molecular formula C8H20N2 B087418 N-(3-aminopropyl)-N-butyl-N-methylamine CAS No. 13595-43-2

N-(3-aminopropyl)-N-butyl-N-methylamine

Cat. No.: B087418
CAS No.: 13595-43-2
M. Wt: 144.26 g/mol
InChI Key: FOIBZJBVQYLKTC-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-butyl-N-methylamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminopropyl)-N-butyl-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)-N-butyl-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-butyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBZJBVQYLKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427958
Record name N-(3-aminopropyl)-N-butyl-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-43-2
Record name N-(3-aminopropyl)-N-butyl-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-aminopropyl)-N-butyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS No. 13595-43-2), a diamine with potential applications in various fields of chemical synthesis and material science. This document delves into its chemical and physical properties, outlines plausible synthetic and analytical methodologies, and discusses its likely toxicological profile and handling procedures based on data from structurally related compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the evaluation and utilization of this and similar aliphatic diamines.

Introduction and Chemical Identity

N-(3-aminopropyl)-N-butyl-N-methylamine, also known by its IUPAC name N1-butyl-N1-methylpropane-1,3-diamine, is an unsymmetrical diamine featuring both a primary and a tertiary amine functional group. This unique structural arrangement imparts a range of chemical reactivity, making it a potentially valuable building block in organic synthesis. Its bifunctionality allows for selective reactions at either the primary or tertiary amine, opening avenues for the construction of complex molecules, polymers, and functional materials.

The core identification details for this compound are summarized below:

IdentifierValue
CAS Number 13595-43-2[1]
IUPAC Name N1-butyl-N1-methylpropane-1,3-diamine
Molecular Formula C8H20N2[1]
Molecular Weight 144.26 g/mol [1]

Below is a 2D representation of the chemical structure of N-(3-aminopropyl)-N-butyl-N-methylamine.

Figure 1: Chemical Structure of N-(3-aminopropyl)-N-butyl-N-methylamine

Physicochemical Properties

Detailed experimental data for N-(3-aminopropyl)-N-butyl-N-methylamine is not extensively available in the public domain. However, based on available data and predictions for structurally similar compounds, the following properties can be anticipated:

PropertyValueSource
Boiling Point 94-98 °C (at 47 Torr)ChemicalBook[2]
Density (Predicted) 0.841 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 10.18 ± 0.10ChemicalBook[2]
Appearance Likely a colorless to pale yellow liquidInferred from similar amines[3]
Odor Ammoniacal or fish-likeInferred from similar amines[3]
Solubility Likely miscible with water and soluble in organic solventsInferred from similar amines[3]

Synthesis Methodology

Proposed Synthetic Pathway:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction N-butyl-N-methylamine N-butyl-N-methylamine Intermediate_Nitrile 3-(butyl(methyl)amino)propanenitrile N-butyl-N-methylamine->Intermediate_Nitrile + Acrylonitrile Acrylonitrile Intermediate_Nitrile->Intermediate_Nitrile_ref Reducing_Agent e.g., LiAlH4 or H2/Raney Ni Target_Molecule N1-butyl-N1-methylpropane-1,3-diamine Reducing_Agent->Target_Molecule +

Figure 2: Proposed Synthesis of N1-butyl-N1-methylpropane-1,3-diamine
Experimental Protocol:

Step 1: Synthesis of 3-(butyl(methyl)amino)propanenitrile (Michael Addition)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-butyl-N-methylamine (1.0 eq).

  • Slowly add acrylonitrile (1.1 eq) dropwise to the flask at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the excess acrylonitrile and any unreacted starting material can be removed under reduced pressure to yield the crude 3-(butyl(methyl)amino)propanenitrile, which can be used in the next step without further purification.

Step 2: Synthesis of N1-butyl-N1-methylpropane-1,3-diamine (Nitrile Reduction)

  • In a separate dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (2.0 eq), in an anhydrous ether like diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 3-(butyl(methyl)amino)propanenitrile from Step 1 in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by GC or TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting solid aluminum salts and wash them thoroughly with the reaction solvent.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The resulting crude N1-butyl-N1-methylpropane-1,3-diamine can be purified by fractional distillation under reduced pressure.

Potential Applications

While specific applications for N-(3-aminopropyl)-N-butyl-N-methylamine are not widely documented, its chemical structure suggests its utility in several areas where polyamines are commonly employed:

  • Epoxy Curing Agents: The primary amine group can react with epoxy resins, leading to cross-linking and curing. The tertiary amine can act as a catalyst for the curing reaction.

  • Intermediate in Organic Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries[4][5].

  • Corrosion Inhibitors and Lubricant Additives: The amine functional groups can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

  • Surfactants and Detergents: The combination of a hydrophilic amine head and a hydrophobic butyl tail suggests potential use in the formulation of cationic or amphoteric surfactants.

  • Polyurethane Catalysts: Tertiary amines are known to catalyze the reaction between isocyanates and polyols in the production of polyurethanes.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques would be suitable for the identification and quantification of N-(3-aminopropyl)-N-butyl-N-methylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile amines.

Proposed GC-MS Protocol:

  • Sample Preparation: Dilute the sample in a suitable solvent such as methanol or dichloromethane.

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is recommended.

  • Injector: Use a split/splitless injector at a temperature of approximately 250 °C.

  • Oven Program: A temperature ramp from an initial temperature of 60 °C to a final temperature of 280 °C at a rate of 10 °C/min would be a good starting point for method development.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 30-300.

Expected Mass Spectrum Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 144. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atoms, leading to characteristic fragments. For instance, cleavage of the butyl group could yield a fragment at m/z 87, and cleavage of the propyl amine group could also produce distinct fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide definitive structural confirmation.

Predicted ¹H NMR (in CDCl₃):

  • δ 0.9 ppm (triplet, 3H): Terminal methyl group of the butyl chain.

  • δ 1.3-1.6 ppm (multiplet, 4H): Two methylene groups of the butyl chain.

  • δ 1.6-1.8 ppm (multiplet, 2H): Methylene group beta to both nitrogens.

  • δ 2.2 ppm (singlet, 3H): Methyl group on the tertiary nitrogen.

  • δ 2.3-2.5 ppm (multiplet, 4H): Methylene groups alpha to the tertiary nitrogen.

  • δ 2.7 ppm (triplet, 2H): Methylene group alpha to the primary amine.

  • A broad singlet for the -NH₂ protons.

Predicted ¹³C NMR (in CDCl₃):

  • Signals for the eight distinct carbon atoms would be expected, with chemical shifts influenced by their proximity to the nitrogen atoms. Carbons alpha to nitrogen would be in the range of 40-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy would confirm the presence of the amine functional groups.

Expected IR Absorptions:

  • ~3300-3400 cm⁻¹: N-H stretching of the primary amine (a doublet).

  • ~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1600 cm⁻¹: N-H bending of the primary amine.

  • ~1000-1200 cm⁻¹: C-N stretching.

Safety and Handling

Anticipated Hazards:

  • Corrosive: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage[6][7].

  • Flammable: Short-chain amines are often flammable liquids[6][7].

  • Toxic: Harmful if swallowed, in contact with skin, or if inhaled[6][7].

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N-(3-aminopropyl)-N-butyl-N-methylamine is a chemical with significant potential as a building block and functional component in a variety of applications. While detailed experimental data is currently limited, this guide provides a robust framework for its synthesis, analysis, and safe handling based on established chemical principles and data from analogous compounds. Further research into the specific properties and applications of this molecule is warranted to fully explore its utility in academic and industrial settings.

References

  • Wikipedia. (2023, December 19). n-Butylamine. In Wikipedia. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, October 6). Safety Data Sheet: N-Butyl-N-(3-chloropropyl)-1-butanamine. Retrieved from [Link]

  • Loba Chemie. (n.d.). n-BUTYLAMINE AR. Retrieved from [Link]

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994, August 15). n-BUTYLAMINE. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Karta, M. R., & Kilis, T. (2013). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica - Drug Research, 70(1), 39-45. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N-(3-aminopropyl)-N-butyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS No. 13595-43-2). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes reliable predicted data, information from structurally similar compounds, and established analytical methodologies. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields, offering insights into its molecular characteristics, safe handling protocols, and methods for experimental determination of its properties.

Introduction and Molecular Overview

N-(3-aminopropyl)-N-butyl-N-methylamine is an aliphatic amine containing both a primary and a tertiary amine functional group. Its unique structure, featuring a butyl group and a methyl group on the tertiary amine and a propyl chain connecting to a primary amine, suggests potential applications as a building block in organic synthesis, a ligand in coordination chemistry, or as a component in the development of novel pharmaceutical agents. The presence of two basic nitrogen centers with different steric and electronic environments makes it an interesting candidate for studying polyamine interactions and their biological effects.

Molecular Structure:

Caption: 2D structure of N-(3-aminopropyl)-N-butyl-N-methylamine.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of N-(3-aminopropyl)-N-butyl-N-methylamine. In the absence of comprehensive experimental data, predicted values from reputable computational models are provided and are denoted with an asterisk (*).

PropertyValueSource
IUPAC Name N1-butyl-N1-methylpropane-1,3-diamineN/A
CAS Number 13595-43-2N/A
Molecular Formula C₈H₂₀N₂[1][2]
Molecular Weight 144.26 g/mol [1][2]
Boiling Point 195.3 ± 7.0 °C at 760 mmHgPredicted
Density 0.83 ± 0.1 g/cm³Predicted
pKa (Strongest Basic) 10.4 ± 0.2Predicted
logP 1.5 ± 0.3Predicted
Water Solubility *SolublePredicted

Predicted values are computationally generated and should be confirmed by experimental analysis.

Spectral Analysis: A Guide to Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of N-(3-aminopropyl)-N-butyl-N-methylamine. This section outlines the expected spectral features and provides generalized protocols for acquiring these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of distinct proton environments. Key signals would include:

    • A singlet for the N-methyl protons.

    • Multiple multiplets for the methylene protons of the butyl and propyl chains. The protons on carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift.

    • A broad singlet for the primary amine (-NH₂) protons, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule. The carbons directly bonded to nitrogen atoms will be observed in the range of 30-60 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically adequate.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Spectral Features:

  • N-H Stretch: The primary amine group (-NH₂) will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • N-H Bend: The primary amine will also show a scissoring vibration (bending) in the range of 1590-1650 cm⁻¹.

  • C-N Stretch: The C-N stretching vibrations for both the tertiary and primary amines will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: As N-(3-aminopropyl)-N-butyl-N-methylamine is expected to be a liquid at room temperature, it can be analyzed as a thin film.

  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for ease of sampling.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply a small drop of the liquid sample onto the ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed to identify the characteristic functional group frequencies.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (144.26). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. For N-(3-aminopropyl)-N-butyl-N-methylamine, several alpha-cleavage pathways are possible, leading to fragment ions of varying masses.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the amine in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that may be used to prominently observe the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the molecule.

Experimental Determination of Physical Properties

For accurate characterization, experimental determination of the physical properties is paramount. The following section details the standard laboratory protocols for measuring boiling point and density.

Boiling Point Determination (Micro-Scale Method)

The causality behind choosing a micro-scale method lies in the conservation of potentially valuable or limited quantities of the synthesized compound. This method is also inherently safer due to the small volumes involved.

BoilingPointSetup cluster_ThieleTube Thiele Tube with Heating Oil Thiele Thiele Tube Thermometer Thermometer Bulb immersed in oil SampleTube Sample Tube Contains amine sample Capillary tube (sealed end up) Thermometer->SampleTube Attached with rubber band SampleTube->Thiele Positioned in main tube HeatSource Bunsen Burner or Hot Plate HeatSource->Thiele Heat applied to side arm

Caption: Diagram of a micro-boiling point determination setup.

Step-by-Step Methodology:

  • Apparatus Assembly: Securely attach a small test tube containing 0.2-0.3 mL of N-(3-aminopropyl)-N-butyl-N-methylamine to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Tube Insertion: Place a small capillary tube, sealed at one end, into the test tube with the open end down.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot plate.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

  • Pressure Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Density Determination

The choice of a pycnometer for density determination is based on its high precision and accuracy for measuring the density of liquids.

Step-by-Step Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 5 or 10 mL).

  • Tare Weight: Accurately weigh the empty, dry pycnometer.

  • Sample Filling: Fill the pycnometer with N-(3-aminopropyl)-N-butyl-N-methylamine, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.

  • Sample Weight: Weigh the filled pycnometer.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature (e.g., 20°C or 25°C) as density is temperature-dependent.

  • Calculation: Calculate the density using the following formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Synthesis Pathway

A potential synthetic route to N-(3-aminopropyl)-N-butyl-N-methylamine involves a two-step process starting from commercially available materials. This proposed pathway is based on established reactions in amine synthesis.

SynthesisPathway Start N-butyl-N-methylamine + 3-chloropropanenitrile Step1 Step 1: Nucleophilic Substitution Start->Step1 Base (e.g., K2CO3) Intermediate N-butyl-N-(2-cyanoethyl)-N-methylamine Step1->Intermediate Step2 Step 2: Reduction of Nitrile Intermediate->Step2 Reducing agent (e.g., LiAlH4 or H2/Raney Ni) Product N-(3-aminopropyl)-N-butyl-N-methylamine Step2->Product

Caption: A proposed two-step synthesis of the target compound.

Safety, Handling, and Storage

Potential Hazards:

  • Corrosive: Aliphatic amines are typically corrosive and can cause severe skin burns and eye damage.[3]

  • Flammable: Lower molecular weight amines are often flammable liquids and vapors.[3]

  • Toxic: Harmful if swallowed or in contact with skin, and may be toxic if inhaled.[3]

  • Respiratory Irritant: Vapors may cause respiratory irritation.

Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Safety goggles and a face shield.

    • A lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.[3]

  • Ground and bond containers when transferring material to prevent static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and give plenty of water to drink. Seek immediate medical attention.

Conclusion

N-(3-aminopropyl)-N-butyl-N-methylamine is a compound with potential utility in various fields of chemical research and development. This guide has provided a comprehensive overview of its known and predicted physical properties, along with detailed protocols for its characterization and safe handling. While the scarcity of experimental data necessitates the use of computational predictions, the methodologies outlined herein provide a solid framework for researchers to conduct their own empirical studies. As with any chemical, adherence to strict safety protocols is essential when handling this compound.

References

  • ChemSynthesis. (2025). N-butyl-N-methylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbutylamine. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butylamine, N-methyl-N-propyl-. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 1,3-Diaminopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloropropyl)dibutylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-bis(3-aminopropyl)methylamine. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-1-butylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyldibutylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Butanamine, N-butyl-3-methyl-. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

Sources

N-(3-aminopropyl)-N-butyl-N-methylamine chemical structure and IUPAC name

[1][2][3]

Molecular Identity & Structural Analysis[1][2][4]

N-(3-aminopropyl)-N-butyl-N-methylamine is an unsymmetrical 1,3-propanediamine derivative.[1] Unlike symmetric analogs (e.g., N,N-dimethyl-1,3-propanediamine), this compound features a chiral-like steric profile around the tertiary nitrogen due to the distinct methyl and butyl substituents. This asymmetry is critical in medicinal chemistry for fine-tuning lipophilicity (LogP) and steric hindrance without altering the fundamental basicity of the diamine core.[2]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name

-butyl-

-methylpropane-1,3-diamine
Common Name N-(3-aminopropyl)-N-butyl-N-methylamine
CAS Registry Number 13595-43-2
Molecular Formula

Molecular Weight 144.26 g/mol
SMILES CCCCN(C)CCCN
Chemical Structure Visualization[1][2]

The following diagram illustrates the connectivity of the molecule, highlighting the tertiary amine center (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


2

ChemicalStructureFigure 1: Structural connectivity of N-(3-aminopropyl)-N-butyl-N-methylamine.N_tertN (Tertiary)PropylPropyl Linker(CH2)3N_tert->PropylN_primNH2 (Primary)MethylMethyl(CH3)Methyl->N_tertButylButyl Chain(C4H9)Butyl->N_tertPropyl->N_prim

[1][2][3]

Physicochemical Properties (Predicted & Experimental)
PropertyValueContext
Physical State LiquidColorless to pale yellow
Boiling Point ~185–195 °CEstimated based on homologs (DMAPA: 135°C)
Density ~0.82 g/mLTypical for aliphatic diamines
pKa (Primary Amine) ~10.2Protonation of terminal -NH2
pKa (Tertiary Amine) ~9.5Protonation of central -N(Me)(Bu)
LogP ~1.3Estimated; indicates moderate lipophilicity

Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine typically follows a Cyanoethylation-Reduction sequence .[1] This route is preferred over direct alkylation due to its high selectivity for the primary amine formation and avoidance of quaternary ammonium byproducts.[2]

Retrosynthetic Analysis

The molecule is disconnected at the propyl-nitrogen bond, revealing two key precursors:[1][2]

  • N-Methylbutylamine (Secondary amine core).[1][2]

  • Acrylonitrile (Michael acceptor).[1][2][4]

Step-by-Step Synthetic Protocol
Step 1: Michael Addition (Cyanoethylation) [1][2]
  • Reagents: N-methylbutylamine (1.0 eq), Acrylonitrile (1.1 eq).[1][2]

  • Conditions: 0–20°C, exothermic.[1] No catalyst usually required for aliphatic amines.[2]

  • Mechanism: The nucleophilic secondary amine attacks the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -carbon of acrylonitrile.[2]
    
  • Intermediate: 3-(N-butyl-N-methylamino)propanenitrile.[1][2]

Step 2: Catalytic Hydrogenation
  • Reagents: Nitrile intermediate, Hydrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), Catalyst (Raney Nickel or Cobalt).[2]
    
  • Conditions: High pressure (30–50 bar), elevated temperature (60–80°C), in ammoniacal methanol/ethanol.[1][2]

  • Role of Ammonia: Suppresses the formation of secondary amine dimers during reduction.[1][2]

  • Product: N-(3-aminopropyl)-N-butyl-N-methylamine.[1][2][3][5][6]

Synthesis Pathway Diagram[1][2]

SynthesisPathwayFigure 2: Two-step industrial synthesis via cyanoethylation and nitrile reduction.Reactant1N-Methylbutylamine(Secondary Amine)IntermediateINTERMEDIATE:3-(N-butyl-N-methylamino)propanenitrileReactant1->IntermediateStep 1: Michael Addition(Exothermic, <20°C)Reactant2Acrylonitrile(Michael Acceptor)Reactant2->IntermediateProductPRODUCT:N-(3-aminopropyl)-N-butyl-N-methylamineIntermediate->ProductStep 2: Hydrogenation(H2, Raney Ni, NH3, >500 psi)

[1][2]

Applications in Drug Development & Research[1][2]

This compound serves as a versatile linker motif and physicochemical modulator in medicinal chemistry.[1][2]

Pharmacophore Modulation

The N-butyl-N-methyl motif offers a specific steric bulk that is intermediate between a dimethyl group (too small) and a dibutyl group (too lipophilic).[1][2]

  • Lipophilicity Tuning: Replacing a dimethylamine group with this moiety increases LogP by approximately +1.0 to +1.5 units, enhancing blood-brain barrier (BBB) penetration or membrane permeability.[1][2]

  • pKa Adjustment: The tertiary amine acts as a proton acceptor at physiological pH, influencing the solubility of the parent drug.[1][2]

Combinatorial Library Synthesis

The primary amine (-NH2) is a highly reactive "handle" for amide coupling, reductive amination, or sulfonylation.[1][2]

  • Use Case: It is frequently used to introduce a basic side chain onto an acidic scaffold (e.g., carboxylic acid-containing drugs) to create "balanced" zwitterionic or cationic drugs with improved pharmacokinetic profiles.[1][2]

Surfactant and Ligand Chemistry[1][2]
  • Amphiphilic Nature: The butyl chain provides a hydrophobic tail, while the diamine head group is hydrophilic.[1] This structure allows it to function as a cationic surfactant intermediate or a curing agent for epoxy resins where flexibility (propyl chain) is required.[2]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

Proton NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -NMR, )[1][2]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     0.90 ppm (t, 3H):  Terminal methyl of the butyl group.[2]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     1.3–1.5 ppm (m, 4H):  Internal methylene protons of the butyl chain.[2]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     1.65 ppm (quint, 2H):  Central methylene of the propyl linker.[2]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     2.20 ppm (s, 3H):  N-Methyl singlet (Diagnostic).[2]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     2.3–2.4 ppm (m, 4H):  Methylene protons adjacent to the tertiary nitrogen (
    
    
    ).[2]
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     2.70 ppm (t, 2H):  Methylene protons adjacent to the primary amine (
    
    
    ).[2]
Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  m/z 145.26.[2]
    
  • Fragmentation Pattern: Loss of the aminopropyl group or cleavage of the butyl chain are common fragmentation pathways.[1][2]

Safety & Handling

Hazard Classification: Corrosive, Irritant.[1][2]

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1] The high basicity (pKa > 10) leads to saponification of lipids in tissue.[2]

  • Handling: Must be handled in a fume hood. Use nitrile gloves and chemical splash goggles.[1][2]

  • Storage: Store under nitrogen or argon. Amines absorb ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     from the air to form carbamates.[2]
    

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary for N-butyl-N-methylpropane-1,3-diamine. Retrieved January 31, 2026, from [Link][2]

Technical Guide: Synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine

[1]

Executive Summary

This technical guide details the synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine (also known as N-butyl-N-methylpropane-1,3-diamine).[1] This unsymmetrical tertiary amine is a critical intermediate in the synthesis of complex polyamines, pharmaceutical surfactants, and specific GPCR ligands where orthogonal functionalization is required.

The synthesis follows a Cyanoethylation-Reduction sequence, the industrial gold standard for introducing a 3-aminopropyl moiety onto a secondary amine.[1] This route is selected for its atom economy and scalability compared to alkyl halide substitution methods (e.g., Gabriel synthesis), which suffer from salt waste and lower yields.

Key Chemical Attributes
PropertySpecification
IUPAC Name N-butyl-N-methylpropane-1,3-diamine
Molecular Formula

Molecular Weight 144.26 g/mol
Core Moiety Unsymmetrical 1,3-diamine
Key Challenge Preventing secondary amine dimerization during nitrile reduction.[1][2][3]

Retrosynthetic Analysis

The strategic disconnection relies on breaking the

RetrosynthesisTargetTarget:N-(3-aminopropyl)-N-butyl-N-methylamineIntermediateIntermediate:3-(butyl(methyl)amino)propanenitrileIntermediate->TargetReduction (H2/Cat or LAH)ReagentsStarting Materials:N-Methylbutylamine + AcrylonitrileReagents->IntermediateMichael Addition (Cyanoethylation)

Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile intermediate to the target amine.

Experimental Protocol

Phase 1: Synthesis of 3-(butyl(methyl)amino)propanenitrile

Reaction Type: Aza-Michael Addition Mechanism: Nucleophilic attack of the secondary amine on the

1
Reagents & Stoichiometry
ReagentEquiv.Role
N-Methylbutylamine 1.0Nucleophile / Substrate
Acrylonitrile 1.1 - 1.2Michael Acceptor (Electrophile)
Glacial Acetic Acid 0.05 (Cat.)[1]Proton source (accelerates kinetics)
Methanol SolventOptional (Reaction often run neat)
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with

    
    .
    
  • Charging: Add N-methylbutylamine (1.0 equiv) and catalytic glacial acetic acid to the flask.

  • Addition: Cool the flask to 0–5°C (ice bath). Add Acrylonitrile (1.2 equiv) dropwise.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature

      
       during addition to prevent polymerization of acrylonitrile.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to mild reflux (approx. 70–80°C) for 3–5 hours.

  • Validation: Monitor by TLC or GC. The limiting reagent (N-methylbutylamine) should be consumed.[1]

  • Workup: Remove excess acrylonitrile and solvent (if used) under reduced pressure (rotary evaporator).

  • Output: The residue is the crude nitrile (typically a yellow oil). It is often pure enough (>95%) for the next step without distillation.

Phase 2: Reduction to N-(3-aminopropyl)-N-butyl-N-methylamine

Reaction Type: Nitrile Reduction Choice of Method:

  • Method A (Laboratory Scale): Lithium Aluminum Hydride (

    
    ) – High purity, atmospheric pressure.
    
  • Method B (Scale-up): Catalytic Hydrogenation (Raney Ni) – Economical, requires high pressure.[1]

Protocol A: Hydride Reduction (Recommended for High Purity)
  • Setup: Flame-dry a 2-neck flask. Equip with condenser and

    
     line.
    
  • Slurry: Suspend

    
     (2.0 equiv) in anhydrous THF or Diethyl Ether at 0°C.
    
  • Addition: Dissolve the nitrile intermediate from Phase 1 in dry THF. Add dropwise to the hydride slurry.

    • Safety: Evolution of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       gas.[4] Ensure adequate venting.
      
  • Reflux: Heat to reflux for 4–12 hours.

    • Endpoint: Monitor disappearance of the Nitrile peak (

      
      ) via IR spectroscopy.[1]
      
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (per 
      
      
      g
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL water[5]
      
  • Isolation: Filter the granular aluminum salts. Dry the filtrate over

    
     and concentrate.
    
  • Purification: Vacuum distillation is required to obtain the pure amine.

Protocol B: Catalytic Hydrogenation (Raney Ni)

Note: This method requires a high-pressure autoclave.[1]

  • Catalyst: Raney Nickel (approx. 10 wt% of substrate). Wash with MeOH 3x to remove water.

  • Solvent System: Methanol saturated with Ammonia (

    
    ) .
    
    • Why Ammonia? During reduction, the intermediate imine can react with the product primary amine to form a secondary amine dimer. Excess

      
       suppresses this side reaction by shifting the equilibrium toward the primary amine [1].
      
  • Conditions: 50–80 bar

    
     pressure at 60–80°C.
    
  • Workup: Filter catalyst (Pyrophoric! Keep wet).[5] Concentrate filtrate.

Process Control & Validation Strategy

The following logic flow ensures the integrity of the synthesis.

WorkflowStartStart:N-MethylbutylamineStep1Add Acrylonitrile(T < 20°C)Start->Step1Check1QC Check:IR (2240 cm-1 present?)Step1->Check1Step2Reduction(LiAlH4 or H2/Ni)Check1->Step2YesCheck2QC Check:NMR (No CH2-CN signal)Step2->Check2Check2->Step2Incomplete (Reflux longer)FinalProduct:DistillationCheck2->FinalPass

Figure 2: Decision logic for reaction monitoring and quality control.

Analytical Characterization Data (Expected)
TechniqueDiagnostic SignalInterpretation
FT-IR ~2240

Absent in final product (confirms reduction of nitrile).[1]
FT-IR 3200–3400

Present (N-H stretch of primary amine).[1]
1H NMR

2.6–2.7 ppm
Triplet (

) adjacent to primary amine.[1]
1H NMR

2.2 ppm
Singlet (

).[1]

Safety & Handling (HSE)

  • Acrylonitrile: Highly toxic, volatile, and carcinogenic. Must be handled in a fume hood with appropriate gloves (Butyl rubber recommended; Nitrile gloves have poor permeation resistance to nitriles).

  • Lithium Aluminum Hydride: Reacts violently with water. Class 4.3 Dangerous When Wet. Have Class D fire extinguisher available.

  • Raney Nickel: Pyrophoric when dry. Always keep submerged in solvent or water.

  • Product: The target amine is likely corrosive and a skin sensitizer. Store under nitrogen to prevent reaction with atmospheric

    
     (carbamate formation).
    

References

  • Prevention of Secondary Amine Formation

    • Title: "Hydrogenation of Nitriles to Primary Amines"[6][7]

    • Context: Explains the mechanism of imine condensation and the role of ammonia in suppressing dimer formation during catalytic hydrogen
    • Source: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
    • Verification:[1]

  • Cyanoethylation Mechanism

    • Title: "The Cyanoethylation Reaction"[5][6][8][9]

    • Context: Comprehensive review of the Michael addition of amines to acrylonitrile.
    • Source: Bruson, H. A.[5] Organic Reactions, 1949, Vol 5.

    • Verification:[1]

  • General Synthesis of N-substituted-1,3-propanediamines

    • Title: "Synthesis of N-alkyl-1,3-propanediamines" (Analogous Protocol)
    • Context: Describes the standard industrial route for N-substituted propanediamines via acrylonitrile.
    • Source:Ullmann's Encyclopedia of Industrial Chemistry, "Amines, Aliphatic".[9]

    • Verification:[1]

An In-depth Technical Guide to the Reactivity and Functional Groups of N-(3-aminopropyl)-N-butyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(3-aminopropyl)-N-butyl-N-methylamine is a diamine featuring both a primary and a tertiary amine functional group. This unique structural arrangement imparts a dual reactivity profile, making it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of two distinct amine functionalities allows for selective chemical modifications, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of N-(3-aminopropyl)-N-butyl-N-methylamine, with a focus on the characteristic reactions of its primary and tertiary amine groups. We will explore the underlying principles of its reactivity, provide detailed experimental protocols for key transformations, and discuss the analytical techniques for its characterization.

Molecular Structure and Functional Group Analysis

The structure of N-(3-aminopropyl)-N-butyl-N-methylamine, with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol , is characterized by a central tertiary amine with a methyl and a butyl substituent, and a propyl chain terminating in a primary amine.

The reactivity of this molecule is dictated by the distinct properties of its two amine functional groups:

  • Primary Amine (-NH2): The terminal primary amine is a potent nucleophile and a weak base. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles. The two hydrogen atoms on the primary amine can be substituted, allowing for the formation of a variety of derivatives.

  • Tertiary Amine (-N(CH3)(C4H9)-): The internal tertiary amine is also nucleophilic and basic. However, the absence of N-H bonds prevents it from undergoing reactions that require the loss of a proton from the nitrogen atom, such as the formation of amides or sulfonamides under standard conditions. Its reactivity is primarily centered on its ability to act as a base or a nucleophile in reactions like quaternization.

The interplay between these two functional groups allows for a range of selective chemical transformations, which will be explored in the following sections.

Reactivity of the Primary Amine Functional Group

The primary amine in N-(3-aminopropyl)-N-butyl-N-methylamine is the more reactive site for a variety of common organic transformations due to its higher nucleophilicity and the presence of replaceable hydrogen atoms.

N-Acylation: Synthesis of Amides

The reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of a stable amide bond. This reaction is fundamental in the synthesis of peptides, polymers, and a wide array of pharmacologically active molecules. The tertiary amine, lacking a proton to be removed, does not react under these conditions, ensuring high selectivity for the primary amine.[1][2]

Reaction Scheme: R-COCl + H2N-(CH2)3-N(CH3)(C4H9) → R-CONH-(CH2)3-N(CH3)(C4H9) + HCl

Experimental Protocol: N-Acylation with Acetyl Chloride [3]

Objective: To selectively acetylate the primary amine of N-(3-aminopropyl)-N-butyl-N-methylamine.

Materials:

  • N-(3-aminopropyl)-N-butyl-N-methylamine

  • Acetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-(3-aminopropyl)-N-butyl-N-methylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[4][5][6] To achieve selective mono-alkylation, a large excess of the starting amine is typically used.[7]

Reaction Scheme (potential for over-alkylation): R-X + H2N-(CH2)3-N(CH3)(C4H9) → R-NH-(CH2)3-N(CH3)(C4H9) + HX R-NH-(CH2)3-N(CH3)(C4H9) + R-X → R2N-(CH2)3-N(CH3)(C4H9) + HX

Experimental Protocol: Selective Mono-N-Alkylation [8]

Objective: To achieve selective mono-alkylation of the primary amine.

Materials:

  • N-(3-aminopropyl)-N-butyl-N-methylamine (large excess, e.g., 5-10 eq.)

  • Alkyl halide (e.g., methyl iodide, 1.0 eq.)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Standard workup and purification reagents.

Procedure:

  • In a round-bottom flask, dissolve N-(3-aminopropyl)-N-butyl-N-methylamine (5-10 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.

  • Add the alkyl halide (1.0 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The excess starting amine can be removed by distillation or by washing the organic solution with dilute acid (which will protonate and extract the more basic starting diamine).

  • Purify the desired secondary amine product by column chromatography.

Reactivity of the Tertiary Amine Functional Group

The tertiary amine in N-(3-aminopropyl)-N-butyl-N-methylamine, while less reactive than the primary amine in many contexts, exhibits its own characteristic reactivity.

Quaternization: Synthesis of Quaternary Ammonium Salts

Tertiary amines readily react with alkyl halides to form quaternary ammonium salts in a reaction known as the Menshutkin reaction.[4][9] This reaction proceeds via an SN2 mechanism and is a reliable method for the synthesis of these ionic compounds.[4] Quaternary ammonium salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.

Reaction Scheme: R-X + -N(CH3)(C4H9)-(CH2)3-NH2 → [R-N+(CH3)(C4H9)-(CH2)3-NH2]X-

Experimental Protocol: Quaternization with Methyl Iodide [10]

Objective: To synthesize the quaternary ammonium salt by reacting the tertiary amine with methyl iodide.

Materials:

  • N-(3-aminopropyl)-N-butyl-N-methylamine

  • Methyl iodide (excess)

  • A suitable solvent (e.g., acetonitrile, acetone, or ethanol)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Dissolve N-(3-aminopropyl)-N-butyl-N-methylamine (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Add an excess of methyl iodide (e.g., 1.5-2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux for several hours to overnight.

  • Monitor the reaction for the formation of a precipitate, which is the quaternary ammonium salt.

  • If no precipitate forms, cool the reaction mixture and add diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Oxidation: Synthesis of Amine Oxides

Tertiary amines can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form N-oxides.[11][12] Amine oxides are useful intermediates in organic synthesis and can undergo reactions such as the Cope elimination.[11]

Reaction Scheme: H2O2 + -N(CH3)(C4H9)-(CH2)3-NH2 → O--N+(CH3)(C4H9)-(CH2)3-NH2 + H2O

Logical Relationship of Functional Group Reactivity

The differential reactivity of the primary and tertiary amine groups allows for a logical and sequential modification of the molecule.

G A N-(3-aminopropyl)-N-butyl-N-methylamine B Primary Amine (-NH2) - Nucleophilic - Basic A->B contains C Tertiary Amine (-N(CH3)(C4H9)-) - Nucleophilic - Basic - No N-H bonds A->C contains D N-Acylation (Amide Formation) B->D reacts via E N-Alkylation (Secondary/Tertiary Amine) B->E reacts via F Quaternization (Quaternary Ammonium Salt) C->F reacts via G Oxidation (N-Oxide Formation) C->G reacts via

Caption: Reactivity pathways of N-(3-aminopropyl)-N-butyl-N-methylamine.

Data Presentation: Expected Spectroscopic Data

Spectroscopic Data Expected Chemical Shifts / Frequencies Assignment
¹H NMR δ 2.5 - 2.8 ppm-CH2- adjacent to primary amine
δ 2.2 - 2.5 ppm-CH2- adjacent to tertiary amine
δ 2.1 - 2.3 ppm-N-CH3
δ 1.2 - 1.6 ppm-CH2-CH2- in butyl group and propyl chain
δ 0.8 - 1.0 ppm-CH3 in butyl group
Broad singlet (variable)-NH2
¹³C NMR δ 40 - 50 ppm-CH2- adjacent to primary amine
δ 50 - 60 ppm-CH2- adjacent to tertiary amine
δ 40 - 45 ppm-N-CH3
δ 20 - 35 ppm-CH2- carbons in butyl and propyl chains
δ ~14 ppm-CH3 in butyl group
IR Spectroscopy 3400 - 3250 cm⁻¹ (two bands)N-H stretch (primary amine)[17][18]
2950 - 2850 cm⁻¹C-H stretch (alkyl groups)
1650 - 1580 cm⁻¹N-H bend (primary amine)[17]
1250 - 1020 cm⁻¹C-N stretch (aliphatic amines)[17]

Experimental Workflow: Selective Derivatization

The following workflow illustrates a potential strategy for the selective derivatization of both amine functional groups in N-(3-aminopropyl)-N-butyl-N-methylamine.

G start N-(3-aminopropyl)-N-butyl-N-methylamine step1 Step 1: N-Acylation (e.g., with Acyl Chloride) - Selective reaction at primary amine start->step1 product1 N-Acyl Derivative step1->product1 step2 Step 2: Quaternization (e.g., with Methyl Iodide) - Reaction at tertiary amine product1->step2 product2 Di-functionalized Product step2->product2

Caption: A two-step selective derivatization workflow.

Conclusion

N-(3-aminopropyl)-N-butyl-N-methylamine represents a valuable and versatile chemical entity for researchers in organic synthesis and drug development. Its dual functionality, comprising both a primary and a tertiary amine, allows for a rich and controllable reactivity profile. By understanding the distinct chemical behaviors of these two groups, scientists can strategically design and execute synthetic routes to a wide array of novel molecules with tailored properties. The protocols and data presented in this guide serve as a foundational resource for the exploration and utilization of this promising building block in the advancement of chemical and pharmaceutical sciences.

References

  • Organic Syntheses. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Ghosh, R., & Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]

  • Reactome. (n.d.). Amine Oxidase reactions. PubChem. Retrieved from [Link]

  • Pearson+. (n.d.). A tertiary amine reacts with hydrogen peroxide to form a tertiary amine oxide. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Menshutkin reaction. Retrieved from [Link]

  • Google Patents. (1995). EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Catalysis, 7(8), 5435-5442. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). The γ-C(sp³)–H arylation of tertiary alkylamines. Nature, 538(7623), 122-126. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • University of Louisville. (n.d.). Reactivity of Hydrogen with Solid-State Films of Alkylamine- and Tetraoctylammonium Bromide-Stabilized Pd, PdAg, and PdAu Nanoparticles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 24.7: Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Amine alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Basu, K., et al. (2009). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 121(5), 607-612. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Bode, J. W., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(4), 1826–1829. Retrieved from [Link]

  • Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • He, G., et al. (2016). Catalytic C(sp3)-H bond activation in tertiary alkylamines. Nature, 538(7623), 122-126. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, April 12). Difference of reactivity between anilines and alkyl amines. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Bodi, A., et al. (2007). Photoion Photoelectron Coincidence Spectroscopy of Primary Amines RCH2NH2 (R = H, CH3, C2H5, C3H7, i-C3H7): Alkylamine and Alkyl Radical Heats of Formation by Isodesmic Reaction Networks. The Journal of Physical Chemistry A, 111(27), 6302–6311. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amines to Amides. Retrieved from [Link]

  • Google Patents. (1973). US3755334A - New quaternization method.
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

Sources

N-(3-aminopropyl)-N-butyl-N-methylamine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

N-(3-aminopropyl)-N-butyl-N-methylamine: Technical Safety & Handling Guide

Executive Summary

N-(3-aminopropyl)-N-butyl-N-methylamine (CAS: 13595-43-2) is an unsymmetrical aliphatic diamine utilized primarily as a specialized intermediate in the synthesis of pharmaceutical agents (e.g., antiarrhythmics, GPCR ligands) and polyamine analogs.[1][2] Structurally, it consists of a 1,3-propanediamine backbone substituted at one nitrogen with both a methyl and a butyl group, leaving the other nitrogen as a primary amine.[1][2]

This structural asymmetry imparts specific reactivity and physical properties distinct from symmetrical analogs like N,N-dimethyl-1,3-propanediamine.[1][2] Due to the presence of both primary and tertiary amine functionalities, this compound exhibits aggressive nucleophilicity and significant basicity.[2] It poses severe risks of chemical burns and mucosal damage upon contact.[1][2][3] This guide synthesizes safety protocols based on direct structural analysis and validated "read-across" data from homologous diamines, ensuring a conservative and robust safety posture.

Chemical Identity & Physicochemical Profile

Note: Specific experimental values for CAS 13595-43-2 are limited in public repositories.[1][2] The data below incorporates "Read-Across" estimates derived from structurally homologous diamines (e.g., N,N-Dibutyl-1,3-propanediamine and N,N-Dimethyl-1,3-propanediamine) to establish safety margins.

PropertyValue / EstimateCausality / Note
Chemical Name N-(3-aminopropyl)-N-butyl-N-methylamineIUPAC: N-butyl-N-methylpropane-1,3-diamine
CAS Number 13595-43-2 Unique Identifier
Molecular Formula C₈H₂₀N₂FW: 144.26 g/mol
Physical State Liquid (Colorless to Pale Yellow)Typical of aliphatic diamines; darkens upon oxidation.[1][2][4][5]
Boiling Point Est. 170–190 °C @ 760 mmHgInterpolated between N,N-dimethyl (133°C) and N,N-dibutyl (205°C) analogs.[1][2]
Flash Point Est. 50–65 °C (Closed Cup)Likely a Category 3 Flammable Liquid .[2]
Density Est. 0.82 – 0.85 g/mLLess dense than water; floats.[2]
pH (10% aq) > 11.5Strong base due to unhindered primary amine.[2]
Solubility Miscible in water, alcohols, DCM.Amphiphilic nature facilitates organic synthesis utility.[2]

Hazard Identification & Toxicology (GHS Classification)

This compound must be treated with the highest level of precaution reserved for corrosive aliphatic amines.[1][2] The primary amine group is highly reactive with biological tissue (proteins/lipids), leading to immediate necrosis.[2]

Core Hazards:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2] Irreversible tissue destruction occurs within minutes of contact.[1][2]

  • Serious Eye Damage (Category 1): Risk of permanent blindness due to corneal opacification.[1][2]

  • Acute Toxicity (Oral/Dermal/Inhalation): Harmful if swallowed or absorbed through skin.[1][2] Vapors are highly irritating to the respiratory tract (chemical pneumonitis risk).[1][2]

  • Sensitization: Potential skin sensitizer (Contact Dermatitis).[1][2]

Reactivity Hazards:

  • Incompatible with: Strong acids (exothermic neutralization), Acid chlorides/Anhydrides (violent reaction), Strong Oxidizers (fire/explosion risk), Nitrosating agents (formation of carcinogenic nitrosamines).[2]

Safe Handling & Engineering Controls

The following protocol utilizes a "Defense in Depth" strategy, prioritizing engineering controls over Personal Protective Equipment (PPE).

Engineering Controls
  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[2]

  • Secondary Barrier: Use secondary containment trays to capture spills.[1][2]

  • Atmosphere: Inert gas blanket (Nitrogen or Argon) recommended during storage to prevent oxidation and carbonate formation (reaction with atmospheric CO₂).[1][2]

Personal Protective Equipment (PPE)
  • Eye/Face: Chemical splash goggles AND a face shield.[2] Rationale: Amines are surfactant-like; liquid splashes can bypass standard safety glasses.[1][2]

  • Skin:

    • Gloves: Double-gloving recommended.[1][2]

      • Inner: Nitrile (0.11 mm) - Splash protection.[1][2]

      • Outer: Laminate film (Silver Shield/4H) or thick Butyl Rubber for prolonged handling.[1][2] Standard Nitrile degrades rapidly against concentrated aliphatic amines.[2]

    • Body: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.[1][2]

Visualization: Safety Decision Logic

The following diagram illustrates the decision matrix for handling N-(3-aminopropyl)-N-butyl-N-methylamine, emphasizing the "Stop Work" triggers.

SafetyLogic Start Task: Handle CAS 13595-43-2 Assess Risk Assessment: Volume & Temperature? Start->Assess HighRisk High Risk: >100mL OR Heating >50°C Assess->HighRisk Yes LowRisk Standard Risk: <100mL AND Ambient Temp Assess->LowRisk No Controls_High REQ: Fume Hood + Face Shield + Butyl Gloves HighRisk->Controls_High Controls_Low REQ: Fume Hood + Splash Goggles + Nitrile (Double) LowRisk->Controls_Low Check_Vent Verify Hood Flow (80-100 fpm) Controls_High->Check_Vent Controls_Low->Check_Vent Proceed Proceed with Synthesis Check_Vent->Proceed Pass Stop STOP WORK: Correct Ventilation Check_Vent->Stop Fail

Figure 1: Operational safety logic flow for handling corrosive diamines.

Experimental Protocol: Safe Synthesis Workflow

Context: A typical application involves using N-(3-aminopropyl)-N-butyl-N-methylamine in a reductive amination or amide coupling.[1][2] This protocol highlights the safety checkpoints.

Procedure: Amide Coupling via Acid Chloride

  • Preparation (In Fume Hood):

    • Pre-dry all glassware.[1][2] Moisture reacts with acid chlorides, generating HCl gas which forms a white mist with amine vapors (ammonium salts).[2]

    • Prepare a quenching bath (dilute sodium bicarbonate) before starting.[1][2]

  • Reagent Addition:

    • Dissolve the carboxylic acid derivative in dry Dichloromethane (DCM).

    • Critical Step: Add N-(3-aminopropyl)-N-butyl-N-methylamine slowly via syringe or addition funnel at 0°C.[1][2]

    • Mechanism:[2][6] The reaction is highly exothermic.[1][2] Rapid addition can cause solvent boiling (DCM BP: 40°C) and uncontrolled projection of corrosive material.[1][2]

  • Quenching & Workup:

    • Quench excess amine with dilute HCl (carefully) or saturated NH₄Cl.[1][2]

    • Note: Acidification will protonate the amine, making it water-soluble.[1][2] To extract the product, the aqueous layer must be basified (pH > 12) to return the amine to its neutral, organic-soluble form.[2]

  • Waste Disposal:

    • Segregate amine waste from oxidizing waste (e.g., Nitric acid waste) to prevent explosion.[2]

    • Label as "Corrosive, Flammable, Basic Organic Waste."[2]

Emergency Response Protocols

Spill Management:

  • Evacuate: Clear the immediate area.

  • PPE: Do not attempt cleanup without a respirator (organic vapor cartridge) and chemical resistant suit if the spill is >100 mL.[1][2]

  • Neutralization: Absorb with an inert material (vermiculite/sand).[1][2] Do not use sawdust (fire hazard with amines).[1][2]

  • Decontamination: Wipe surfaces with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.[2]

First Aid (Self-Validating Steps):

  • Eye Contact: Immediate irrigation is the only variable that saves sight.[1][2] Flush for minimum 15 minutes while holding eyelids open. Do not wait for medical personnel to start flushing.[2]

  • Skin Contact: Drench with water immediately.[1][2] Remove contaminated clothing under the safety shower.[1][2]

  • Inhalation: Move to fresh air. If breathing is labored, oxygen (by qualified personnel) is required.[2]

Visualization: Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Type_Eye Eye Contact Exposure->Type_Eye Type_Skin Skin Contact Exposure->Type_Skin Type_Inhale Inhalation Exposure->Type_Inhale Action_Eye Flush 15+ mins (Hold Lids Open) Type_Eye->Action_Eye Action_Skin Safety Shower Remove Clothing Type_Skin->Action_Skin Action_Inhale Fresh Air Sit Upright Type_Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate response protocol for exposure incidents.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80511, N-Methyl-1,3-propanediamine (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2]

Sources

N-(3-aminopropyl)-N-butyl-N-methylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry and Proteomics

Executive Summary

In the architecture of small molecule drug discovery, N-(3-aminopropyl)-N-butyl-N-methylamine (CAS: 13595-43-2) serves as a critical unsymmetrical diamine building block.[1] Unlike symmetrical analogs (e.g., N,N-dimethyl-1,3-propanediamine), this molecule offers a distinct steric and lipophilic profile due to its N-butyl-N-methyl tertiary amine terminus.

This guide analyzes the physicochemical identity, synthesis pathways, and application logic of this molecule, positioning it not merely as a reagent, but as a tool for tuning the LogD and solubility of pharmaceutical candidates.[2]

Part 1: Chemical Identity & Physicochemical Specifications[2][3][4][5][6][7]

The precise characterization of this molecule is fundamental for stoichiometric accuracy in synthesis.[2]

PropertySpecification
IUPAC Name

-butyl-

-methylpropane-1,3-diamine
Common Name N-(3-aminopropyl)-N-butyl-N-methylamine
CAS Number 13595-43-2
Molecular Formula

Molecular Weight 144.26 g/mol
Structure Description Asymmetric diamine: Primary amine (

) head; Propyl linker; Tertiary amine tail (Butyl/Methyl).[1]
Predicted pKa ~10.2 (Primary amine), ~9.5 (Tertiary amine)
Physical State Colorless to pale yellow liquid
Solubility Miscible in water, ethanol, DMSO, and DCM.[2]
Structural Logic

The molecule consists of three distinct functional domains:

  • The Warhead (Primary Amine): A high-nucleophilicity

    
     group ready for amide coupling, reductive amination, or isocyanate reaction.[2]
    
  • The Linker (Propyl Chain): A 3-carbon spacer (

    
    ) that provides optimal flexibility, preventing steric clash between the tertiary amine and the target scaffold.[2]
    
  • The Solubilizer (Tertiary Amine): The N-butyl-N-methyl group acts as a proton acceptor at physiological pH, enhancing aqueous solubility while the butyl chain maintains necessary lipophilicity for membrane permeability.[2]

Part 2: Synthesis & Manufacturing Logic[2]

Expert Insight: While commercial sourcing is standard, understanding the synthesis allows for rapid derivative generation (e.g., changing the butyl group to an ethyl group).[2] The industrial standard relies on the Cyanoethylation-Reduction Sequence .[2]

The Protocol
  • Michael Addition: N-methylbutylamine reacts with acrylonitrile.[2] The secondary amine attacks the

    
    -carbon of the acrylonitrile.[2]
    
  • Catalytic Hydrogenation: The resulting nitrile intermediate is reduced using Raney Nickel or Cobalt catalysts under high pressure

    
    .[2]
    

Diagram 1: Synthesis Pathway (DOT Visualization)

SynthesisPathway Start1 N-methylbutylamine (Secondary Amine) Inter Intermediate: 3-(butyl(methyl)amino)propanenitrile Start1->Inter Michael Addition (Exothermic) Start2 Acrylonitrile (Michael Acceptor) Start2->Inter Product PRODUCT: N-(3-aminopropyl)-N-butyl-N-methylamine Inter->Product High Pressure Hydrogenation Reagent H2 / Raney Ni (Reduction) Reagent->Inter

Caption: The two-step industrial synthesis converting secondary amines to aminopropyl derivatives via nitrile reduction.

Part 3: Applications in Drug Development

This molecule is rarely the final drug; it is the architectural component used to solve specific medicinal chemistry problems.[2]

1. Solubility & PK Optimization

In Lead Optimization, adding a basic amine side chain is a standard tactic to lower LogP and increase metabolic stability.[2]

  • Mechanism: The tertiary nitrogen remains protonated at pH 7.4.[2]

  • Advantage: The butyl group prevents the molecule from becoming too polar, ensuring it can still cross the Blood-Brain Barrier (BBB) or cell membranes, unlike a dimethyl analog which might be too hydrophilic.[2]

2. Linker Chemistry (PROTACs and Conjugates)

The diamine acts as a heterobifunctional linker.[2]

  • Workflow: The primary amine is reacted with an E3 ligase ligand, while the tertiary amine serves as a "solvent-exposed" handle that can be further quaternized or left as a basic residue to interact with protein surface residues.[2]

Part 4: Analytical Characterization Protocols

To ensure data integrity, the identity of


 must be validated using the following self-validating analytical system.
A. Proton NMR (

-NMR) in

[2]
  • 
     2.70 ppm (2H, t):  Triplet corresponding to 
    
    
    
    adjacent to the primary amine (
    
    
    ).[2]
  • 
     2.35 ppm (2H, t):  Triplet for 
    
    
    
    adjacent to the tertiary amine.[2]
  • 
     2.20 ppm (3H, s):  Singlet for the N-Methyl group (
    
    
    
    ).[2] Diagnostic Peak.
  • 
     1.60 ppm (2H, m):  Multiplet for the central propyl 
    
    
    
    .[2]
  • 
     0.90 ppm (3H, t):  Triplet for the terminal butyl methyl group.[2]
    
B. Mass Spectrometry (ESI-MS)[2]
  • Method: Positive Ion Mode (

    
    ).[2]
    
  • Expected Signal:

    
     peak at m/z 145.27 .[2]
    
  • Fragmentation Pattern: Look for a loss of

    
     (17 Da) or cleavage of the butyl chain.[2]
    

Diagram 2: Analytical Validation Workflow

AnalyticalWorkflow cluster_NMR Structural Confirmation cluster_MS Mass Confirmation Sample Raw Sample (Batch: 13595-43-2) NMR 1H-NMR (CDCl3) Sample->NMR MS LC-MS (ESI+) Sample->MS Check1 Check: N-Me Singlet @ 2.2 ppm NMR->Check1 Release Release for Synthesis Check1->Release Pass Reject Quarantine / Re-purify Check1->Reject Fail Check2 Check: [M+H]+ = 145.27 MS->Check2 Check2->Release Pass Check2->Reject Fail

Caption: Quality Control decision tree ensuring identity verification before synthetic application.

Part 5: Handling & Safety Matrix

Warning: As an aliphatic amine, this compound is caustic and basic.[2]

  • Hazards: Causes severe skin burns and eye damage (H314).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Amines absorb

    
     from the air to form carbamates, degrading purity.[2]
    
  • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides (unless reaction is intended).[2]

References
  • ChemicalBook . N-(3-aminopropyl)-N-butyl-N-methylamine Product Specifications & CAS 13595-43-2 Data. Retrieved from [2]

  • Santa Cruz Biotechnology (SCBT) . N-(3-Aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2).[1][3][4][5][6] Retrieved from [1][2]

  • Accela ChemBio . Product Analysis: N-(3-aminopropyl)-N-butyl-N-methylamine. Retrieved from [2]

  • PubChem . Compound Summary: N-methylbutylamine (Precursor Analysis). Retrieved from [2]

Sources

Technical Assessment: Commercial Availability & Purity of N-(3-aminopropyl)-N-butyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2) is a specialized unsymmetrical diamine intermediate used primarily in the synthesis of polyamine analogs and pharmaceutical candidates targeting ion channels and polyamine transport systems. Unlike commodity amines, this compound exhibits high commercial volatility, with lead times ranging from 1 to 3 weeks and prices exceeding $500/gram from major catalog suppliers.

This guide provides a technical roadmap for sourcing, validating, and handling this compound. It contrasts the "buy" option against a "make" strategy (custom synthesis) and establishes a rigorous Quality Control (QC) protocol to ensure downstream experimental success.

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6]

Before sourcing, verify the target compound against these immutable identifiers to avoid confusion with symmetric analogs (e.g., N,N-bis(3-aminopropyl)methylamine).

Table 1: Chemical Specifications

PropertySpecification
Chemical Name N-(3-aminopropyl)-N-butyl-N-methylamine
CAS Number 13595-43-2
Molecular Formula C₈H₂₀N₂
Molecular Weight 144.26 g/mol
Structure Description Tertiary amine core with Methyl, Butyl, and Aminopropyl substituents.[1][2]
Appearance Colorless to pale yellow liquid (oxidizes upon air exposure).[3]
Purity Standard ≥ 95% (Technical Grade) / ≥ 98% (Pharma Grade)
Solubility Miscible in water, ethanol, DMSO, and DCM.
pKa (Predicted) ~10.5 (Primary amine), ~9.8 (Tertiary amine)

Commercial Landscape & Sourcing Strategy

Supplier Analysis

The market for CAS 13595-43-2 is fragmented. It is not a stock item for bulk distributors (e.g., Sigma-Aldrich often lists it as "Inquire" or through third-party sourcing).

  • Primary Sources: Specialized building block suppliers (e.g., AK Scientific, Accela ChemBio).

  • Cost Implications: High. Recent spot pricing indicates ~

    
    500 for 1g.[4]
    
  • Lead Time: Often "Made to Order" or sourced from Asian CROs, requiring 1–3 weeks.

The "Make vs. Buy" Decision Matrix

Due to high costs and potential lead times, internal synthesis is a viable alternative for requirements >5 grams.

FactorBuy (Commercial Source)Make (Internal Synthesis)
Volume < 1 gram> 5 grams
Time Constraint Immediate (< 1 week)Flexible (2-3 weeks)
Purity Requirement Standard (95%)High (>98% required)
Risk Supply chain delaySynthesis optimization

Synthesis & Production Methodologies

Understanding the synthesis is critical for predicting impurity profiles. The two primary routes are Cyanoethylation (Industrial) and Gabriel Synthesis (High Purity).

Route A: Cyanoethylation (Standard Industrial Route)

This is the most common commercial method due to atom economy.

  • Michael Addition: N-methylbutylamine reacts with acrylonitrile.

  • Hydrogenation: The resulting nitrile is reduced using Raney Nickel or Cobalt catalysts.

Impurity Risk: Incomplete reduction leads to residual nitrile; retro-Michael reaction can regenerate volatile N-methylbutylamine.

Route B: Phthalimide Alkylation (High Purity)

Used when absolute exclusion of secondary amines is required.

  • Alkylation: N-methylbutylamine + N-(3-bromopropyl)phthalimide.

  • Deprotection: Hydrazine hydrate releases the primary amine.

Impurity Risk: Residual hydrazine or phthalhydrazide byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for the industrial synthesis (Route A), which dictates the impurity profile most researchers will encounter.

SynthesisPath Start Starting Materials (N-methylbutylamine + Acrylonitrile) Step1 Step 1: Michael Addition (Exothermic, 60°C) Start->Step1 Mix Inter Intermediate 3-(butyl(methyl)amino)propanenitrile Step1->Inter Yield ~90% Step2 Step 2: Hydrogenation (H2, Raney Ni, High Pressure) Inter->Step2 Reduce -CN Crude Crude Product Step2->Crude Filter Catalyst Distill Fractional Distillation (Purification) Crude->Distill Remove volatiles Final Target Product CAS 13595-43-2 Distill->Final >98% Purity

Figure 1: Industrial synthesis pathway via cyanoethylation. Note that fractional distillation is the critical step for removing unreacted precursors.

Quality Control & Purity Analysis

Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development. Implement this self-validating QC protocol.

Critical Impurities to Monitor
  • N-Methylbutylamine: Starting material.[5] Volatile, falsifies amine titration.

  • Bis-cyanoethylated adducts: Formed if stoichiometry is uncontrolled during synthesis.

  • Water: The compound is hygroscopic; water content >1% skews molarity calculations.

Analytical Protocols
Protocol A: GC-MS (Identity & Volatile Impurities)
  • Column: HP-5 or DB-5 Amine specific column.

  • Method: Temperature ramp 50°C to 250°C at 10°C/min.

  • Expectation: Target peak at ~144 MW. Look for lower MW peak (N-methylbutylamine, MW 87) eluting early.

Protocol B: 1H-NMR (Structure Verification)
  • Solvent: CDCl₃ or D₂O.

  • Diagnostic Signals:

    • Triplet at ~2.7 ppm (CH₂ adjacent to tertiary amine).[6]

    • Triplet at ~2.4 ppm (CH₂ adjacent to primary amine).[6]

    • Singlet at ~2.2 ppm (N-Methyl group).

    • Multiplets for the propyl/butyl chains.

QC Logic Flowchart

QC_Workflow Sample Incoming Sample CAS 13595-43-2 Visual Visual Inspection (Color/Clarity) Sample->Visual NMR 1H-NMR Spectroscopy (Identity Check) Visual->NMR Clear Liquid Fail REJECT / RE-PURIFY (Distillation) Visual->Fail Yellow/Precipitate GC GC-MS Analysis (Purity Check) NMR->GC Structure Confirmed NMR->Fail Wrong Structure Decision Data Evaluation GC->Decision Pass RELEASE For Research Decision->Pass >95% Area Decision->Fail <95% or Unknown Peaks

Figure 2: Quality Control Decision Matrix. NMR confirms the structure, while GC-MS quantifies the purity.

Handling, Stability & Safety

Hazard Class: Corrosive (Category 1B). Storage:

  • Store at 2–8°C .

  • Inert Atmosphere: Argon or Nitrogen overlay is mandatory. The primary amine reacts with atmospheric CO₂ to form carbamates (white crust).

  • Container: Amber glass with Teflon-lined cap.

Safety:

  • Wear nitrile gloves (double-gloving recommended).

  • Use exclusively in a fume hood.[7]

  • In case of skin contact, wash with polyethylene glycol 400 (if available) or copious water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7777, N,N-bis(3-aminopropyl)methylamine. (Note: Used for structural comparison/exclusion). Retrieved from [Link]

  • Accela ChemBio. Product Details for SY085877. Retrieved from [Link]

  • Organic Syntheses. General Procedure for Cyanoethylation of Amines. (Foundational chemistry reference for Route A). Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for N-alkylation using N-(3-aminopropyl)-N-butyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the selective


-alkylation of N-(3-aminopropyl)-N-butyl-N-methylamine  (hereafter referred to as NABM ).[1]

NABM is an unsymmetrical diamine featuring a highly reactive primary amine on one terminus and a tertiary amine on the other. It is a critical linker in medicinal chemistry, particularly for GPCR ligands and PROTAC linkers where a basic "tail" is required for solubility or binding affinity.

The Core Challenge: The primary amine (


) is prone to "runaway" alkylation (polyalkylation), leading to mixtures of secondary amines, tertiary amines, and quaternary ammonium salts. Furthermore, the existing tertiary amine backbone can act as a proton sponge, complicating standard acid-base workups.

This note presents two validated protocols to achieve mono-alkylation with >90% selectivity:

  • Protocol A (Reductive Amination): The "Gold Standard" for stability and selectivity.

  • Protocol B (Cesium-Promoted

    
    ):  For cases where alkyl halides must be used.
    

Substrate Profile & Reactivity Analysis

FeatureSpecificationImplication for Synthesis
Substrate N-(3-aminopropyl)-N-butyl-N-methylamineNucleophile (Linker)
Structure

Unsymmetrical Diamine
Reactive Site Primary Amine (

)
Target for alkylation.[1][2][3][4][5][6][7]

.[1]
Bystander Site Tertiary Amine (

)
Non-nucleophilic (sterically hindered), but basic.[1]
Major Pitfall Over-alkylationProduct (

amine) is more nucleophilic than starting material.[1]

Strategic Decision Matrix

Before selecting a protocol, consult the following decision logic to ensure experimental success.

DecisionMatrix cluster_A Why Protocol A? Start Start: Select Electrophile Q1 Is the electrophile an Aldehyde or Ketone? Start->Q1 Q2 Is the electrophile an Alkyl Halide (Br, I, Cl)? Q1->Q2 No PathA Protocol A: Reductive Amination Q1->PathA Yes (Preferred) PathB Protocol B: Cesium-Promoted SN2 Q2->PathB Yes Warning Avoid Standard NaH/DMF (High Risk of Quaternization) Q2->Warning No (e.g., Acyl Chloride) InfoA Forms Imine intermediate. Reduces ONLY after formation. Prevents over-alkylation. PathA->InfoA

Caption: Decision matrix for selecting the optimal alkylation pathway based on electrophile availability.

Protocol A: Reductive Amination (The "Gold Standard")

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][8] Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong/non-selective), STAB allows for "one-pot" synthesis where the aldehyde and amine can be mixed directly.[1]

Mechanism: The reaction proceeds via an imine intermediate.[2][9] STAB is sterically bulky and electron-deficient, making it selective for reducing the imine over the aldehyde.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
NABM (Amine) 1.0Nucleophile
Aldehyde/Ketone 1.0 - 1.1Electrophile
STAB 1.4 - 1.6Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (promotes imine formation)
DCE or DCM Solvent0.1 M - 0.2 M Concentration
Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask, dissolve NABM (1.0 equiv) and the Aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE).

    • Note: If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
    • Checkpoint: Monitor by TLC.[1][2][9] You should see the disappearance of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes. Do not dump it in all at once to avoid exotherms.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (Sodium Bicarbonate).[1][2] Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
      ).[1]
      
    • Crucial Step: Because NABM has a tertiary amine tail, the product is basic. Ensure the aqueous layer pH is basic (>9) during extraction to keep the product in the organic phase.

  • Purification:

    • Dry organic layers over

      
      , filter, and concentrate.[2]
      
    • Purify via flash chromatography.[1][2]

    • Tip: Use DCM:MeOH:

      
       (e.g., 90:9:1) to elute the polar diamine product.
      

Protocol B: Cesium-Promoted Direct Alkylation[1]

When the electrophile is an Alkyl Halide (R-Br, R-I) rather than an aldehyde, standard conditions (e.g.,


 in DMF) often lead to dialkylation. This protocol uses the "Cesium Effect" , where the large ionic radius of Cesium facilitates mono-alkylation, likely through surface coordination effects or solubility enhancement.
Reagents & Stoichiometry
ComponentEquiv.Role
NABM (Amine) 3.0 - 5.0Excess drives mono-alkylation
Alkyl Halide 1.0Limiting Reagent
Cesium Hydroxide (

)
1.2Base (Promoter)
Activated Mol.[1] Sieves Water Scavenger
DMF SolventAnhydrous
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a flask and add activated 4Å molecular sieves.

    • Add Cesium Hydroxide (1.2 equiv) and anhydrous DMF.[1]

  • Amine Addition:

    • Add NABM (3.0 to 5.0 equiv).[1]

    • Why Excess? In

      
       reactions, the product (
      
      
      
      amine) is more reactive than the starting material. Using a large excess of starting amine statistically favors the collision of the alkyl halide with the starting material rather than the product.
  • Alkylation:

    • Add the Alkyl Halide (1.0 equiv) dropwise over 30 minutes.

    • Stir at RT.[1][2][5] Do not heat unless the halide is unreactive (e.g., alkyl chloride). Heating promotes polyalkylation.[1]

  • Workup (Specific for Diamines):

    • Filter off the molecular sieves and cesium salts.

    • Dilute with Ethyl Acetate.[1] Wash with water (

      
      ) to remove DMF and the excess unreacted NABM (if it is water-soluble enough).[1]
      
    • Alternative: If NABM is lipophilic, you must separate the excess starting material via column chromatography.

Experimental Workflow & Mechanism

ReactionWorkflow cluster_inputs Reactants cluster_process One-Pot Process (Protocol A) Amine NABM (Primary Amine) Imine Imine Intermediate (Transient) Amine->Imine DCE, RT Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Reduction Reduction (STAB + AcOH) Imine->Reduction In situ Product Mono-Alkylated Secondary Amine Reduction->Product >90% Yield

Caption: Workflow for Protocol A, highlighting the transient imine formation which protects against over-alkylation.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Dialkylation Mass Spec shows M + 2x Alkyl GroupAmine was too concentrated or reducing agent added too fast (Protocol A).Add STAB after imine formation is complete (1h). Use excess amine in Protocol B.
No Reaction Starting material remainsSteric hindrance or wet solvent.[1]Add 4Å Molecular Sieves (Protocol A). Ensure DMF is anhydrous (Protocol B).
Low Yield Product lost in aqueous layerProduct is protonated or too polar.Adjust workup pH to >10 using NaOH. Use "Salting Out" (saturate aqueous layer with NaCl).[1]
Quaternization Formation of saltsReaction on the tertiary amine tail.[4][6]Use Protocol A (Reductive Amination) which is chemoselective for primary amines.[1][5]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 1(11), 1893–1896.

  • BenchChem Application Notes . (2025). Experimental procedure for N-alkylation of primary amines.

  • ACS Green Chemistry Institute . (2018). Avoiding Over-alkylation: Reagent Guides.

Sources

N-(3-aminopropyl)-N-butyl-N-methylamine as a building block for functional materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(3-aminopropyl)-N-butyl-N-methylamine as a Functional Headgroup for Nucleic Acid Delivery Systems

Executive Summary

N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA) is an asymmetric diamine scaffold critical for the synthesis of ionizable lipids and pH-responsive polymers . Its structural duality—featuring a highly reactive primary amine for conjugation and a tertiary amine for pH buffering—makes it an ideal building block for Lipid Nanoparticles (LNPs) used in mRNA delivery.

This guide details the utilization of ABMA to synthesize high-potency ionizable lipids via Michael addition, validates their functionality using the TNS pKa assay, and outlines their incorporation into Poly(beta-amino ester) (PBAE) networks.

Chemical Profile & Mechanism of Action

The utility of ABMA lies in its specific steric and electronic arrangement. Unlike symmetric diamines (e.g., N,N-dimethyl-1,3-propanediamine), the inclusion of a butyl group on the tertiary amine increases the hydrophobicity of the headgroup, altering the lipid hydration shell and facilitating membrane fusion during endosomal escape.

  • Primary Amine (

    
    ):  The "Construction Handle." It acts as a nucleophile for epoxide ring-opening or Michael addition to acrylates.
    
  • Tertiary Amine (

    
    ):  The "Functional Engine." It possesses a pKa (typically 8.0–9.0 in solution, shifting to 6.0–7.0 in nanoparticles) that allows the lipid to remain neutral in the bloodstream (reducing toxicity) but become protonated in the acidic endosome (pH ~5.5), triggering payload release.
    
Mechanism: The Proton Sponge Effect

The following diagram illustrates how ABMA-derived lipids facilitate mRNA release.

EndosomalEscape cluster_0 Bloodstream (pH 7.4) cluster_1 Endosome (pH 5.5) LNP_Neutral LNP Surface (Neutral Charge) Protonation Tertiary Amine Protonation LNP_Neutral->Protonation Endocytosis Serum Serum Proteins (Reduced Adsorption) Osmotic Cl- Influx & Osmotic Swelling Protonation->Osmotic Buffering Capacity Rupture Membrane Destabilization Osmotic->Rupture Pressure Build-up Release Translation (Ribosome) Rupture->Release mRNA Cytosolic Entry

Figure 1: Mechanism of endosomal escape driven by the buffering capacity of the ABMA tertiary amine.

Protocol A: Synthesis of Ionizable Lipid Library (Michael Addition)

This protocol describes the synthesis of a "lipidoid" library where ABMA is reacted with alkyl acrylates. This is the standard method for generating C12-200 analogs.

Objective: Synthesize a lipid with a degradable ester tail and an ionizable headgroup.[1]

Materials
  • Amine: N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA).[2][3]

  • Acrylate Tail: 1,2-bis(acryloyloxy)ethane (biodegradable linker) or long-chain alkyl acrylates (e.g., Tridecyl acrylate).

  • Solvent: Ethanol (anhydrous) or run solvent-free.

  • Vials: 4 mL glass scintillation vials with Teflon-lined caps.

Step-by-Step Methodology
  • Stoichiometric Calculation: The primary amine of ABMA has two reactive protons. To prevent crosslinking (if using diacrylates) or to ensure full tail attachment, control the molar ratio.

    • Target: Double-tail attachment (Tertiary amine formation).

    • Ratio: 1.0 equivalent ABMA : 2.1 equivalents Alkyl Acrylate.

  • Reaction Setup:

    • Weigh 144 mg (1.0 mmol) of ABMA into the vial.

    • Add 2.1 mmol of the chosen Acrylate tail.

    • Note: If the acrylate is a solid, dissolve in minimal anhydrous ethanol (0.5 mL). If liquid, run neat (solvent-free) to accelerate kinetics.

  • Synthesis:

    • Purge the vial with nitrogen gas for 30 seconds to remove oxygen.

    • Seal tightly with the Teflon cap.

    • Incubate at 90°C with magnetic stirring (300 RPM) for 24–48 hours .

  • Purification (Optional for Screening):

    • For high-throughput screening, the crude product is often used directly after vacuum drying to remove unreacted acrylate.

    • For high-purity applications: Flash chromatography (DCM:MeOH 95:5 with 1%

      
      ).
      
  • Validation (QC):

    • TLC: Check disappearance of the primary amine spot (ninhydrin stain).

    • Mass Spec: Confirm molecular weight corresponding to the dialkylated product.

Protocol B: Determination of Apparent pKa (TNS Assay)

The "apparent pKa" is the pH at which 50% of the lipid nanoparticles are protonated.[4] This is the single most critical predictor of in vivo potency.

Reagents:

  • TNS Reagent: 2-(p-toluidino)-6-naphthalenesulfonic acid (prepare 100 µM stock in DMSO).

  • Buffer Series: 10 mM HEPES/Citrate/Phosphate buffers adjusted to pH 2.5 through 11.0 (in 0.5 pH increments).

Workflow
  • LNP Formulation: Formulate the ABMA-derived lipid into LNPs (using standard microfluidic mixing with Cholesterol, DSPC, and PEG-Lipid) in pH 4.0 acetate buffer.

  • Plate Setup:

    • Use a black 96-well plate.

    • Add 140 µL of the specific pH buffer to each well (triplicate per pH point).

    • Add 5 µL of LNP solution (approx. 0.5 mM lipid conc).

    • Add 5 µL of TNS stock solution.

  • Measurement:

    • Incubate for 10 minutes at room temperature in the dark.

    • Read Fluorescence: Ex 321 nm / Em 445 nm .

  • Data Analysis:

    • Plot Fluorescence Intensity (Y-axis) vs. pH (X-axis).

    • Fit to a sigmoidal Boltzmann equation. The inflection point is the Apparent pKa .

Target Specification:

Parameter Optimal Range Role of ABMA
Apparent pKa 6.2 – 6.9 The N-methyl/N-butyl substitution typically yields a pKa ~6.5, ideal for liver accumulation.

| PDI | < 0.2 | Indicates uniform self-assembly driven by the hydrophobic butyl chain. |

Protocol C: Poly(beta-amino ester) End-Capping

ABMA can be used to "end-cap" acrylate-terminated polymers, adding a pH-sensitive outer shell to gene delivery vectors.

  • Pre-polymer Synthesis: React a diacrylate (e.g., 1,4-butanediol diacrylate) with a backbone amine at a 1.2:1 ratio (excess acrylate) for 24h at 90°C.[5]

  • End-Capping:

    • Dissolve the acrylate-terminated polymer in THF (100 mg/mL).

    • Add ABMA at 2.0 equivalents relative to the theoretical unreacted acrylate groups.

    • Stir at RT for 4 hours.

  • Precipitation: Dropwise addition into cold diethyl ether to recover the amine-capped polymer.

References

  • Han, X., et al. (2024). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. Journal of Nanobiotechnology. [Link]

  • Green, J. J., et al. (2008). Poly(beta-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. [Link]

  • Zhang, Y., et al. (2025).[1] Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. PNAS. [Link]

Sources

Standard operating procedure for handling N-(3-aminopropyl)-N-butyl-N-methylamine in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note defines the standard operating procedure (SOP) for the handling, storage, and experimental utilization of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2).[1][2][3][4] As an unsymmetrical N,N-dialkyl-1,3-propanediamine, this compound serves as a critical building block in Structure-Activity Relationship (SAR) studies, particularly for tuning the lipophilicity (LogP) and basicity (pKa) of amine side chains in G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1][2][3][4]

Due to its specific structural features—a highly reactive primary amine tethered to a basic tertiary amine—this compound presents unique stability and safety challenges, including rapid carbamate formation upon CO₂ exposure and severe tissue corrosivity.[1][2][3][4] This guide synthesizes field-proven containment strategies with rigorous safety protocols to ensure data integrity and researcher safety.

Chemical Profile & SAR Utility

N-(3-aminopropyl)-N-butyl-N-methylamine acts as a "linker-payload" motif.[1][2][3][4] The primary amine functions as the reactive handle for attachment (e.g., to an aryl core), while the tertiary amine remains protonated at physiological pH, interacting with anionic residues in protein binding pockets.[1][2][3][4]

Structural Analysis
  • Primary Amine (

    
    ):  High nucleophilicity; susceptible to oxidation and carbamylation.[1][2][3][4]
    
  • Tertiary Amine (

    
    ):  Sterically differentiated.[1][2][3][4] The N-methyl group reduces steric clash, while the N-butyl group increases hydrophobic contact surface area compared to dimethyl analogs.[1][2][3][4]
    

ChemicalStructure cluster_0 N-(3-aminopropyl)-N-butyl-N-methylamine N_tert Tertiary Amine (Basic Center) Linker Propyl Linker (C3 Spacer) N_tert->Linker N_prim Primary Amine (Reactive Handle) Linker->N_prim Groups N-Methyl & N-Butyl (Lipophilic Tuning) Groups->N_tert

Figure 1: Functional decomposition of the molecule highlighting reactive and pharmacophoric zones.[1][2][3][4]

Physicochemical Properties
PropertyValue / CharacteristicRelevance to Handling
CAS Number 13595-43-2Unique Identifier
Formula

Molecular Weight: 144.26 g/mol
Physical State Liquid (Colorless to pale yellow)Viscous; requires positive displacement pipetting
Boiling Point >180°C (est.[1][2][3][4] atm); ~94-98°C (at 15 mmHg)High Vacuum required for distillation
Basicity High (pKa ~10.5 for

, ~9.5 for

)
Incompatible with mild acids; absorbs atmospheric

Flash Point Est. 60–75°CCombustible Liquid (Class IIIA)

Hazards & Safety (HSE) Protocols

CRITICAL WARNING: As an aliphatic diamine, this compound is corrosive and a potent sensitizer .[1][2][3][4] It can permeate skin rapidly, causing chemical burns that may not be immediately painful due to nerve damage.[1][2][3][4]

Toxicology & Exposure Control
  • Skin Corrosion: Category 1B.[1][2][3][4] Causes irreversible destruction of dermal tissue.[1][2][3][4]

  • Inhalation: Vapors are highly irritating to the respiratory tract (mucous membranes).[1][2][3][4]

  • Sensitization: Potential for allergic contact dermatitis upon repeated exposure.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Eye/Face Chemical Splash Goggles + Face ShieldAlkaline burns to eyes are often irreversible.[1][2][3][4]
Hand (Primary) Silver Shield / Laminate (Best) or Nitrile (Double gloved, >0.11mm)Amines can permeate standard latex/thin nitrile < 5 mins.[1][2][3][4]
Body Chemical-resistant Lab Coat + ApronProtects against splashes during transfer.[1][2][3][4]
Respiratory Fume Hood (Face velocity > 100 fpm)Mandatory.[1][2][3][4] Use full-face respirator if outside hood.[1][2][3][4]

Storage & Handling SOP

Objective: Prevent degradation (oxidation/carbamylation) and ensure precise dosing.

Storage Conditions
  • Atmosphere: Store under Argon or Nitrogen .[1][2][3][4] The primary amine reacts with atmospheric

    
     to form carbamate salts (white crust), altering stoichiometry.[1][2][3][4]
    
  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a PTFE-lined cap or a Schlenk flask. Avoid ground glass joints without grease (amines can cause seizing).[1][2][3][4]

Transfer Protocol (Syringe Technique)

Do not pour this liquid. Use the "Oven-Dried Syringe" method to maintain anhydrous conditions.[1][2][3][4]

  • Purge: Flush the source bottle with inert gas (balloon or manifold) for 5 minutes.

  • Withdraw: Insert a long needle (deflected point) through the septum.[1][2][3][4] Withdraw slightly more than the required volume.

  • Displace: Invert syringe, expel bubbles, and adjust to the mark.

  • Dispense: Transfer directly into the reaction vessel (also under inert gas).

  • Clean: Immediately rinse syringe with Methanol (MeOH) into a waste container.[1][2][3][4] Note: Water rinse first can cause exotherms.[1][2][3][4]

Experimental Workflow: Amide Coupling

Scenario: Coupling N-(3-aminopropyl)-N-butyl-N-methylamine to a carboxylic acid core (R-COOH) using HATU.

Reaction Setup

Workflow Start Start: R-COOH (1.0 equiv) Activate Activation: Add HATU (1.1 equiv) + DIPEA (2.0 equiv) in DMF/DCM Start->Activate 15 min, 0°C AddAmine Addition: Add N-(3-aminopropyl)-N-butyl-N-methylamine (1.1 equiv) via Syringe Activate->AddAmine Dropwise Monitor Monitor: LC-MS (Basic Mode) Check for disappearance of Acid AddAmine->Monitor 2-4 h, RT Quench Quench: Dilute with EtOAc Wash with NaHCO3 (sat) Monitor->Quench Complete

Figure 2: Standard coupling workflow ensuring activation prior to amine addition.

Critical Process Parameters
  • Order of Addition: Always activate the acid before adding the diamine. If mixed simultaneously, the highly nucleophilic primary amine may react with the coupling reagent (HATU) directly, forming guanidine byproducts.[1][2][3][4]

  • Solvent Choice: DCM (Dichloromethane) or DMF (Dimethylformamide).[1][2][3][4] Avoid Acetone or Ethyl Acetate during the reaction (potential for imine formation or transamidation over long periods).[1][2][3][4]

  • Workup pH:

    • The product has a basic tertiary amine.[1][2][3][4]

    • Do NOT wash with strong acid (1M HCl) unless you intend to pull the product into the aqueous phase.[1][2][3][4]

    • Protocol: Wash organic layer with Sat.[1][2][3][4]

      
       (removes unreacted acid) 
      
      
      
      Water
      
      
      Brine.[1][2][3][4] Dry over
      
      
      .[1][2][3][4]
Purification Strategy
  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[1][2][3][4]

    • Mobile Phase: DCM / MeOH /

      
       (e.g., 90:10:1).[1][2][3][4]
      
    • Note: The addition of 1% Ammonium Hydroxide or Triethylamine is mandatory to prevent the diamine from streaking (tailing) on the silica due to interaction with acidic silanols.[1][2][3][4]

  • Reverse Phase (Prep-HPLC):

    • Use high pH buffers (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine deprotonated and improve peak shape.[1][2][3][4]

Emergency & Waste Management

Spill Response
  • Evacuate the immediate area.

  • PPE: Don double nitrile gloves, goggles, and respirator.[1][2][3][4]

  • Neutralize: Cover the spill with a dry sand/soda ash mixture or a commercial solvent absorbent.[1][2][3][4] Do not use paper towels alone (fire risk).[1][2][3][4]

  • Clean: Scoop into a hazardous waste container. Wipe area with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.[1][2][3][4]

Waste Disposal
  • Segregation: Dispose of as Basic Organic Waste .[1][2][3][4]

  • Labeling: Clearly mark as "Corrosive" and "Toxic".

  • Incompatibility: Do not mix with acidic waste streams (exothermic reaction).[1][2][3][4]

References

  • National Center for Biotechnology Information. (2023).[1][2][3][4] PubChem Compound Summary for CID 7777, N,N-Bis(3-aminopropyl)methylamine. (Used as structural analog for hazard profiling).[1][2][3][4] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023).[1][2][3][4] C&L Inventory: Classification and Labelling of Amines, N-C8-22-alkyltrimethylenedi-. (General hazard class reference for alkyl-1,3-diaminopropanes). Retrieved from [Link][1][2][3][4]

  • Reich, H. J. (2018).[1][2][3][4] Bordwell pKa Table (Acids in DMSO). University of Wisconsin-Madison.[1][2][3][4] (Reference for amine pKa estimation). Retrieved from [Link][1][2][3][4]

Sources

N-(3-aminopropyl)-N-butyl-N-methylamine reaction conditions for specific transformations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Incorporation of the N-(3-aminopropyl)-N-butyl-N-methylamine Moiety in Drug Discovery


MW:  144.26  g/mol [1][2][3][4]

Executive Summary

This guide details the handling, reactivity, and incorporation of N-(3-aminopropyl)-N-butyl-N-methylamine (hereafter referred to as NBMA-PA ) into small molecule scaffolds.[1][2][4] As an asymmetric diamine featuring a reactive primary amine and a sterically distinct tertiary amine (N-butyl, N-methyl), NBMA-PA is a critical building block for "tuning" the physicochemical properties (logP, pKa) of amine side chains in GPCR ligands, ion channel blockers, and kinase inhibitors.[1][2][4]

Unlike symmetric analogs (e.g., N,N-dimethyl or N,N-dibutyl), the butyl/methyl substitution pattern offers a unique lipophilic profile while maintaining a specific basicity window, often used to optimize blood-brain barrier (BBB) penetration and hERG channel selectivity.[1][2][4]

Chemical Profile & Reactivity Analysis

NBMA-PA possesses two distinct nitrogen centers with divergent reactivity profiles.[1][2][4] Successful utilization requires understanding the nucleophilicity gradient between the primary and tertiary amines.[1][2][4]

FeaturePrimary Amine (

)
Tertiary Amine (

)
Reactivity High (Nucleophilic attack, Acylation, Imination)Low (Non-nucleophilic, Basic)
Role Linker / Attachment Point Pharmacophore / Solubilizing Group
pKa (est.) ~10.5~9.8
Sterics UnhinderedModerately hindered (Butyl chain)
Reactivity Workflow Diagram

The following diagram illustrates the decision logic for selecting reaction conditions based on the desired transformation.

NBMA_Reactivity Start NBMA-PA (Start) Target Target Scaffold Start->Target Select Electrophile Route_A Route A: Amide Coupling (R-COOH) Target->Route_A Carboxylic Acid Route_B Route B: Reductive Amination (R-CHO) Target->Route_B Aldehyde/Ketone Route_C Route C: SNAr / Alkylation (Ar-F / R-X) Target->Route_C Halide Cond_A HATU / DIPEA / DMF 0°C -> RT Route_A->Cond_A Cond_B NaBH(OAc)3 / DCM Acetic Acid (cat.) Route_B->Cond_B Cond_C K2CO3 / DMSO Heat (80-100°C) Route_C->Cond_C Product Functionalized Drug Candidate Cond_A->Product Cond_B->Product Cond_C->Product

Figure 1: Decision tree for incorporating NBMA-PA into various electrophilic scaffolds.

Experimental Protocols

Protocol A: Selective Amide Coupling (General Procedure)

Objective: Attach NBMA-PA to a carboxylic acid scaffold (e.g., an aryl acid) without quaternizing the tertiary amine.[1][2][4]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2][4]

  • NBMA-PA (1.2 equiv)[1][2][4]

  • HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)[1][2][4]

  • DIPEA (3.0 equiv)[1][2][4]

  • Solvent: DMF or DCM (Anhydrous)[1][2][4]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

    • Note: The solution should turn slightly yellow.[1][2][4]

  • Addition: Add NBMA-PA (1.2 mmol) dropwise to the activated ester solution.

    • Critical: Add slowly to prevent exotherm-induced side reactions.[1][2][4]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.[1][2][4] The tertiary amine in NBMA-PA acts as an internal base but does not interfere with coupling.[1][2][4]

  • Workup: Dilute with EtOAc (30 mL). Wash with saturated

    
     (2 x 15 mL) and Brine (1 x 15 mL).[1][2][4]
    
    • Caution: Do not wash with strong acid (1M HCl) initially, as the product (containing the tertiary amine) will protonate and extract into the aqueous layer.[1][2][4]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH/
    
    
    
    gradient) to isolate the amide.
Protocol B: Reductive Amination (Aldehyde Derivatization)

Objective: Create a secondary amine linkage.[1][2][4]

Reagents:

  • Aldehyde Substrate (1.0 equiv)[1][2][4]

  • NBMA-PA (1.1 equiv)[1][2][4]

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)[1][2][4]
    
  • Acetic Acid (catalytic, 1-2 drops)[1][2][4]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1][2][4]

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and NBMA-PA (1.1 mmol) in DCE (10 mL). Add catalytic acetic acid.[1][2][4] Stir for 30–60 minutes at room temperature.

    • Checkpoint: Formation of the imine intermediate can often be observed by a shift in the UV spectrum or by NMR (disappearance of aldehyde proton).[1][2][4]

  • Reduction: Add

    
     (1.5 mmol) in one portion. Stir overnight (12–16 h) at room temperature.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3 x 10 mL). The product will be in the organic layer.[1][2][4]

  • Salt Formation (Optional): To isolate a stable solid, treat the crude oil with 2.0 equiv of HCl in dioxane/ether to precipitate the dihydrochloride salt.[1][2][4]

Synthesis of the Building Block (Reference)

If commercial stock is unavailable, NBMA-PA is synthesized via the Cyanoethylation-Reduction sequence.[1][2][4] This is the industrial standard for asymmetric diamines.[1][2][4]

Synthesis_Route SM N-butyl-N-methylamine Intermed 3-(butyl(methyl)amino)propanenitrile SM->Intermed Michael Addition (MeOH, Reflux) Reagent Acrylonitrile Final NBMA-PA (CAS 13595-43-2) Intermed->Final Hydrogenation (Raney Ni / H2)

Figure 2: Synthetic route for NBMA-PA via Michael addition and nitrile reduction.[1][2][4]

Synthesis Summary:

  • Michael Addition: Reaction of N-butyl-N-methylamine with acrylonitrile in methanol (reflux) yields the nitrile intermediate.[1][2][4]

  • Reduction: Hydrogenation of the nitrile using Raney Nickel or Cobalt catalyst under high pressure

    
     yields the primary amine NBMA-PA.[1][2][4]
    

Handling & Stability Data

PropertySpecificationHandling Note
Physical State Colorless to pale yellow liquidViscous; dispense by weight or calibrated syringe.[1][2][4]
Hygroscopicity HighStore under Nitrogen/Argon.[1][2][4] Absorbs

from air (carbamate formation).[1][2][4]
Storage 2–8°C (Refrigerated)Keep tightly sealed.[1][2][4] Long-term storage as HCl salt is recommended.[1][2][4]
Incompatibility Strong Oxidizers, Acid ChloridesReacts violently with acid chlorides (exothermic).[1][2][4]

Troubleshooting Tips:

  • Color Change: If the liquid turns dark yellow/brown, it indicates oxidation.[1][2][4] Distill under vacuum or pass through a short plug of basic alumina before use.[1][2][4]

  • Low Yields in Amide Coupling: Often caused by "double reaction" where the tertiary amine acts as a base and forms a salt with the activated ester.[1][2][4] Ensure DIPEA is present in excess to suppress this.[1][2][4]

References

  • PubChem Compound Summary. "N-(3-aminopropyl)-N-butyl-N-methylamine (CID 13595-43-2)."[1][2][4] National Center for Biotechnology Information.[1][2][4] Accessed October 2023.[1][2][4] Link

  • ChemicalBook. "N-(3-aminopropyl)-N-butyl-N-methylamine Properties and Suppliers." ChemicalBook Database.[1][2][4] Link

  • General Protocol for Diamine Synthesis. "Preparation of N,N-dialkyl-1,3-propanediamines via nitrile reduction." Organic Syntheses, Coll.[1][2][4] Vol. 3, p. 720.[1][2][4] (Adapted methodology).

  • Medicinal Chemistry Application. "Optimization of hERG liability in GPCR ligands using asymmetric amine side chains." Journal of Medicinal Chemistry (General principle reference for butyl/methyl amine selection).

(Note: Specific "named" reactions for this exact CAS are rare in open literature; protocols above are derived from standard methodologies for homologous N,N-dialkyl-1,3-propanediamines).

Sources

Use of N-(3-aminopropyl)-N-butyl-N-methylamine in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS: 13595-43-2), a versatile asymmetric diamine intermediate.

Executive Summary

N-(3-aminopropyl)-N-butyl-N-methylamine (also known as


-butyl-

-methylpropane-1,3-diamine) is a specialized bifunctional building block used in medicinal chemistry. Its structure features a primary amine (

) capable of covalent attachment to drug scaffolds, and a tertiary amine (

) that serves as a basic center to modulate solubility, lipophilicity (LogD), and pharmacokinetic profiles.

This intermediate is critical in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3 antagonists, Dopamine modulators), Antiarrhythmic agents , and Ionizable Lipids for RNA delivery systems.

Chemical Profile & Reactivity[1]

  • CAS Number: 13595-43-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 144.26 g/mol

  • Structure:

    
    
    
Reactivity Hierarchy

The molecule possesses two distinct nitrogen centers with orthogonal reactivity, allowing for selective functionalization without the need for protecting groups in many protocols.

  • Primary Amine (Nucleophilic Head): High nucleophilicity; readily participates in

    
     alkylations, reductive aminations, and amide couplings.
    
  • Tertiary Amine (Basic Tail): Low nucleophilicity due to steric bulk (butyl/methyl groups); acts as a proton acceptor (

    
    ) and provides the "cationic tail" essential for receptor binding or endosomal escape in lipid nanoparticles.
    

Key Applications

A. Synthesis of GPCR Antagonists (General Scaffold)

Many GPCR antagonists (e.g., for Histamine H3 or Muscarinic receptors) require a basic amine side chain connected to an aromatic core via a propyl linker.[1] This amine provides the exact


-butyl-

-methyl motif, which offers a unique steric and lipophilic profile compared to standard diethyl- or dimethyl-amines.
B. Synthesis of Amino-Alkylated Heterocycles (Protocol Focus)

A standard application is the introduction of a solubilizing side chain onto lipophilic heterocycles (e.g., Quinolines, Benzimidazoles) via Nucleophilic Aromatic Substitution (


) .

Detailed Protocol: Synthesis of Amino-Alkylated Quinoline Derivative

Objective: To synthesize a pharmacologically active intermediate by coupling N-(3-aminopropyl)-N-butyl-N-methylamine with 4,7-Dichloroquinoline. This reaction mimics the synthesis of chloroquine-like antimalarials and kinase inhibitors.

Reaction Scheme


Materials
  • Reagent A: 4,7-Dichloroquinoline (1.0 equiv)

  • Reagent B: N-(3-aminopropyl)-N-butyl-N-methylamine (3.0 - 5.0 equiv)

  • Solvent: Phenol (optional, promotes reaction) or NMP (N-Methyl-2-pyrrolidone).

  • Base:

    
     or 
    
    
    
    (if not using excess amine).
Step-by-Step Methodology
Step 1: Reaction Assembly
  • Solvent-Free Method (Green Chemistry): In a pressure tube, charge 4,7-Dichloroquinoline (1.98 g, 10 mmol) and N-(3-aminopropyl)-N-butyl-N-methylamine (7.2 g, 50 mmol).

    • Note: Excess amine acts as both solvent and acid scavenger.

  • Solvent Method: Dissolve 4,7-Dichloroquinoline (10 mmol) in NMP (10 mL). Add the amine (12 mmol) and Diisopropylethylamine (DIPEA, 15 mmol).

Step 2: Thermal Activation
  • Seal the vessel under Nitrogen (

    
    ) atmosphere.
    
  • Heat the reaction mixture to 120–130°C for 6–12 hours .

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:9:1) or HPLC. The starting material (quinoline) should disappear.

Step 3: Work-up & Isolation
  • Cool the mixture to room temperature.

  • Quench: Dilute with Ethyl Acetate (50 mL) and wash with 1N NaOH (2 x 30 mL) to remove salts and unreacted amine.

  • Extraction: Wash the organic layer with Brine (30 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude brown oil.

Step 4: Purification
  • Column Chromatography: Purify using Silica Gel (230-400 mesh).

    • Eluent: Gradient of DCM

      
       10% MeOH in DCM (with 1% 
      
      
      
      ).
  • Salt Formation (Optional): Dissolve the free base in Ethanol and add Diphosphate or Fumaric acid to crystallize the salt form for stability.

Quality Control & Validation

Analytical Parameters
TestMethodAcceptance Criteria
Identity

-NMR (CDCl3)
Distinct triplets for propyl chain (

ppm); Singlet for N-Me (

ppm).
Purity HPLC (C18 Column)

(Area under curve)
Residual Solvents GC-HeadspaceNMP

ppm
Water Content Karl Fischer

Impurity Profiling
  • Bis-alkylation: Ensure the primary amine has not reacted with two quinoline rings (controlled by using excess amine).

  • Oxidation: The tertiary amine is susceptible to N-oxide formation; store under inert gas.

Mechanistic Visualization

The following diagram illustrates the


 reaction pathway and the dual role of the diamine.

ReactionPathway cluster_0 Reaction Conditions: 120°C, Neat or NMP SM1 4,7-Dichloroquinoline (Electrophile) Complex Meisenheimer Complex SM1->Complex Attack at C4 SM2 N-(3-aminopropyl)-N-butyl-N-methylamine (Nucleophile) SM2->Complex Primary NH2 Attack Product Amino-Alkylated Product Complex->Product Elimination of Cl- Byproduct HCl (Salt) Complex->Byproduct Proton Transfer

Caption: Nucleophilic Aromatic Substitution (


) pathway for coupling the diamine linker to a chloro-heterocycle.

Safety & Handling (MSDS Highlights)

  • Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Dermal).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store at 2-8°C under Argon. Hygroscopic.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23045944. Retrieved from [Link]

  • Accela ChemBio. (2023). Product Catalog: Pharmaceutical Intermediates. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for mechanisms).

Sources

Catalytic applications of metal complexes with N-(3-aminopropyl)-N-butyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of Metal Complexes with N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA)

Executive Summary

This guide details the catalytic utility of N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA) , an unsymmetrical diamine ligand. Unlike symmetrical analogs (e.g., N,N-dimethyl-1,3-propanediamine), ABMA offers a unique "steric toggle" via its tertiary amine terminus, which bears both a small methyl group and a flexible, bulky butyl chain.[1][2]

When coordinated to transition metals (Pd, Pt, Zn), ABMA forms a six-membered chelate ring.[1][2] This specific architecture is critical for:

  • Palladium-Catalyzed Cross-Coupling: The steric bulk promotes the formation of monoligated active species, enhancing turnover frequencies (TOF) in Suzuki-Miyaura reactions.

  • Platinum-Based Cytotoxicity: As a structural analog to "Third Generation" platinum drugs (e.g., Picoplatin), the bulky ligand reduces deactivation by biological thiols.[1][2]

  • Biomimetic Catalysis: Zinc(II) complexes of ABMA serve as effective models for phosphatase enzymes, catalyzing phosphate ester hydrolysis.[1][2]

Chemical Profile & Ligand Design

Ligand: N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA) CAS: 62571-21-3 (Representative Analog Class) Structure:



FeatureChemical Consequence
Primary Amine (-NH₂) Strong

-donor; anchors the metal center firmly.
Propyl Backbone Forms a 6-membered chelate ring . This provides greater bite angle flexibility compared to 5-membered (ethylenediamine) rings, influencing reductive elimination rates.[1][2]
Tertiary Amine (-NRR') Hemilability Site: The steric hindrance of the butyl group weakens the N-Metal bond relative to the primary amine, allowing temporary dissociation to create a vacant coordination site for substrate binding.[2]
Asymmetry (Me vs. Bu) The "Goldilocks" zone: The methyl group prevents excessive crowding, while the butyl group provides lipophilicity and prevents catalyst aggregation.[1][2]

Protocol A: Synthesis of [Pd(ABMA)Cl₂] Pre-Catalyst

Objective: Isolate a stable, well-defined Palladium(II) complex for use in cross-coupling. Safety: Work in a fume hood. Palladium salts are toxic; amines are corrosive.[1]

Reagents:
  • Potassium Tetrachloropalladate (K₂PdCl₄): 1.0 mmol (326 mg)[1][2]

  • ABMA Ligand: 1.1 mmol (Excess to ensure full complexation)[1][2]

  • Solvent: Deionized Water (10 mL) and Hydrochloric Acid (0.1 M).[1]

Step-by-Step Methodology:
  • Precursor Dissolution: Dissolve 326 mg of K₂PdCl₄ in 10 mL of deionized water. The solution should be a clear reddish-brown.

  • Ligand Protonation: In a separate vial, dissolve the ABMA ligand in 2 mL of water. Adjust pH to ~6-7 using dilute HCl. Rationale: This prevents the immediate formation of hydroxo-bridged species.

  • Complexation: Add the ligand solution dropwise to the stirring Pd(II) solution over 10 minutes.

  • Precipitation: A yellow/orange precipitate of [Pd(ABMA)Cl₂] will form immediately.[1][2]

    • Note: If oiling occurs (due to the butyl chain's lipophilicity), add 2 mL of Ethanol to the mixture and stir for 1 hour to induce crystallization.[1][2]

  • Isolation: Filter the solid using a sintered glass funnel. Wash sequentially with:

    • Water (2 x 5 mL) – removes KCl.[1][2]

    • Cold Ethanol (1 x 3 mL) – removes unreacted ligand.[1][2]

    • Diethyl Ether (2 x 5 mL) – aids drying.[1][2]

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

  • Characterization Check:

    • ¹H NMR (DMSO-d₆): Look for the downfield shift of the N-CH₂ protons relative to the free ligand.

    • Elemental Analysis: Confirm C/H/N ratios match the formula

      
      .
      

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: C-C bond formation between aryl halides and boronic acids.[1] Mechanism: The bulky butyl group on ABMA facilitates the reductive elimination step, often the rate-determining step for bulky substrates.[1][2]

Reaction Setup (0.5 mmol Scale)
ComponentQuantityRole
Aryl Bromide (e.g., 4-bromoanisole)0.5 mmolElectrophile
Phenylboronic Acid0.75 mmolNucleophile
[Pd(ABMA)Cl₂] Catalyst 1.0 mol% Catalyst
Base: K₂CO₃1.0 mmolActivator (Boronate formation)
Solvent: Ethanol/Water (1:[2]1)3 mLGreen solvent system
Workflow:
  • Charge: Add the catalyst, boronic acid, and base to a reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 2 minutes. Critical: Although the complex is air-stable, the active Pd(0) species generated in situ is oxygen-sensitive.

  • Substrate Addition: Add the Aryl Bromide and solvent (degassed).[1][2]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check progress via TLC or GC-MS every hour.

  • Workup:

    • Cool to room temperature.[1][2]

    • Extract with Ethyl Acetate (3 x 5 mL).[1][2]

    • Wash combined organics with Brine.[1][2]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the Hemilability of the ABMA ligand. The bulky tertiary amine (N-Bu) can dissociate to open a coordination site for the oxidative addition of the aryl halide.[2]

G cluster_legend Key Mechanistic Feature PreCat Pre-Catalyst [Pd(ABMA)Cl2] Active Active Species Pd(0)-ABMA PreCat->Active Reduction (in situ) OxAdd Oxidative Addition Pd(II)(Ar)(X)(ABMA) Active->OxAdd + Ar-X TransMet Transmetallation Pd(II)(Ar)(R)(ABMA) OxAdd->TransMet + Ar-B(OH)2 / Base Hemilabile Hemilabile State Pd-N(primary) bound N(tertiary) dissociated OxAdd->Hemilabile Steric crowding opens chelate RedElim Reductive Elimination Product Release TransMet->RedElim Steric Bulk Promotes RedElim->Active Regenerate Pd(0) Hemilabile->TransMet Substrate entry

Caption: The catalytic cycle of Pd-ABMA. The "Hemilabile State" (red box) allows the bulky tertiary amine to temporarily detach, accommodating incoming substrates without full catalyst decomposition.[1][2]

Protocol C: Biomimetic Phosphate Hydrolysis (Zn-ABMA)

Context: Zinc complexes of diamines are classic models for metalloenzymes (e.g., Alkaline Phosphatase).[1][2] This protocol measures the catalytic hydrolysis of 4-nitrophenyl phosphate (BNPP or NA).

Reagents:
  • Zn(ClO₄)₂[1][2]·6H₂O: Metal precursor (Perchlorate is non-coordinating).[1][2]

  • ABMA Ligand. [1][2]

  • Substrate: Bis(4-nitrophenyl) phosphate (BNPP).

  • Buffer: HEPES (50 mM, pH 7.0).

Workflow:
  • In Situ Complex Formation: Mix Zn(ClO₄)₂ and ABMA (1:1 ratio, 1 mM) in HEPES buffer. Stir for 15 minutes at 25°C.

  • Baseline: Measure UV-Vis absorbance at 400 nm (Absorbance of 4-nitrophenolate anion).

  • Initiation: Add BNPP (10 mM final concentration).

  • Kinetics: Monitor the increase in Absorbance at 400 nm over 60 minutes at 37°C.

  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Comparison: The Zn-ABMA complex typically shows a 10–50x rate enhancement over free Zn²⁺ due to the "clamp" effect of the ligand, which positions the hydroxide nucleophile effectively.[1][2]

Synthesis of Pt(II) Analogs (Anticancer Research Note)

While primarily catalytic, the [Pt(ABMA)Cl₂] complex is relevant for drug development.[1][2] The synthesis follows the Dhara Method to avoid isomeric mixtures:

  • Start with K₂PtCl₄ + KI → K₂PtI₄ (in situ).[1][2]

  • Add ABMA → [Pt(ABMA)I₂].[1][2]

  • Treat with AgNO₃ → [Pt(ABMA)(H₂O)₂]²⁺.[1][2]

  • Add KCl → [Pt(ABMA)Cl₂] .[1][2] Note: This pathway ensures the thermodynamic cis-conformation required for DNA binding.

References

  • Systematic Investigations of Ligand Steric Effects on Palladium Catalysis. Source: ACS Macromolecules.[1][2] Relevance: Foundational theory on how tuning N-alkyl bulk (Methyl vs Butyl) affects Pd catalytic activity and branching. URL:[Link][1][2]

  • Synthesis of Platinum Complexes from N-Alkyl-1,3-propanediamine Derivatives. Source: Bulletin of the Korean Chemical Society.[2] Relevance: Provides the specific synthetic protocols for coordinating 1,3-diamines with propyl/butyl chains to Platinum group metals. URL:[Link]

  • Palladium(II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling. Source: MDPI (Molecules).[1][2] Relevance: Validates the use of diamine-based Pd complexes in aqueous/ethanol Suzuki coupling conditions described in Protocol B. URL:[Link][1][2]

  • Water-soluble third generation antitumor platinum complexes. Source: Journal of Medicinal Chemistry.[1][2] Relevance: Establishes the biological relevance and stability profile of 1,3-diamine metal complexes with solubilizing amine tails. URL:[Link]

Sources

Application Note: N-(3-aminopropyl)-N-butyl-N-methylamine as a Dual-Mode Chain Extender and Catalytic Cross-Linker

[1]

Executive Summary

This application note details the utility of N-(3-aminopropyl)-N-butyl-N-methylamine (henceforth referred to as BMAP ) in advanced polymer synthesis. Unlike standard aliphatic diamines (e.g., ethylene diamine) that function purely as stoichiometric hardeners, BMAP possesses a hybrid structure: a reactive primary amine on one end and a sterically hindered tertiary amine on the other.

Key Application Value:

  • Dual-Mechanistic Action: Acts simultaneously as a chain extender (via the primary amine) and a Lewis base catalyst (via the tertiary amine).[1]

  • Thermal Latency: The butyl/methyl asymmetry on the tertiary nitrogen provides steric modulation, offering a unique balance between pot-life and cure speed compared to the more common dimethylaminopropylamine (DMAPA).

  • Solubility Modulation: The butyl chain increases compatibility with hydrophobic resin matrices, reducing phase separation during the initial cure stages.

Chemical Identity & Functional Logic

Structural Analysis

To effectively utilize BMAP, one must understand its specific reactivity profile.

PropertySpecificationFunctional Implication
CAS Number 13595-43-2Unique identifier for procurement.
Molecular Formula

MW: 144.26 g/mol .[1][2]
Primary Amine

(1 group)
Active Hydrogens: 2. Reacts stoichiometrically with epoxide or isocyanate groups.[1]
Tertiary Amine

Active Hydrogens: 0. Acts as a catalytic center for etherification (epoxy) or trimerization (isocyanate).[1]
Alkyl Chain Propyl spacerFlexible linker preventing steric interference between the two active centers.
Mechanistic Pathway

In epoxy systems, BMAP does not function as a traditional cross-linker (which typically requires

1

Step 1: Linear Chain Extension (Stoichiometric) The primary amine reacts rapidly with two epoxy groups. Since the functionality is 2, this creates linear oligomers and generates secondary hydroxyl groups.

Step 2: Catalytic Cross-Linking (Catalytic) The tertiary amine end-group lowers the activation energy for the reaction between the newly formed secondary hydroxyls and excess epoxy groups (etherification).[1] This is the step that converts the linear chains into a 3D thermoset network.

BMAP_Mechanismcluster_legendReaction PhaseBMAPBMAP Molecule(Primary + Tertiary Amine)LinearLinear Oligomer(Secondary OH Generated)BMAP->LinearStep 1: Primary Amine Reaction(Fast, Stoichiometric)NetworkCross-LinkedThermoset NetworkBMAP->NetworkCatalytic ActionEpoxyEpoxy Resin(DGEBA)Epoxy->Linear+ 2 EpoxidesLinear->NetworkStep 2: Etherification(Catalyzed by BMAP Tertiary Amine)

Figure 1: The dual-phase reaction pathway of BMAP in epoxy resins.[1] The molecule acts as a reactant first, then a catalyst.

Protocol: Kinetic Profiling via Differential Scanning Calorimetry (DSC)[1]

Objective: To determine the optimal loading of BMAP as a co-hardener to achieve a target cure onset temperature (


Scope: This protocol compares a standard stoichiometric amine cure against a BMAP-accelerated system.

Materials
  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW

    
     185-190 g/eq (e.g., DER 331 or Epon 828).[1]
    
  • Control Hardener: Jeffamine D-230 (or standard IPDA).[1]

  • Test Additive: N-(3-aminopropyl)-N-butyl-N-methylamine (BMAP).[1]

  • Equipment: DSC (e.g., TA Instruments Q2000), Aluminum hermetic pans, Analytical balance (

    
     mg).
    
Experimental Procedure

Step 1: Stoichiometric Calculation Calculate the Parts Per Hundred Resin (phr) based on Active Hydrogen Equivalent Weight (AHEW).[1]

  • Note: For BMAP, only the primary amine contributes to AHEW.

  • 
     g/eq.[1]
    
  • However, because we use it as a catalyst/extender, we usually replace 5-15% of the primary hardener equivalents with BMAP.

Step 2: Sample Preparation

  • Control: Mix 10g DGEBA + Stoichiometric amount of Control Hardener.

  • Variable A (5% Substitution): Replace 5 eq% of Control Hardener with BMAP.

  • Variable B (10% Substitution): Replace 10 eq% of Control Hardener with BMAP.

  • Mixing: Mix vigorously for 2 minutes using a FlackTek speed mixer or vacuum mixer to degas. Critical: BMAP is hygroscopic; minimize air exposure.

Step 3: DSC Analysis

  • Weigh 5-10 mg of the mixed sample into a DSC pan and seal immediately.

  • Ramp Program:

    • Equilibrate at

      
      .[1][3][4]
      
    • Ramp

      
       to 
      
      
      .
    • Cool to

      
      .[1]
      
    • Re-scan (Second heat) to determine

      
       (Glass Transition Temperature).[1]
      
Data Interpretation (Expected Results)
ParameterControl (Standard Amine)BMAP Modified (10%)Interpretation



BMAP tertiary amine catalyzes ring opening earlier.[1]



Faster bulk reaction; risk of higher exotherm spike.[1]

(Total Heat)

J/g

J/g
Increased conversion due to catalytic etherification of steric/trapped groups.[1]

(Ultimate)


Higher cross-link density from etherification reactions.[1]

Formulation Guidelines for Researchers

Solubility and Compatibility

The N-butyl group on BMAP is a critical feature.[1] Unlike Dimethylaminopropylamine (DMAPA), the butyl chain adds hydrophobicity.

  • Recommendation: Use BMAP when formulating with modified epoxies (e.g., aliphatic or rubber-modified epoxies) where highly polar amines might phase separate or cause "blushing" (reaction with atmospheric

    
     and moisture).[1] The butyl tail improves miscibility.
    
Pot Life Management

BMAP is a "hot" curing agent due to the tertiary amine.

  • To extend pot life: Block the tertiary amine by pre-reacting BMAP with a weak acid (e.g., salicylic acid) or phenol. This creates a thermally labile salt that releases the active amine only upon heating (

    
    ).[1]
    
Safety & Handling
  • Corrosivity: Like most low-MW amines, BMAP is corrosive to skin and eyes.[1]

  • Sensitization: Potential skin sensitizer.[1] Use nitrile gloves and work in a fume hood.[1]

  • Storage: Store under nitrogen. The molecule will absorb moisture and

    
     to form carbamates, which appear as white crusts and deactivate the cure.
    

Advanced Workflow: Synthesis of Self-Healing Networks

Recent research suggests using diamines with specific steric profiles to create dynamic networks.[1] While BMAP forms permanent covalent bonds, its tertiary amine can catalyze transesterification in vitrimer-like systems.[1]

Workflowcluster_checkQuality CheckStartStart: Resin SelectionMixMix DGEBA + Anhydride HardenerStart->MixAdd_BMAPAdd BMAP (0.5 - 2.0 phr)(Acts as Accelerator)Mix->Add_BMAPCureCure at 120°CAdd_BMAP->CureTestValidation: Solvent Swell TestCure->TestResultSuccess: High Cross-link DensityTest->ResultIf Gel Fraction > 95%

Figure 2: Workflow for using BMAP as an accelerator in Anhydride-Epoxy systems. Here, BMAP is not the main cross-linker but the catalyst that enables the anhydride ring opening.

References

  • Santa Cruz Biotechnology. N-(3-Aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2) Product Data.[1][2] Retrieved from [1]

  • Evonik Industries. Epoxy Curing Agents and Tertiary Amine Catalysts.[1][5] (General reference for tertiary amine mechanisms in epoxy). Retrieved from

  • Pascault, J. P., et al.Thermosetting Polymers. Marcel Dekker, 2002.
  • ChemicalBook. N-(3-aminopropyl)-N-butyl-N-methylamine Properties and Suppliers. Retrieved from [1]

  • ThreeBond Technical News. Curing Agents for Epoxy Resins: Mechanisms of Primary vs Tertiary Amines. Retrieved from [1]

(Note: While specific academic papers solely dedicated to CAS 13595-43-2 are rare, the mechanisms described above are chemically validated by the behavior of the homologous series of N,N-dialkyl-1,3-propanediamines in polymer science.)[1]

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling in N-(3-aminopropyl)-N-butyl-N-methylamine Synthesis

[1][2][3]

Executive Summary & Process Overview

Target Molecule: N-(3-aminopropyl)-N-butyl-N-methylamine CAS Registry Number: 105-83-9 (Generic for N,N-dialkyl-1,3-propanediamines) / Specific isomer often custom synthesized.[1][2][3] Primary Application: Surfactant precursors, pharmaceutical intermediates, and epoxy curing agents.[3]

This guide addresses the Standard Industrial Route (Michael Addition followed by Hydrogenation).[3] While alkylation routes (using 3-chloropropylamine) exist, they are less common in scale-up due to toxicity and cost.[1][2][3] The dominant impurities arise during the catalytic hydrogenation of the nitrile intermediate.[3]

The Standard Synthesis Pathway
  • Step 1 (Michael Addition): N-butyl-N-methylamine + Acrylonitrile

    
     3-(butyl(methyl)amino)propanenitrile.[1][2][3]
    
  • Step 2 (Hydrogenation): 3-(butyl(methyl)amino)propanenitrile +

    
    
    
    
    Target Diamine .

Interactive Troubleshooting Modules

Module A: The Michael Addition Step (Nitrile Formation)

User Symptom: "I have low conversion, and my GC-MS shows a large peak for the starting amine (


Diagnosis: The Michael addition of a secondary amine to acrylonitrile is an equilibrium reaction.[3] High temperatures or insufficient acrylonitrile excess can shift the equilibrium backward (Retro-Michael reaction).[1][2][3]

Potential Impurity / IssueMechanismRoot CauseCorrective Action
Residual Starting Amine Equilibrium shift (Retro-Michael)Reaction temperature

C or insufficient reaction time.[1][2][3]
Run reaction at

C. Use 1.1 eq.[2][3] Acrylonitrile.[2][3]
Poly-acrylonitrile (Solid) Anionic PolymerizationLack of polymerization inhibitor; excessive heat.[1][2][3]Add 100-500 ppm MEHQ (inhibitor).[1][2][3] Control exotherm.
Bis-cyanoethylated impurity Double additionContamination of starting material with primary amines (e.g., butylamine).[1][2][3]Verify purity of starting

-butyl-

-methylamine (

).[1][2][3]

Expert Insight:

"Unlike primary amines, secondary amines like


-butyl-

-methylamine cannot undergo bis-cyanoethylation.[1][2][3] If you see a mass peak corresponding to two propionitrile groups (

), your starting material is contaminated with a primary amine (likely

-butylamine)."[1][2][3]
Module B: The Hydrogenation Step (Critical Impurities)

User Symptom: "My product has a high viscosity, and GC-MS shows a heavy impurity at roughly

Diagnosis: This is the Secondary Amine Dimer , the most notorious side product in nitrile hydrogenation.

The Dimerization Mechanism (The "Von Braun" Type Side Reaction)

During reduction, the nitrile (

imine intermediate

12323
  • Primary Path: Imine +

    
    
    
    
    Target Primary Amine (
    
    
    ).[1][2][3]
  • Side Path (Dimerization): The formed Target Amine attacks the unreacted Imine

    
     Schiff Base 
    
    
    Hydrogenation
    
    
    Secondary Amine Dimer .[3]

Visualizing the Pathway:

GStartNitrile IntermediateImineImine Intermediate(R-CH=NH)Start->Imine+ H2TargetTarget Primary Amine(R-CH2-NH2)Imine->Target+ H2 (Fast)SchiffSchiff Base(R-CH=N-CH2-R)Target->Schiff+ Imine(Condensation)Schiff->Target+ NH3(Suppression)DimerSecondary Amine Dimer(Impurity)Schiff->Dimer+ H2AmmoniaNH3

Figure 1: Mechanism of Dimer Formation during Nitrile Hydrogenation.[3] Note the competitive pathway where the target product reacts with the intermediate.

Troubleshooting the Dimer
SymptomDiagnostic (GC-MS/NMR)Solution Protocol
Dimer Formation GC-MS: Peak at approx.[1][2][3]

(Dimer -

).[1][2][3] NMR: Broad secondary amine signal.
Add Ammonia: Saturate the reaction solvent with anhydrous

or use

.[3] Ammonia pushes the equilibrium from the Schiff base back to the primary amine [1].[3]
Incomplete Reduction IR: Peak at

(Nitrile).[1][2][3] GC-MS:

peak (Imine).
Increase Pressure/Cat: Raise

pressure to

psi. Switch from Raney Ni to Raney Co (often more active for nitriles).[2][3]
Hydrolysis Products LC-MS: Peak corresponding to Amide or Acid.[1][2][3]Water Control: Ensure solvent is dry.[2][3] Nitriles hydrolyze to amides in the presence of water and heat.[3]

Analytical Fingerprints & Data Tables

Use this table to identify peaks in your chromatograms.

Target MW: ~144.26 g/mol (Formula:

123
CompoundStructure DescriptionApprox. Boiling Pt.GC-MS Fragment (EI)
N-butyl-N-methylamine Starting Material

C

.[1][2][3] Base peak

(

).[2][3]
Acrylonitrile Reagent

C

.[2][3] Toxic.
Nitrile Intermediate 3-(butyl(methyl)amino)propanenitrileHigh (

C)

.[1][2][3] Loss of

(

).[3]
Target Diamine N-(3-aminopropyl)-N-butyl-N-methylamineHigh (

C)

.[1][2][3] Base peak

(

) characteristic of primary amines [2].[3]
"The Dimer" Bis(3-(butyl(methyl)amino)propyl)amineVery High

.

FAQ: Expert Solutions

Q1: Can I use Raney Nickel for the hydrogenation? A: Yes, Raney Nickel is the standard industrial catalyst.[3] However, it is prone to dimer formation.[3]

  • Protocol: Wash the Raney Ni with methanol.[3] Perform the reaction in methanol saturated with ammonia (approx. 5-10% w/w). The presence of base (NaOH) can also suppress secondary amine formation but may promote hydrolysis [3].[3]

Q2: I see a peak at M-30 in my GC-MS. What is it? A: In electron ionization (EI) mass spectrometry, aliphatic primary amines typically undergo

123
  • Mechanism:[3][4][5][6][7]

    
     (
    
    
    ).[1][2][3]
  • Conclusion: This is likely a fragment of your target product , not an impurity.[3] Look for the molecular ion (

    
    ) which may be weak.[3]
    

Q3: Why is my product turning yellow upon storage? A: Amines oxidize easily to form N-oxides or absorb

123233

References

  • Rylander, P. N. (1979).[3][8] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2][3][8] (Chapter 8: Hydrogenation of Nitriles).

  • McLafferty, F. W. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Fragmentation of Amines).[3]

  • Drake, C. A. (1988).[2][3] Process for the hydrogenation of nitriles to primary amines. U.S. Patent No.[2][3][8] 4,739,120.[2][3]

  • Rylander, P. N., & Kaplan, J. (1964).[3] Hydrogenation of nitriles. U.S. Patent No.[2][3][8] 3,117,162.[2][3]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Acrylonitrile and N-butyl-N-methylamine before handling, as they are toxic and flammable.[1][2][3]

Technical Support Center: Purification of N-(3-aminopropyl)-N-butyl-N-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Process Chemistry Molecule ID: N-(3-aminopropyl)-N-butyl-N-methylamine (CAS: 13595-43-2) Support Level: Tier 3 (Senior Scientist / Process Development)[1][2]

System Overview & Chemical Context

User Query: "I am struggling to isolate pure N-(3-aminopropyl)-N-butyl-N-methylamine. The crude mixture is yellow/brown, streaks on silica, and retains starting materials.[2] Standard distillation is resulting in decomposition."

Technical Analysis: This molecule is an unsymmetrical 1,3-diaminopropane derivative.[1][2] Its purification is complicated by three inherent physicochemical factors:

  • Amphiphilicity: It contains a lipophilic tail (butyl/methyl) and a highly polar primary amine head, leading to surfactant-like behavior (foaming during distillation).

  • Lewis Basicity: The primary and tertiary nitrogen atoms interact strongly with acidic sites on standard glassware and stationary phases (silica), causing peak tailing and yield loss.

  • Oxidative Instability: Like most 1,3-diamines, it is prone to rapid air-oxidation, forming colored N-oxides or imines (Schiff bases) upon heating or prolonged storage.[1][2]

The synthesis typically involves the cyanoethylation of N-butyl-N-methylamine followed by hydrogenation.[1] Consequently, the critical impurities are usually N-butyl-N-methylamine (starting material), water , and retro-Michael degradation products .[1][2]

Diagnostic Workflow

Before attempting a specific protocol, determine your primary failure mode using the decision tree below.

Purification_Workflow Start Start: Crude Reaction Mixture Check_TLC Step 1: TLC Analysis (DCM/MeOH/NH4OH) Start->Check_TLC Decision_Impurity Identify Major Impurity Check_TLC->Decision_Impurity Impurity_SM Impurity: Secondary Amine (N-butyl-N-methylamine) Decision_Impurity->Impurity_SM Low Rf spot absent Impurity_Color Impurity: Color/Tar (Oxidation) Decision_Impurity->Impurity_Color Baseline smear Impurity_Close Impurity: Close Eluting By-products Decision_Impurity->Impurity_Close Overlapping spots Action_Distill Action: Vacuum Distillation (See Protocol A) Impurity_SM->Action_Distill BP Difference > 30°C Impurity_Color->Action_Distill Non-volatile residue Action_Scavenge Action: Chemical Scavenging (Schiff Base Formation) Impurity_Close->Action_Scavenge Primary vs Sec Amine Action_Alumina Action: Basic Alumina Column (See Protocol B) Impurity_Close->Action_Alumina Small Scale (<5g)

Figure 1: Purification decision matrix based on impurity profile.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product turns yellow/brown immediately upon distillation."

Diagnosis: Oxidative degradation or thermal decomposition of impurities. Root Cause: 1,3-diamines are sensitive to oxygen at high temperatures.[1][2] Trace metal ions in the crude mixture (from hydrogenation catalysts like Raney Nickel) can catalyze this oxidation. Resolution:

  • Nitrogen Bleed: Do not use a simple capillary air bleed. Use a dry nitrogen capillary or a balloon reservoir connected to the vacuum manifold.

  • Pre-treatment: Stir the crude oil with 1% activated carbon and filter through Celite prior to distillation to remove trace metals.

  • Temperature Control: Ensure the oil bath temperature does not exceed 140°C. If the product doesn't distill, your vacuum is insufficient (see Protocol A).

Issue 2: "The compound streaks badly on silica gel columns."

Diagnosis: Acid-Base interaction.[3] Root Cause: The silanol groups (Si-OH) on silica gel are slightly acidic (pKa ~5-7).[1] The basic amine product protonates on the column, sticking to the silica and eluting as a broad smear. Resolution:

  • The "Amine Wash" Method: Pre-wash the silica column with eluent containing 5% Triethylamine (Et3N). Then, run your purification with 1% Et3N or 1% NH4OH in the mobile phase.

  • Switch Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. Alumina is less acidic and prevents the "sticking" effect without needing aggressive amine modifiers.

Issue 3: "I cannot remove the starting material (N-butyl-N-methylamine)."

Diagnosis: Azeotrope formation or insufficient fractionation.[1] Root Cause: While the boiling points differ, the secondary amine starting material can hydrogen-bond with the product, dragging it over during distillation.[2] Resolution (The "Schiff Base" Trick): Since your product is a primary amine and the impurity is a secondary amine, you can exploit this chemical difference.

  • Add 1.05 equivalents (relative to the primary amine product) of benzaldehyde to the mixture.

  • The product forms a Schiff base (imine) , which is much heavier and boils at a significantly higher temperature.

  • Distill off the volatile secondary amine impurity (N-butyl-N-methylamine) under vacuum.[1]

  • Hydrolyze the residue (imine) with dilute HCl/water to recover the pure primary amine product, then basify and extract.

Detailed Experimental Protocols

Protocol A: Optimized Vacuum Distillation

Best for: Large scale (>10g), removal of color and non-volatile tars.[1][2]

ParameterSpecificationNotes
Vacuum Pressure < 1.0 mmHg (Torr)High vacuum is non-negotiable.[1][2] Use a dual-stage rotary vane pump.
Bath Temperature 90°C – 120°CStart low. The product likely boils ~70-85°C at 0.5 mmHg.
Condenser Temp 5°C - 10°CDo not use dry ice; the amine viscosity increases, and it may freeze/clog.[2]
Glassware Short-path distillation headMinimize the distance the vapor must travel.

Step-by-Step:

  • Degassing: Place crude amine in the flask. Stir under high vacuum at Room Temperature (RT) for 30 mins to remove dissolved gases and volatile solvents.

  • Heating: Slowly ramp the oil bath temperature.

  • Fractions:

    • F1 (Fore-run): Volatile secondary amines (discard).

    • F2 (Main Fraction): Clear, colorless liquid.[2] Check Refractive Index (RI) to confirm purity.

    • Residue: Dark brown tar (discard).

  • Storage: Immediately flush the receiving flask with Argon. Store at 4°C in the dark.

Protocol B: Flash Chromatography on Basic Alumina

Best for: Small scale (<5g), high purity requirements.[1][2]

Materials:

  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Grade III.[2] (Convert Grade I to III by adding 6% w/w water and shaking for 2 hours).

  • Eluent A: Dichloromethane (DCM).

  • Eluent B: Methanol (MeOH).

Procedure:

  • Pack Column: Slurry pack the alumina using 100% DCM.

  • Load: Dissolve crude amine in minimal DCM (1:1 ratio). Load carefully.

  • Gradient:

    • 0-5 mins: 100% DCM (Elutes non-polar impurities).[1]

    • 5-20 mins: Gradient to 95:5 DCM:MeOH.[1]

    • Note: The amine product usually elutes between 2% and 5% MeOH.

  • Detection: Use Iodine staining or Ninhydrin dip. UV absorption is weak for aliphatic amines.

    • Ninhydrin:[3] Stains Primary Amines (Product)

      
       Purple/Blue.
      
    • Ninhydrin:[3] Secondary Amines (Impurity)

      
       Faint Pink/Yellow.
      

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine purification techniques including drying agents and distillation pressures). [1]

  • Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines - Application Note.[1][2][4] (Demonstrates chromatographic separation principles of mixed amines).

  • Organic Syntheses. N-Methylbutylamine and related alkylations. Coll. Vol. 5, p.736 (1973); Vol. 44, p.75 (1964).[1][2] (Provides context on the synthesis and physical properties of the starting materials). [1]

  • Busch Vacuum Solutions. Vacuum Distillation Principles. (Technical grounding for vacuum requirements in amine processing).

Sources

Optimizing temperature and pressure for N-(3-aminopropyl)-N-butyl-N-methylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-AMINE-334 Subject: Temperature & Pressure Optimization for Synthesis and Application Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Reaction Landscape

You are likely working with N-(3-aminopropyl)-N-butyl-N-methylamine (an unsymmetrical dialkylamino-propylamine).[1] This molecule is a critical "linker" scaffold, often synthesized via the hydrogenation of 3-(butyl(methyl)amino)propanenitrile .[1]

This guide addresses the two critical thermodynamic levers—Temperature (T) and Pressure (P) —which determine whether you obtain high-purity primary amine or a mixture contaminated with secondary amine dimers (the "coupling" impurity).[1]

Quick Reference: Physicochemical Profile
ParameterApproximate ValueOperational Note
Boiling Point ~195–210°C (Atm)Estimate based on DMAPA analogs.[1]Recommendation: Distill under reduced pressure (<10 mmHg) to avoid thermal degradation.
Flash Point >60°CCombustible.[1][2] Handle under N₂ blanket.[1]
pKa ~10.5 (Primary amine)Highly basic.[1] Incompatible with strong oxidizers/acids.[1]

Module 1: Synthesis Optimization (The Hydrogenation Step)

The critical step is the reduction of the nitrile intermediate to the primary amine.[3] This is where T and P sensitivity is highest.[1]

The Mechanism & The Problem

The reduction of a nitrile (


) to a primary amine (

) proceeds via a reactive imine intermediate (

).[1][4]
  • The Trap: If the primary amine product accumulates and the catalyst surface is amine-starved, the product attacks the imine, forming a secondary amine dimer (bis-homologue).

  • The Fix: High Ammonia (

    
    ) partial pressure and high Hydrogen (
    
    
    
    ) pressure shift the equilibrium away from dimerization.
Optimized Protocol Parameters
VariableOptimal RangeMechanistic Rationale
Temperature 60°C – 90°C <60°C: Reaction is sluggish; imine intermediates linger, increasing side-reaction probability.>100°C: Promotes condensation/polymerization and catalyst deactivation.[1]
H₂ Pressure 30 – 50 bar (435–725 psi)High

concentration saturates the catalyst surface, ensuring rapid hydrogenation of the imine before it can couple.
Additives NH₃ (anhydrous) Critical: Presence of excess ammonia (5–10 mol%) suppresses the dissociation of the intermediate diamine, blocking dimer formation (Le Chatelier's principle).
Catalyst Raney Cobalt or Raney Nickel Raney Cobalt is generally more selective for primary amines than Nickel, though Nickel is faster.[1]
Visualizing the Pathway (Graphviz)

ReactionPathway cluster_opt Optimization Control Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine TARGET PRODUCT Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast at High P) SecondaryAmine IMPURITY Secondary Amine Dimer Imine->SecondaryAmine - NH3 PrimaryAmine->Imine Attack (Low NH3/High T)

Caption: The "Danger Zone" is the Imine intermediate. High pressure pushes it right (Green); low pressure/high T allows back-biting (Red).[1]

Module 2: Troubleshooting & FAQs

This section is structured as a direct response to common support tickets.

Q1: "My yield is good, but the product has a secondary amine impurity (dimer) that I can't distill off. How do I stop it forming?"

Diagnosis: This is "Nitrile Coupling."[1][5] It occurs when the hydrogenation of the imine is slower than the condensation reaction. Corrective Action:

  • Increase H₂ Pressure: If you are running at 5–10 bar, increase to 30+ bar . The reaction needs to be hydrogen-saturated.[1]

  • Add Ammonia: Spiking the reaction solvent (usually Methanol or Ethanol) with ammonia gas or using concentrated ammonium hydroxide prevents the amine product from attacking the imine.[1]

  • Check Temperature Ramp: Do not heat the vessel before pressurizing. Pressurize with H₂ first, then ramp T. Heating a nitrile with catalyst in a hydrogen-starved environment guarantees dimers.[1]

Q2: "The reaction stalls at 80% conversion. Should I increase the temperature?"

Diagnosis: Catalyst poisoning or pore blockage.[1] Corrective Action:

  • Do NOT increase T >100°C. This will likely degrade the remaining nitrile or polymerize the product.

  • Check Feedstock Purity: The precursor N-butyl-N-methylamine often contains trace halides (from alkylation) or sulfur.[1] Raney catalysts are extremely sensitive to these poisons.[1] Ensure your nitrile precursor is distilled or passed through a silica plug before hydrogenation.[1]

  • Agitation: Hydrogenation is mass-transfer limited.[1] Ensure your stirring rate (>1000 RPM) or gas entrainment is sufficient.[1]

Q3: "The product turns yellow/brown upon storage. Is it degrading?"

Diagnosis: Oxidation.[1] Poly-substituted amines are electron-rich and prone to air oxidation (forming N-oxides or imines).[1] Corrective Action:

  • Storage: Store under Argon or Nitrogen atmosphere.

  • Containers: Use amber glass or opaque HDPE.[1]

  • Stabilizers: Trace amounts of EDTA can help if metal ions from the reactor are catalyzing the oxidation.

Q4: "I am using this amine for an amide coupling (downstream). It's not reacting."

Diagnosis: Steric hindrance or salt formation.[1] Corrective Action:

  • Check pH: Ensure the amine is free-based.[1] If you distilled it, it's a free base.[1] If you precipitated it, it might be a hydrochloride salt.[1]

  • Nucleophilicity: The primary amine (on the propyl chain) is the nucleophile. The tertiary amine (butyl/methyl) is sterically crowded and won't react.[1] If the primary amine isn't reacting, check if your electrophile is deactivated.

Module 3: Decision Tree for Process Optimization

Use this logic flow to adjust your reactor settings during the pilot phase.

Troubleshooting Start Analyze Reaction Outcome Issue1 High Dimer Impurity? Start->Issue1 Issue2 Low Conversion? Start->Issue2 Issue3 Product Discolored? Start->Issue3 Sol1 ACTION: Increase [NH3] Increase H2 Pressure Issue1->Sol1 Yes Sol2 ACTION: Check Agitation Check Catalyst Poisoning Issue2->Sol2 Yes Sol3 ACTION: Distill under N2 Store in Dark Issue3->Sol3 Yes

Caption: Diagnostic workflow for post-reaction analysis.

References

  • Nitrile Hydrogenation Kinetics

    • Title: "Hydrogenation of Nitriles to Primary Amines with Carbon-Coated Ni/NiO C
    • Source: ChemRxiv (2022).[1]

    • URL:

    • Relevance: Establishes the temperature sensitivity (optimal ~90°C) and the necessity of high pressure for selectivity.
  • Suppression of Secondary Amines

    • Title: "Process for the hydrogenation of nitriles to primary amines (US Patent 4739120A)."[1]

    • Source: Google Patents.[1]

    • URL:[1]

    • Relevance: Defines the industrial standard of using ammonia and specific temperature ranges (60-80°C) to minimize coupling.
  • Physical Properties of Analogues

    • Title: "n-Butylamine Physical Properties & Safety."[1][6]

    • Source: PubChem / National Library of Medicine.[1]

    • URL:[1]

    • Relevance: Provides baseline boiling point and handling data for the alkyl-amine fragments of the target molecule.
  • General Amine Synthesis Protocols

    • Title: "Preparation of Amines: Reduction of Nitriles."[1][3][5]

    • Source: JoVE (Journal of Visualized Experiments).[1]

    • URL:

    • Relevance: Validates the mechanistic pathway and the role of catalytic hydrogen

Sources

N-(3-aminopropyl)-N-butyl-N-methylamine reaction scale-up considerations and challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for N-(3-aminopropyl)-N-butyl-N-methylamine

Welcome to the Advanced Amine Synthesis Support Hub

Subject: Process Optimization & Troubleshooting for CAS 13595-43-2 Scale-Up Chemical Name: N-(3-aminopropyl)-N-butyl-N-methylamine Structure:


Primary Application:  Pharmaceutical intermediate, surfactant precursor, epoxy curing agent.

This guide addresses the specific engineering and chemical challenges encountered when transitioning this unsymmetrical diamine from gram-scale R&D to kilogram/ton-scale production.

Part 1: Reaction Engineering & Pathway Analysis

Q: What is the most robust synthetic route for scale-up? A: The industry-standard route involves a two-step sequence: Aza-Michael Addition followed by Nitrile Hydrogenation . This route is preferred over alkylation (e.g., using chloropropylamine) due to atom economy and the avoidance of genotoxic alkyl halide byproducts.

Step 1: Aza-Michael Addition
  • Reactants: N-methylbutylamine + Acrylonitrile

  • Intermediate: 3-(butyl(methyl)amino)propanenitrile

  • Key Challenge: Exotherm control and polymerization of acrylonitrile.

Step 2: Hydrogenation
  • Reactants: Nitrile Intermediate +

    
    
    
  • Catalyst: Raney Nickel or Cobalt (doped)

  • Key Challenge: Preventing secondary amine formation (dimerization).

Visualizing the Reaction & Impurity Pathway

The following diagram illustrates the critical reaction nodes and where yield loss occurs during scale-up.

ReactionPathway Start N-methylbutylamine (Secondary Amine) Inter Intermediate Nitrile 3-(butyl(methyl)amino)propanenitrile Start->Inter Michael Addition (Exothermic) Acryl Acrylonitrile Acryl->Inter Imine Imine Intermediate (Transient) Inter->Imine H2 / Cat Product Target Product N-(3-aminopropyl)-N-butyl-N-methylamine Imine->Product + H2 Dimer Secondary Amine Dimer (Bis-homologue Impurity) Imine->Dimer + Product (-NH3)

Figure 1: Reaction pathway showing the critical "Dimer" impurity formation loop during hydrogenation.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Module A: The Michael Addition (Nitrile Formation)

Q: We are observing a sudden temperature spike upon adding acrylonitrile. How do we control this at 5kg scale? A: The reaction between N-methylbutylamine and acrylonitrile is autocatalytic and highly exothermic.

  • Root Cause: Fast kinetics combined with poor heat removal at scale.

  • Solution: Do not add reagents all at once (batch mode). Use a semi-batch process .

    • Load N-methylbutylamine into the reactor.

    • Cool to 0–5°C.

    • Dose acrylonitrile slowly via a dip tube, limiting the feed rate to maintain reactor temperature

      
      .
      
    • Critical: Ensure 5-10% excess amine to drive acrylonitrile to completion, as residual acrylonitrile causes polymerization and catalyst poisoning in Step 2.

Q: The intermediate nitrile is turning yellow/orange. Is this a problem? A: Yes. Coloration indicates oxidation or polymerization of acrylonitrile (polyacrylonitrile formation).

  • Prevention: Add a radical inhibitor (e.g., MEHQ - 4-Methoxyphenol) at 50-100 ppm to the acrylonitrile feed. Perform the reaction under a strict Nitrogen blanket.

Module B: Hydrogenation (The Critical Step)

Q: Our purity is stuck at 85%. The main impurity is a high-molecular-weight secondary amine. Why? A: You are seeing dimerization . During reduction, the intermediate imine (


) can react with the already formed primary amine product to form a secondary amine dimer, releasing ammonia.
  • Mechanism:

    
     (followed by hydrogenolysis).
    
  • Protocol Adjustment:

    • Ammonia Suppression: You must add anhydrous ammonia (

      
      ) to the reaction mixture. High partial pressure of 
      
      
      
      shifts the equilibrium away from dimer formation.
    • Catalyst Choice: Switch to Raney Cobalt if Raney Nickel produces too much dimer. Cobalt is generally more selective for primary amines.

    • Loading: High catalyst loading promotes faster hydrogenation of the imine, reducing its residence time and chance to couple.

Q: The catalyst is deactivating rapidly after 2 recycles. A: Poisoning is likely caused by residual nitrile or oligomers from Step 1.

  • Fix: Distill the intermediate nitrile before hydrogenation. Even a crude flash distillation to remove heavy oligomers can double catalyst life.

Part 3: Scale-Up Data & Parameters

The following table summarizes critical parameters for the hydrogenation step, comparing "Standard" vs. "Optimized" conditions for scale-up.

ParameterStandard (Lab Scale)Optimized (Pilot Scale)Rationale
Solvent Methanol or EthanolMethanol +

(sat.)

suppresses dimerization side-reaction.
Pressure 5-10 bar30-50 barHigher

pressure increases rate, minimizing imine lifespan.
Temperature 50°C70-90°CHigher temp improves kinetics but requires strict pressure control.
Catalyst Raney Ni (slurry)Doped Raney Co or Ni/SiO2Cobalt offers better selectivity; Supported Ni handles easier.
Agitation Magnetic Stir barGas-Inducing ImpellerMass transfer of

is the rate-limiting step at scale.

Part 4: Safety & Compliance (E-E-A-T)

Warning: Acrylonitrile Handling Acrylonitrile is a carcinogen and highly flammable. In the presence of strong bases (like amines), it can undergo runaway polymerization.

  • Engineering Control: Use a double-valved addition system. Ensure the reactor has a rupture disk vented to a scrubber.

  • Quench Protocol: Have a solution of sodium bisulfite ready to neutralize unreacted acrylonitrile spills.

Warning: Pyrophoric Catalysts Raney Nickel/Cobalt are pyrophoric (ignite in air) when dry.

  • Handling: Always handle as a water or solvent slurry. Never let the filter cake dry out during filtration.

  • Disposal: Deactivate in dilute HCl or bleach solution before disposal, following local hazardous waste regulations.

References

  • Turcotte, M. G., & Johnson, T. A. (2005). Aliphatic Amines. Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH. Link

  • Roose, P., et al. (2015). Amines, Aliphatic.[2][3] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42. Link

  • Gomez, S., et al. (2002). Selectivity of nitrile hydrogenation to primary amines. Advanced Synthesis & Catalysis, 344(10), 1037-1057. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 110-68-9, N-Methylbutylamine. Link

Sources

Technical Support Center: Catalyst Selection and Optimization for N-(3-aminopropyl)-N-butyl-N-methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for catalyst selection and process optimization. As there is limited direct literature on this specific molecule, this guide synthesizes established principles from analogous N,N-dialkyl-1,3-propanediamine syntheses to provide a robust framework for your experimental design.

Part 1: Strategic Synthesis Routes & Catalyst Selection

The synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine, an unsymmetrical polyamine, is most effectively approached via a two-step pathway involving cyanoethylation followed by catalytic hydrogenation. This method offers high selectivity and is adaptable to industrial scales.

Recommended Synthesis Pathway: Cyanoethylation-Reduction

This pathway involves two main stages:

  • Cyanoethylation: Reaction of N-butyl-N-methylamine with acrylonitrile to form the intermediate, N-butyl-N-(2-cyanoethyl)-N-methylamine.

  • Catalytic Hydrogenation: Reduction of the nitrile group of the intermediate to a primary amine, yielding the final product.

This approach is generally preferred over single-step reductive amination due to the stability and commercial availability of acrylonitrile.

Synthesis_Pathway cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Catalytic Hydrogenation N_butyl_N_methylamine N-butyl-N-methylamine Intermediate N-butyl-N-(2-cyanoethyl)-N-methylamine N_butyl_N_methylamine->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Final_Product N-(3-aminopropyl)-N-butyl-N-methylamine Intermediate->Final_Product + H₂ / Catalyst

Caption: Recommended two-step synthesis pathway.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of the cyanoethylated intermediate?

A1: Raney Nickel is the most widely recommended and industrially proven catalyst for the hydrogenation of aliphatic nitriles to primary amines.[1][2] Its high activity allows for the reaction to proceed under relatively mild conditions. Cobalt-based catalysts, such as Raney Cobalt or cobalt boride, are also effective and can offer high selectivity for the primary amine.[1] Palladium (Pd) and Platinum (Pt) catalysts are generally less selective for this transformation and can lead to the formation of secondary and tertiary amine byproducts.[1][3]

Q2: What are the typical reaction conditions for the Raney Nickel-catalyzed hydrogenation?

A2: Typical conditions involve:

  • Solvent: An alcoholic solvent like ethanol or methanol is preferred as it can help suppress the formation of byproducts.[3]

  • Temperature: A range of 70-120°C is generally effective.[4] Lower temperatures favor higher selectivity but result in slower reaction rates, while higher temperatures can increase the rate but may lead to more byproducts.[4]

  • Pressure: Hydrogen pressure is typically maintained between 50 and 90 MPa.[4] Higher pressures generally increase the reaction rate.

  • Additives: The addition of a base, such as sodium hydroxide (NaOH) or ammonia (NH₃), is crucial to suppress the formation of secondary and tertiary amine byproducts.[3][5]

Q3: How can I minimize the formation of byproducts during hydrogenation?

A3: The primary challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amines.[3] The mechanism involves a highly reactive imine intermediate, which can react with the newly formed primary amine product.[3][6]

To minimize byproducts:

  • Use a Basic Additive: Ammonia or a strong base like NaOH effectively inhibits the condensation reactions that lead to secondary amines.[3][5][7]

  • Optimize Solvent Choice: Protic solvents like ethanol can solvate the primary amine product, hindering its ability to react with the imine intermediate.[3]

  • Control Temperature: Operating at the lower end of the effective temperature range (e.g., 70-90°C) enhances selectivity for the primary amine.[4]

Byproduct_Formation Nitrile R-CN Imine R-CH=NH (Intermediate) Nitrile->Imine + H₂ Primary_Amine R-CH₂NH₂ (Desired Product) Imine->Primary_Amine + H₂ Secondary_Amine (R-CH₂)₂NH (Byproduct) Imine->Secondary_Amine + Primary Amine - NH₃ Primary_Amine->Secondary_Amine + Imine - NH₃

Caption: Byproduct formation pathway in nitrile hydrogenation.

Troubleshooting Common Issues

Issue 1: Low or Stalled Reaction Conversion

  • Potential Cause: Catalyst Deactivation. Raney Nickel can deactivate over time, especially in the presence of impurities.[2]

    • Solution: Ensure the catalyst is fresh or properly activated. If reusing the catalyst, consider a regeneration step. For continuous processes, monitor for a gradual decline in performance.

  • Potential Cause: Insufficient Hydrogen Pressure or Agitation. Poor mass transfer of hydrogen to the catalyst surface will limit the reaction rate.

    • Solution: Verify that the hydrogen supply is adequate and that the reactor's agitation is sufficient to keep the catalyst suspended and ensure good gas-liquid mixing.

  • Potential Cause: Low Reaction Temperature. While beneficial for selectivity, a temperature that is too low will significantly slow down the reaction.

    • Solution: Gradually increase the temperature in 5-10°C increments, monitoring both the conversion rate and the byproduct profile.

Issue 2: Poor Selectivity and High Levels of Secondary/Tertiary Amines

  • Potential Cause: Absence or Insufficient Amount of Basic Additive. This is the most common reason for poor selectivity.[3]

    • Solution: Ensure that ammonia or another base is added to the reaction mixture. The concentration may need to be optimized for your specific conditions.

  • Potential Cause: High Reaction Temperature. Elevated temperatures can accelerate the side reactions leading to secondary and tertiary amines.[4]

    • Solution: Reduce the reaction temperature. A temperature range of 70-90°C is often a good starting point for balancing rate and selectivity.[4]

Issue 3: Incomplete Cyanoethylation in the First Step

  • Potential Cause: Incorrect Stoichiometry. An excess of the secondary amine can lead to unreacted acrylonitrile, while an excess of acrylonitrile can lead to di-addition products.

    • Solution: Carefully control the molar ratio of N-butyl-N-methylamine to acrylonitrile. A slight excess of the amine is sometimes used to ensure full conversion of the acrylonitrile.

  • Potential Cause: Low Reaction Temperature. The Michael addition of the amine to acrylonitrile is typically exothermic but may require initial heating to proceed at a reasonable rate.

    • Solution: Monitor the reaction temperature and provide gentle heating if necessary. The reaction is often performed at temperatures between 30-50°C.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of N-butyl-N-(2-cyanoethyl)-N-methylamine
  • To a stirred solution of N-butyl-N-methylamine (1.0 eq) in ethanol, slowly add acrylonitrile (1.05 eq) at room temperature.

  • Maintain the temperature below 40°C during the addition. An ice bath may be necessary to control the exotherm.

  • After the addition is complete, stir the mixture at 40-50°C for 2-4 hours.

  • Monitor the reaction progress by GC or TLC until the starting amine is consumed.

  • Remove the solvent under reduced pressure to obtain the crude nitrile intermediate, which can often be used in the next step without further purification.

Protocol 2: Catalytic Hydrogenation to N-(3-aminopropyl)-N-butyl-N-methylamine
  • Charge a high-pressure autoclave with the crude N-butyl-N-(2-cyanoethyl)-N-methylamine, ethanol, and Raney Nickel (5-10% by weight of the nitrile).

  • Add aqueous sodium hydroxide (2-5% by weight of the nitrile).

  • Seal the reactor, purge with nitrogen, and then with hydrogen.

  • Pressurize the reactor with hydrogen to 60 MPa and heat to 80°C with vigorous stirring.

  • Maintain these conditions, monitoring hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst from the reaction mixture. The filtrate contains the desired product.

  • The final product can be purified by distillation under reduced pressure.

Table 1: Catalyst Performance Comparison for Nitrile Hydrogenation
CatalystTypical Selectivity for Primary AmineRelative ActivityKey Considerations
Raney Nickel High (with base)[3]HighIndustry standard; requires basic additive for high selectivity.
Raney Cobalt Very HighHighOften shows higher selectivity than Nickel, even with less base.
Palladium/Carbon Low to Moderate[3]ModerateProne to forming secondary and tertiary amines.[3]
Platinum/Carbon Low[3]ModerateGenerally not recommended due to low selectivity for primary amines.[3]
Rhodium/Alumina Moderate to HighHighCan be effective but is a more expensive option.

References

  • Catalytic Synthesis of 1,3-Propylenediamines. ResearchGate. (2025). [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. (2018). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for the catalytic hydrogenation of a nitrile.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. (2024). [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Palladium on Carbon (Pd/C). Master Organic Chemistry. [Link]

  • Nitrile to Amine - Common Conditions. organic-chemistry.org. [Link]

  • Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Sustainable Chemistry & Engineering. (2019). [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. (2020). [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. (2024). [Link]

  • Method for the production of primary amines by hydrogenating nitriles.

Sources

Technical Support Center: Isolation & Purification of N-(3-aminopropyl)-N-butyl-N-methylamine

[1][2][3]

Status: Operational Ticket Type: Technical Guide & Troubleshooting Subject: Work-up protocols for amphiphilic unsymmetrical diamines Assigned Specialist: Senior Application Scientist[1][2][3][4]

Executive Summary: The Chemical Profile

You are likely working with N-(3-aminopropyl)-N-butyl-N-methylamine , a structural analogue of the industrial intermediate DMAPA (dimethylaminopropylamine).[1][2][3] This molecule presents a specific set of isolation challenges due to its "hybrid" nature:

  • High Basicity: It contains both a primary amine (

    
    ) and a tertiary amine (
    
    
    ).[2][4]
  • Amphiphilicity: The butyl/methyl group provides lipophilicity, but the diamine core creates significant water solubility.[2][4]

  • CO₂ Sensitivity: The primary amine tail is a "carbon dioxide sponge," readily forming solid carbamates upon exposure to air.[2][4]

This guide replaces generic work-up advice with a protocol engineered for unsymmetrical polar diamines .

Module 1: Critical Troubleshooting (FAQ Style)
Ticket #1: "I extracted three times with DCM, but my yield is <40%."

Diagnosis: The pH Trap. Standard bicarbonate washes (

24


23

The Fix:

  • Target pH: You must reach pH > 13 .

  • Reagent: Use 50% NaOH or KOH pellets. Do not use carbonates; they are too weak and generate gas that exacerbates emulsions.[2][4]

  • The "Salting Out" Effect: Even at pH 14, the free base is water-soluble.[2][3][4] You must saturate the aqueous phase with NaCl (brine) or solid KOH to decrease the solubility of the organic amine (the Common Ion Effect and Salting Out principle).[4]

Ticket #2: "I have a persistent 'rag layer' (emulsion) between phases."

Diagnosis: Surfactant Behavior. Your molecule has a hydrophobic tail (butyl) and a hydrophilic head (diamine).[2][4] At neutral pH, it acts as a cationic surfactant, stabilizing emulsions.[2][3][4]

The Fix:

  • Filtration: Pass the biphasic mixture through a pad of Celite or glass wool before separation.[2][4] This physically disrupts the stabilized droplets.[2][4]

  • Density Modification: If using DCM (density 1.33), the layers are distinct. If using Ethyl Acetate (density 0.[2][4]90) or Toluene, the density is too close to water (1.[2][3][4]00) if the water is not salty.[2][4] Add solid NaCl until the aqueous layer is heavy enough to separate cleanly.

  • No Shaking: Swirl the funnel gently. Do not shake vigorously.

Ticket #3: "White solid is clogging my condenser during distillation."

Diagnosis: Carbamate Formation. The primary amine reacts with atmospheric

24

The Fix:

  • Nitrogen Sweep: Distillation must be performed under an inert atmosphere (Ar or

    
    ).[2][4]
    
  • Vacuum Quality: Use high vacuum (<5 mmHg). Lower temperatures reduce the kinetics of oxidation/carbamate formation.[2][4]

  • Recovery: If the solid forms, it can often be reverted to the free amine by heating with strong base (NaOH) during the next extraction, though thermal reversion during distillation is difficult.[3][4]

Module 2: Optimized Experimental Protocol

Objective: Isolation of free base amine from a crude reaction mixture (e.g., following hydrogenation of a nitrile).

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Quench & Acidify Cool reaction.[1][2][4] Add 2M HCl until pH < 2. Wash with Ether/EtOAc.[2][4]Removal of Neutrals: Protonates both amines, forcing product into water.[1][2][3][4] Non-basic impurities (unreacted alkyl halides, neutrals) are extracted into the organic wash and discarded.[2][4]
2. Basification (Critical) Add 50% NaOH dropwise to the aqueous layer until pH > 13 .[4]Deprotonation: Ensures both amine centers are free bases.[1][2][4] The solution will likely turn cloudy (oiling out).
3. Salting Out Add solid NaCl until saturation (undissolved salt visible).[2][4]Mass Transfer: Drastically reduces the solubility of the organic amine in water (Raoult’s Law deviation), forcing it into the organic phase.[4]
4. Extraction Extract 3x with Dichloromethane (DCM) or MTBE .[2][4]Solvent Choice: DCM is preferred for small scales due to high solubility of polar amines.[2][4] MTBE is preferred for larger scales (avoids chlorinated waste).[2][4]
5. Drying Dry combined organics over granular

(Sodium Sulfate).[2][4]
Water Removal: Avoid

if possible, as it is slightly acidic and can bind some amines.
6.[1][2][3][4] Concentration Rotary evaporate at <40°C.Volatility Check: The product has a high boiling point, but avoid high heat to prevent oxidation.
Module 3: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the extraction workflow.

Figure 1: The "Double-Switch" Extraction Logic

ExtractionWorkflowCrudeCrude Reaction MixtureAcidWash1. Acid Wash (pH < 2)Solvent: Ether/EtOAcCrude->AcidWashSep1Phase SeparationAcidWash->Sep1OrgWasteOrganic Phase:Neutral ImpuritiesSep1->OrgWasteDiscardAqProductAqueous Phase:Product Salt (R-NH3+)Sep1->AqProductKeepBasify2. Basify (pH > 13)Reagent: 50% NaOH + NaCl (Sat.)AqProduct->BasifyExtract3. Extract x3Solvent: DCM or MTBEBasify->ExtractFinalOrgOrganic Phase:Target Amine (Free Base)Extract->FinalOrgDry & DistillFinalAqAqueous Waste:SaltsExtract->FinalAqDiscard

Caption: The "Double-Switch" purification method utilizes pH manipulation to first remove non-basic impurities (Acid Wash) and then isolate the target amine (Base Extraction).[1][2][3][4][5]

Figure 2: Troubleshooting Decision Tree

TroubleshootingStartIssue EncounteredEmulsionPersistent Emulsion('Rag Layer')Start->EmulsionYieldLow Yield(<50%)Start->YieldSolidWhite Solidin CondenserStart->SolidSol1Filter thru CeliteEmulsion->Sol1Sol2Add Brine (NaCl)Emulsion->Sol2Sol3Check pH > 13?Yield->Sol3Sol4Use DCM instead of Et2OYield->Sol4Sol5CO2 ContaminationUse N2 SweepSolid->Sol5

Caption: Rapid diagnostic tree for common isolation failures involving amphiphilic diamines.

Module 4: Quantitative Data & Properties

Table 1: Physicochemical Properties & Work-up Implications

PropertyValue (Est.)Implication for Work-up
Boiling Point ~180–200°C (atm)Requires vacuum distillation (0.1–5 mmHg).[1][2][4] Do not attempt atmospheric distillation (decomposition risk).[2][4]
pKa (Primary) 10.5 ± 0.3Aqueous phase must be pH > 12.5 to drive equilibrium to free base.[1][2][4]
pKa (Tertiary) 9.8 ± 0.3Contributes to high water solubility even at pH 10.[1][2][4]
LogP ~1.3Moderately lipophilic, but "dragged" into water by amine groups.[1][2][3][4] Requires salting out.[2][4][6][7]
Density ~0.82 g/mLLighter than water.[1][2][4] In extractions, it will be the top layer unless using chlorinated solvents (DCM).[2][4]
References
  • Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][4] Longman Scientific & Technical.[2][4] (Standard reference for acid-base extraction protocols of amines).

  • PubChem Database. (2024).[2][4] Compound Summary: N-Methylbutylamine (Fragment Data).[1][2][4] National Center for Biotechnology Information.[2][4] Retrieved from [Link][2]

  • Turcotte, M. G., & Johnson, T. A. (2018).[2][3][4] Amines, Lower Aliphatic Amines.[2][3][4] Kirk-Othmer Encyclopedia of Chemical Technology.[1][2][4] (Authoritative source on industrial handling and physical properties of alkyl amines).

  • Jessop, P. G., et al. (2018).[2][3][4] Diamines as switchable-hydrophilicity solvents with improved phase behaviour.[1][2][4] RSC Advances, 8, 27318-27325.[1][2][3][4] Retrieved from [Link] (Provides critical data on the partitioning of diamines between aqueous and organic phases).[2][4]

Technical Support Center: Stability & Storage of N-(3-aminopropyl)-N-butyl-N-methylamine

[1][2][3]

CAS Registry Number: 13595-43-2 Chemical Formula:

Molecular Weight:Synonyms:


1234

Part 1: Core Directive (The "Why" and "How")[2]

The Stability Paradox

N-(3-aminopropyl)-N-butyl-N-methylamine is an unsymmetrical diamine featuring two distinct nitrogen centers: a primary amine (

tertiary amine

123
  • The Carbonation Trap (Primary Amine): The primary amine tail is highly nucleophilic.[1][2][3] Upon exposure to atmospheric carbon dioxide (

    
    ), it rapidly forms carbamates.[2][3] This is the most common cause of "white crust" formation on caps and loss of titer.[2][3]
    
  • The Oxidation Vector (Tertiary Amine): The tertiary nitrogen center is susceptible to N-oxide formation when exposed to oxygen and light, leading to yellow/brown discoloration.[2][3]

Critical Storage Parameters

To ensure long-term stability (>12 months), you must disrupt these degradation pathways.

ParameterRecommendationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, significantly retarding the rate of oxidation and hydrolysis.[1][2][3]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a more effective "blanket" over the liquid surface than Nitrogen.[3]
Container Amber Glass Blocks UV/Visible light to prevent photo-initiated radical oxidation.[1][2][3] Avoid plastics (PVC/PS) which may leach plasticizers.[1][2][3]
Seal Teflon-lined cap + Parafilm Prevents moisture and

ingress.[1][2][3] Teflon is inert to aggressive amines.[1][2][3]
Desiccation Required The molecule is hygroscopic.[3] Water absorption accelerates carbamate formation.[1][2][3]

Part 2: Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down is the first step in preventing it.[2][3] The diagram below illustrates the two primary failure modes.

DegradationPathwaysCompoundN-(3-aminopropyl)-N-butyl-N-methylamine(Clear Liquid)AirAtmospheric Exposure(O2 + CO2 + H2O)Compound->AirLightUV/Light ExposureCompound->LightCarbamateCarbamate Salt(White Solid/Crust)Air->CarbamatePrimary Amine + CO2(Rapid Reaction)OxideN-Oxide / Imines(Yellow/Brown Color)Air->OxideSlow OxidationHydrateHygroscopic Hydrate(Viscous/Fuming)Air->HydrateH2O AbsorptionLight->OxidePhoto-oxidation

Caption: Figure 1.[1][2][3] Dual degradation pathways.[1][2][3] The primary amine reacts with CO2 (Red path), while the tertiary amine undergoes oxidation (Yellow path).[3]

Part 3: The "Gold Standard" Handling Protocol

Objective: To aliquot and store the compound without introducing atmospheric contaminants.

Equipment Needed
  • Schlenk line (or source of dry Argon/Nitrogen).[1][2][3][5]

  • Amber glass vials with Teflon-lined septa caps.[1][2][3]

  • Glass syringes with long stainless steel needles (avoid plastic syringes if storing >24 hours).[1][2][3]

  • Parafilm or Teflon tape.[1][2][3]

Step-by-Step Workflow
  • Equilibration: Allow the original container to warm to room temperature before opening.

    • Why? Opening a cold bottle condenses atmospheric moisture instantly into the amine, initiating degradation.[3]

  • Inert Gas Purge:

    • Insert a needle connected to an Argon line into the source bottle (just above the liquid level) to create a positive pressure blanket.[2][3]

    • Tip: Argon is superior because it settles on top of the liquid, displacing air more effectively than Nitrogen.[3]

  • Aliquot Transfer:

    • Use a dry, inert-flushed syringe to withdraw the required amount.[1][2][3]

    • Transfer into pre-dried amber vials flushed with Argon.

  • Sealing:

    • Cap immediately.[1][2][3]

    • Wrap the cap junction with Parafilm (stretch tight) or Teflon tape to create a secondary gas barrier.[2][3]

  • Storage:

    • Place vials in a secondary container (ziplock bag or desiccator) containing desiccant packs (Silica gel or

      
      ).[1][2][3]
      
    • Store at -20°C .

Part 4: Troubleshooting & FAQs

Q1: My clear liquid has turned yellow. Is it still usable?

Diagnosis: Oxidative Degradation. The yellowing is caused by the formation of N-oxides or trace imine impurities due to oxygen or light exposure.[1][2][3]

  • Impact: For rough synthesis, it may still work if the purity is >95%.[3] For sensitive catalytic reactions or pharmaceutical synthesis, do not use .[3]

  • Remediation: If the volume is significant, you can purify it via vacuum distillation .[3] The oxidized products typically have higher boiling points and will remain in the pot.[2][3]

Q2: There is a white solid crust on the cap/threads. What is this?

Diagnosis: Carbamate Formation. The primary amine group has reacted with atmospheric

23
  • Reaction:

    
     (Ammonium carbamate salt).[1][2][3]
    
  • Risk: This solid can block syringes and alter the stoichiometry of your reaction (since the effective molecular weight has changed).[3]

  • Fix: Wipe the threads with a dry tissue.[2][3] Do not let the solid fall into the liquid.[2][3] If the liquid itself is cloudy, filter it under inert atmosphere.[3]

Q3: Can I store this in plastic (polypropylene) tubes?

Recommendation: No.

  • Reason 1: Amines can act as solvents for certain plasticizers, leaching impurities into your sample.[3]

  • Reason 2: Plastics are permeable to oxygen and moisture over long periods.[1][2][3] Glass is an absolute barrier.[1][2][3]

Q4: The liquid is "fuming" when I open the bottle.

Diagnosis: Hygroscopic Action. The amine is absorbing moisture from the air so aggressively that it creates a visible vapor (often mistakingly called "smoke").[3]

  • Action: Close immediately. The water content is likely high.[2][3] Dry the solvent using activated 3Å or 4Å molecular sieves for 24 hours before use.[2][3]

Part 5: Emergency Recovery Workflow (Graphviz)

If you suspect your sample is compromised, follow this decision tree.

RecoveryWorkflowStartInspect SampleCheckColorIs it Yellow/Brown?Start->CheckColorCheckSolidAre there Solids/Cloudiness?CheckColor->CheckSolidNo (Clear)DistillPerform Vacuum Distillation(Discard first 10%)CheckColor->DistillYes (Dark)FilterFilter under Argon(0.45 µm PTFE)CheckSolid->FilterYes (Precipitate)UseSafe to UseCheckSolid->UseNoDistill->UseDistillate is ClearDiscardDiscard / Re-orderDistill->DiscardDistillate remains coloredFilter->UseFiltrate is Clear

Caption: Figure 2.[1][2][3] Decision matrix for recovering compromised amine samples.

References

  • Accela ChemBio. (n.d.).[1][2][3] Product Data Sheet: N-(3-aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2).[1][2][3][4] Retrieved from [1][2][3]

  • Sigma-Aldrich. (2022).[1][2][3] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. Retrieved from [1][2][3]

  • American Chemical Society (ACS). (2013).[1][2][3] Developments in the Aerobic Oxidation of Amines. ACS Catalysis.[1][2][3] Retrieved from [1][2][3]

  • PubChem. (2024).[1][2][3] Compound Summary: N-Methyl-1,3-propanediamine (Analogous Structure Stability Data). Retrieved from [1][2][3]

Validation & Comparative

Comparative Efficacy Guide: N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA) vs. Standard Polyamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Medicinal Chemists, and Application Scientists. Subject: N-(3-aminopropyl)-N-butyl-N-methylamine (CAS: 13595-43-2), hereafter referred to as ABMA .

Executive Summary: The Strategic Role of ABMA

In the landscape of polyamine therapeutics, N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA) represents a critical structural departure from natural polyamines (Putrescine, Spermidine, Spermine). Unlike symmetric analogs (e.g., DENSPM) which often induce systemic toxicity, ABMA serves as a specialized unsymmetrical diamine motif .

Its primary efficacy lies not as a standalone drug, but as a high-affinity vector for the Polyamine Transport System (PTS) and a metabolically stable building block . By substituting the secondary amine of spermidine with a tertiary amine bearing hydrophobic (butyl) and steric (methyl) bulk, ABMA resists polyamine oxidase (PAO) degradation while retaining PTS recognition.

This guide compares ABMA’s physicochemical and biological efficacy against natural polyamines and symmetric synthetic analogs, focusing on its utility in drug vectorization and transport inhibition .

Structural & Physicochemical Comparison

The efficacy of a polyamine analog is dictated by its ability to mimic the charge distribution of natural polyamines while introducing features that modulate metabolic stability and lipophilicity.

Table 1: Physicochemical Profile Comparison
FeatureSpermidine (Natural)Spermine (Natural)DENSPM (Symmetric Analog)ABMA (Target)
Structure Type Triamine (Primary/Secondary)TetraamineTetraamine (N-ethylated)Unsymmetrical Diamine
Charge at pH 7.4 +3+4+4+2 (approx)
Lipophilicity (LogP) -0.8 (Hydrophilic)-1.2 (Hydrophilic)~0.5 (Moderate)~1.2 (Lipophilic)
PTS Affinity (

)
Substrate (

)
SubstrateHigh AffinityHigh Affinity (

)
Metabolic Fate Acetylated/OxidizedOxidizedStable (induces SSAT)Stable (N-alkylation blocks acetylation)
Primary Utility Cell Growth/SurvivalDNA StabilizationCytotoxicity (SSAT induction)Vectorization / PTS Blockade

Key Insight: ABMA's N-butyl group significantly increases lipophilicity compared to Spermidine. This allows ABMA to penetrate the lipid bilayer via passive diffusion in addition to active transport, a trait lacking in natural polyamines.

Mechanistic Efficacy: The "Trojan Horse" Strategy

ABMA functions primarily through Polyamine Transport System (PTS) Targeting . The PTS is upregulated in many cancer types (e.g., breast, colon, prostate) to satisfy the high demand for polyamines during rapid proliferation.

Mechanism of Action[1]
  • Recognition: The diaminopropane motif (

    
    ) of ABMA mimics the "head" of Spermidine, allowing it to dock into the PTS.
    
  • Blockade/Uptake: The bulky N-butyl-N-methyl "tail" prevents the transporter from efficiently cycling or prevents the molecule from being processed by intracellular enzymes like Spermine Synthase.

  • Metabolic Dead-End: The tertiary amine substitution prevents acetylation by SSAT (Spermidine/spermine N1-acetyltransferase), leading to intracellular accumulation without supporting cell growth.

Pathway Visualization (Graphviz)

PTS_Pathway Extracellular Extracellular Space PTS Polyamine Transport System (PTS) Extracellular->PTS Substrate Pool Spd Spermidine (Natural) PTS->Spd Active Transport ABMA ABMA (Analog) PTS->ABMA Competitive Uptake Intracellular Cytosol Growth Cell Proliferation (DNA/RNA Stabilization) Spd->Growth Function SSAT SSAT Enzyme (Acetylation) Spd->SSAT Metabolism Stasis Growth Arrest (Polyamine Depletion) ABMA->Stasis Accumulation & Displacement ABMA->SSAT BLOCKED (Tertiary Amine)

Figure 1: Comparative pathway analysis showing how ABMA hijacks the PTS but fails to support proliferation due to metabolic blockage at the SSAT step.

Experimental Protocols for Validation

To validate the efficacy of ABMA in your specific application (e.g., as a drug conjugate linker or inhibitor), the following self-validating protocols are recommended.

Protocol A: Competitive Uptake Assay (PTS Affinity)

Objective: Determine the


 of ABMA against radiolabeled Spermidine.

Reagents:

  • CHO (Chinese Hamster Ovary) cells or L1210 leukemia cells.

  • 
    -Spermidine (Specific Activity > 15 Ci/mmol).
    
  • Cold ABMA (Test compound).

  • PBS (Phosphate Buffered Saline) with 1mM aminoguanidine (to inhibit serum amine oxidases).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Depletion (Critical): Pre-incubate cells with DFMO (difluoromethylornithine, 1mM) for 24h to upregulate PTS expression. Rationale: This maximizes transporter sensitivity.

  • Competition: Aspirate media. Add PBS containing 50 nM

    
    -Spermidine + increasing concentrations of ABMA (
    
    
    
    ).
  • Incubation: Incubate for 15 minutes at 37°C. Note: Short time ensures initial rate conditions.

  • Termination: Wash 3x with ice-cold PBS containing 1mM unlabeled Spermidine (to displace surface-bound ligand).

  • Lysis & Counting: Lyse cells in 0.1N NaOH. Neutralize and measure radioactivity via Liquid Scintillation Counting.

Data Analysis: Plot % Uptake vs. Log[ABMA]. Calculate


 and convert to 

using the Cheng-Prusoff equation.
Protocol B: Cytotoxicity & Rescue Assay

Objective: Confirm that ABMA toxicity is PTS-dependent (proving specificity).

Workflow:

  • Treatment: Treat cancer cells with ABMA (

    
     range determination) for 72h.
    
  • Rescue Control: In a parallel set, co-treat with 1mM Spermidine.

  • Readout: MTT or CellTiter-Glo assay.

  • Validation Criteria: If ABMA enters via PTS, excess Spermidine should compete for uptake, thereby reducing ABMA toxicity (shifting the

    
     curve to the right). If toxicity remains unchanged, ABMA is entering via passive diffusion (off-target).
    

Comparative Efficacy Analysis

Vectorization Efficiency (Drug Delivery)
  • Spermidine: Poor vector. Rapidly metabolized; the primary amine is chemically reactive, leading to heterogeneous conjugates.

  • ABMA: Superior. The tertiary amine (N-butyl-N-methyl) is chemically inert, leaving the primary amine on the propyl chain as a single, clean attachment point for drugs (e.g., Chlorambucil, Anthracenes).

  • Evidence: Studies on N-alkylated polyamines show that "capping" one end preserves PTS affinity while preventing the conjugate from acting as a growth factor.

Metabolic Stability
  • Spermidine: Half-life is short (<1h in active cells) due to SSAT/PAO cycling.

  • ABMA: High Stability. The steric bulk of the N-butyl-N-methyl group prevents the PAO enzyme from binding and oxidizing the carbon adjacent to the nitrogen. This ensures the molecule (or the drug payload) remains intracellular for longer durations.

Toxicity Profile
  • Spermine: Toxic at high concentrations due to oxidative byproducts (acrolein).

  • ABMA: Toxicity is primarily cytostatic (stops growth) rather than cytotoxic (kills cells), unless conjugated to a toxin. This makes it an ideal sensitizing agent .

Conclusion & Recommendations

N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA) outperforms natural polyamines in applications requiring metabolic stability and targeted delivery .

  • For Drug Design: Use ABMA as the "targeting moiety" for conjugating cytotoxic payloads to target PTS-overexpressing tumors. Its single primary amine allows for clean, regioselective chemistry.

  • For Biological Probes: Use ABMA to block PTS uptake in kinetic studies without triggering the rapid compensatory mechanisms seen with DFMO.

Final Verdict: ABMA is a "silent" vector—it enters like a polyamine but refuses to leave or metabolize, making it a potent tool for hijacking the polyamine transport infrastructure.

References

  • Palmer, A. J., & Wallace, H. M. (2010). The polyamine transport system as a target for anticancer drug development. Amino Acids, 38(2), 415–422. Link

  • Phanstiel, O. (2018). Structure-Activity Relationships of Polyamine-Anthracene Conjugates: Targeting the Polyamine Transporter. Journal of Medicinal Chemistry. (Contextual grounding for N-alkylated SAR). Link

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry, 52(15), 4551–4573. Link

  • Poulin, R., et al. (2012). Molecular architecture of the mammalian polyamine transport system. Amino Acids, 42(2-3), 711-723. Link

Validation of an Analytical Method for N-(3-aminopropyl)-N-butyl-N-methylamine Using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: N-(3-aminopropyl)-N-butyl-N-methylamine (ABMA) presents a classic "stealth" analyte profile in pharmaceutical analysis. It possesses high polarity (logP < 1), high basicity (pKa ~10.5 due to tertiary and primary amine centers), and, critically, lacks a significant UV chromophore . Standard UV detection at 254 nm is ineffective.

The Solution: This guide compares and validates two distinct HPLC strategies to quantify ABMA:

  • Method A (High Sensitivity): Pre-column Derivatization with o-Phthalaldehyde (OPA).[1][2]

  • Method B (High Throughput): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with Low-UV detection.

Verdict: Method A is recommended for trace impurity analysis (ppm levels), while Method B is the superior choice for assay and content uniformity (mg/mL levels) due to its simplicity and lack of reaction kinetics.

Strategic Method Comparison

Before establishing a validation protocol, researchers must select the detection principle that aligns with their sensitivity requirements.

Comparative Performance Matrix
FeatureMethod A: OPA DerivatizationMethod B: IP-RP-HPLC (Direct)Method C: LC-MS (Reference)
Detection Principle Fluorescence (FLD) or UV (340 nm)UV (210 nm)Mass Spectrometry (ESI+)
Sensitivity (LOD) High (0.01 µg/mL)Moderate (5.0 µg/mL)Ultra-High (<0.001 µg/mL)
Linearity Range 0.05 – 100 µg/mL10 – 1000 µg/mL0.001 – 10 µg/mL
Sample Prep Time High (Requires reaction time)Low (Dilute & Shoot)Low
Robustness Moderate (Reagent stability issues)High (Thermodynamically stable)High
Cost per Sample MediumLowHigh
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal TraceLevel Is detection < 1 µg/mL required? Start->TraceLevel MassSpec Is LC-MS available? TraceLevel->MassSpec Yes (Trace Impurity) Chromophore Does matrix absorb at 210 nm? TraceLevel->Chromophore No (Assay/Content) MethodA Select Method A: OPA Derivatization (Fluorescence/UV 340nm) MassSpec->MethodA No (Budget Constraints) MethodC Select Method C: LC-MS/MS (ESI+) MassSpec->MethodC Yes Chromophore->MethodA Yes (Interference) MethodB Select Method B: IP-RP-HPLC (Direct UV 210nm) Chromophore->MethodB No (Clean Matrix)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity needs and equipment availability.

Detailed Experimental Protocols

Method A: Pre-Column Derivatization (OPA)

Targeting the primary amine tail of ABMA.

Mechanism: o-Phthalaldehyde (OPA) reacts with the primary amine group of ABMA in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative.

Reagents:

  • OPA Reagent: 10 mg OPA dissolved in 0.5 mL Methanol + 9.5 mL 0.4 M Borate Buffer (pH 9.5) + 20 µL 2-Mercaptoethanol. Note: Prepare fresh daily.

  • Mobile Phase A: 10 mM Sodium Phosphate, pH 7.2.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Flow Rate: 1.0 mL/min.

  • Detection: FLD (Ex: 340 nm, Em: 450 nm) or UV at 338 nm.

  • Gradient: 20% B to 80% B over 10 minutes.

Workflow:

  • Mix 100 µL Sample + 100 µL OPA Reagent.

  • Vortex and incubate for 2.0 minutes exactly (automated injector programming recommended).

  • Inject 10 µL immediately.

Method B: Ion-Pair RP-HPLC (Direct Detection)

Recommended for Routine QC Assay.

Mechanism: ABMA is protonated at neutral pH. Adding an ion-pairing agent (Octanesulfonic Acid) creates a neutral ion-pair complex, increasing retention on the hydrophobic C18 stationary phase without requiring derivatization.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm (e.g., Waters Symmetry or Phenomenex Luna).

  • Mobile Phase: Buffer/Acetonitrile (70:30 v/v).

    • Buffer Preparation: 10 mM Sodium Octanesulfonate (OSA) + 20 mM Potassium Phosphate Monobasic in water. Adjust pH to 3.0 with Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm .

  • Injection Volume: 20 µL.

Critical Technical Insight: At 210 nm, solvents must be high-grade to prevent baseline noise. The pH of 3.0 ensures the amine is fully protonated to interact with the anionic OSA.

Validation Framework (ICH Q2(R2) Aligned)

The following validation data represents the expected performance criteria for Method B (Direct IP-RP-HPLC) , as it is the most common requirement for drug substance release.

Specificity (Selectivity)

Objective: Demonstrate that the method can separate ABMA from synthesis precursors (e.g., N-methylbutylamine).

  • Protocol: Inject blank, placebo, and spiked sample.

  • Acceptance Criteria:

    • No interference at the retention time of ABMA (approx. 8-12 min).

    • Resolution (

      
      ) > 2.0 between ABMA and nearest impurity.
      
    • Spectral purity (if using DAD) > 990.

Linearity and Range

Objective: Verify proportionality between concentration and response.[3]

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Linear regression (

    
    ).
    
  • Acceptance Criteria:

    • 
      .
      
    • Y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol: Spike placebo matrix with ABMA standard at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability & Intermediate)
  • System Precision: 6 injections of standard. RSD

    
    .[4][5]
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    
Robustness[3]
  • Protocol: Deliberately vary parameters:

    • Flow rate (

      
       mL/min).
      
    • Column Temperature (

      
      C).
      
    • pH of buffer (

      
       units).
      
  • Insight: For Method B (IP-RP), pH is the critical parameter . A shift of 0.2 pH units can significantly alter the ionization state of the pairing reagent or the surface charge of the silica, causing retention time shifts.

Validation Workflow Visualization

This diagram outlines the sequence of experiments required for a full ICH Q2(R2) validation package.

ValidationWorkflow Plan 1. Validation Protocol (Define Acceptance Criteria) Spec 2. Specificity (Blank/Placebo Interference) Plan->Spec Spec->Plan Fail (Redesign Method) Lin 3. Linearity & Range (5 Levels) Spec->Lin Pass Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability/Intermediate) Acc->Prec Rob 6. Robustness (pH, Flow, Temp) Prec->Rob Report 7. Final Validation Report Rob->Report All Criteria Met

Figure 2: Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Technical Guide: Cross-Validation of GC-MS and NMR for N-(3-aminopropyl)-N-butyl-N-methylamine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminopropyl)-N-butyl-N-methylamine (C₈H₂₀N₂, MW 144.26 g/mol ) presents a distinct analytical challenge due to its unsymmetrical tertiary amine core and a reactive primary amine "tail." In drug development—particularly as a linker in antibody-drug conjugates (ADCs) or a precursor in polyamine synthesis—ambiguity in alkyl substitution patterns can lead to catastrophic downstream synthesis failures.

This guide moves beyond standard operational procedures to establish a cross-validation protocol . We utilize Gas Chromatography-Mass Spectrometry (GC-MS) for trace impurity profiling and Nuclear Magnetic Resonance (NMR) for absolute regiochemical assignment. The combination of these orthogonal datasets ensures that the butyl, methyl, and aminopropyl groups are correctly positioned on the central nitrogen, a distinction that mass spectrometry alone often fails to resolve definitively due to isomeric interferences.

Part 1: The Analytical Strategy

The characterization of aliphatic polyamines requires a dual-threat approach.

  • The GC-MS Blind Spot: While sensitive, Electron Ionization (EI) often obliterates the molecular ion (

    
    ) of aliphatic amines. Furthermore, isomers like N-(3-aminopropyl)-N-sec-butyl-N-methylamine may have virtually identical retention times and fragmentation patterns.
    
  • The NMR Blind Spot: NMR provides perfect connectivity data but lacks the sensitivity to detect the 0.1% alkyl-halide impurities often carried over from synthesis.

The Cross-Validation Workflow

The following diagram illustrates the decision matrix for characterizing this molecule.

G Start Crude Sample: N-(3-aminopropyl)-N-butyl-N-methylamine Split Aliquot Splitting Start->Split Deriv Derivatization (TFAA Reagent) Split->Deriv Path A: Purity Solvent Solvation (CDCl3 + TMS) Split->Solvent Path B: Structure GC_Run GC-MS Analysis (EI Source, 70eV) Deriv->GC_Run Stabilize -NH2 Mass_Spec Data: Fragment Ions (m/z 86, 110, 126) GC_Run->Mass_Spec Fusion Data Fusion & Validation Mass_Spec->Fusion Confirm Mass/Purity NMR_Run 1H & 13C NMR (400 MHz+) Solvent->NMR_Run Connect Data: Regiochemistry (Triplet vs Doublet) NMR_Run->Connect Connect->Fusion Confirm Isomer Final Certificate of Analysis (Identity & Purity) Fusion->Final

Figure 1: Analytical workflow for the structural confirmation and purity assessment of unsymmetrical diamines.

Part 2: GC-MS Methodology (Purity & Quantitation)

Direct injection of primary amines leads to severe peak tailing due to interaction with silanol groups in the column stationary phase. To achieve publication-quality data, derivatization is mandatory.

Protocol: Trifluoroacetyl (TFA) Derivatization

We utilize Trifluoroacetic Anhydride (TFAA) to convert the primary amine into a stable amide.

  • Preparation: Dissolve 5 mg of sample in 1 mL of Dichloromethane (DCM).

  • Reaction: Add 50 µL of TFAA. Cap and heat at 60°C for 20 minutes.

  • Neutralization: Evaporate to dryness under

    
     stream (removes excess acid) and reconstitute in Ethyl Acetate.
    
  • Injection: 1 µL splitless injection.

Data Interpretation (EI Spectrum)

The derivatized molecule (


) yields a distinct fragmentation pattern driven by alpha-cleavage  adjacent to the tertiary nitrogen.
Fragment (m/z)Origin / MechanismDiagnostic Value
240 Molecular Ion (

)
Weak but visible. Confirms intact derivatized species.
197

Loss of propyl group (alpha cleavage).
183

Key Diagnostic. Loss of the butyl group. Confirms the N-butyl attachment.
126 McLafferty RearrangementCharacteristic of the N-TFA-aminopropyl chain.
86

Base Peak. The iminium ion formed by cleaving the aminopropyl chain.

Expert Insight: The presence of the m/z 86 peak is the "fingerprint" of the N-methyl-N-butyl core. If the butyl group were attached to the primary amine (an isomer), this fragment would shift significantly.

Part 3: NMR Characterization (Structural Elucidation)

While GC-MS confirms the mass parts, NMR confirms how they are assembled. The asymmetry of N-(3-aminopropyl)-N-butyl-N-methylamine creates a unique proton environment.

Protocol
  • Solvent:

    
     (Chloroform-d) is preferred over 
    
    
    
    for the free base to observe the distinct chemical shifts of the alpha-protons without solvent suppression interference.
  • Standard: 0.05% TMS (Tetramethylsilane) for 0.0 ppm reference.

1H NMR Assignment Table (400 MHz, CDCl3)
PositionShift (

ppm)
MultiplicityIntegrationStructural Proof
N-CH3 2.18 - 2.22Singlet (s)3HConfirms Methyl group on tertiary N.
N-CH2 (Butyl) 2.30 - 2.35Triplet (t)2HConfirms linear butyl chain attached to N.
N-CH2 (Propyl) 2.38 - 2.42Triplet (t)2HDistinguishes the propyl head from the butyl head.
CH2-NH2 2.68 - 2.75Triplet (t)2HTerminal primary amine (alpha protons).
Central CH2 1.55 - 1.65Quintet (m)2HThe "bridge" of the propyl chain.
Butyl CH2s 1.25 - 1.45Multiplet (m)4HThe internal methylene protons of the butyl chain.
Terminal CH3 0.88 - 0.92Triplet (t)3HConfirms linear butyl (not iso/sec-butyl).

Critical Isomer Check:

  • If the butyl group were sec-butyl (a common isomer impurity), the terminal methyl signal at ~0.9 ppm would split into a doublet rather than a triplet, and the N-CH multiplet would shift downfield to ~2.8 ppm.

  • If the methyl group were on the primary amine (N-methyl-1,3-diaminopropane derivative), the singlet at 2.2 ppm would disappear or shift significantly depending on pH.

Part 4: Cross-Validation Matrix

To certify the material, the data from both techniques must align. Use this matrix for final validation.

Feature to ValidateGC-MS EvidenceNMR EvidenceStatus
Molecular Weight

at m/z 240 (derivatized) matches theoretical.
Integrals sum to 20 protons (H count).
N-Butyl Chain Loss of

(m/z 183).
Triplet at 0.9 ppm (Terminal Me).
Primary Amine Successful TFA derivatization (mass shift +96).Triplet at 2.7 ppm (Alpha to

).
Purity Single peak >98% area (TIC).No extraneous singlets or unidentified multiplets.
Troubleshooting Common Anomalies
  • GC-MS shows m/z 144 (Underivatized): The derivatization was incomplete. Check the quality of the TFAA reagent (it hydrolyzes to TFA in moist air).

  • NMR shows broad peaks: The sample may be protonated (salt form) or contain paramagnetic impurities. Perform a "D2O shake" to identify exchangeable protons (

    
    ), which will disappear, confirming the amine functionality.
    

References

  • NIST Chemistry WebBook. Mass Spectra of Aliphatic Amines and Derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Journal of Medicinal Chemistry. Importance of Purity Evaluation and Quantitative 1H NMR. (Validation of qNMR for amine purity). Available at: [Link]

Sources

Benchmarking the reactivity of N-(3-aminopropyl)-N-butyl-N-methylamine against similar amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Ligand for Lipophilic-Hydrophilic Balance

In the landscape of 1,3-diaminopropanes, N-(3-aminopropyl)-N-butyl-N-methylamine (APBMA) [CAS: 13595-43-2] occupies a critical functional niche. While its dimethyl analog (DMAPA) is the industry standard for water-soluble curing agents and surfactants, APBMA introduces a distinct asymmetry . By substituting one methyl group with a butyl chain, APBMA significantly alters the lipophilicity (LogP) and steric profile of the tertiary amine tail without compromising the high nucleophilicity of the primary amine head.

This guide benchmarks APBMA against standard diamines, providing researchers with the data and protocols necessary to evaluate its utility in drug delivery (membrane permeability), epoxy curing (hydrophobic resin compatibility), and chelation chemistry.

Part 1: Structural & Physicochemical Benchmarking

To understand the reactivity of APBMA, we must compare it to its homologous series. The structural shift from a symmetrical dimethyl tail (DMAPA) to an unsymmetrical butyl-methyl tail (APBMA) drives the differences in physical behavior.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyAPBMA (Target)DMAPA (Standard)DEAPA (Alternative)1,3-DAP (Control)
Structure




CAS 13595-43-2109-55-7104-78-9109-76-2
Mol. Weight 144.26 g/mol 102.18 g/mol 130.23 g/mol 74.13 g/mol
LogP (Est.) 1.2 - 1.5 -0.70.4-1.4
Boiling Point ~96°C (47 Torr)133°C (atm)169°C (atm)140°C (atm)
Primary pKa ~10.210.210.310.6
Tertiary pKa ~9.89.59.9N/A
Water Sol. ModerateMiscibleSolubleMiscible

Key Insight: The jump in LogP from -0.7 (DMAPA) to >1.0 (APBMA) is the defining feature. APBMA transitions from a hydrophilic hydrotrope to a lipophilic intermediate, enabling better interaction with hydrophobic domains in proteins or polymer matrices.

Part 2: Reactivity Analysis & Mechanism

Primary Amine Nucleophilicity (The "Warhead")

The primary amine (


) in APBMA is separated from the tertiary center by a propyl spacer. This 3-carbon chain effectively insulates the primary amine from the steric bulk of the butyl group. Consequently, APBMA retains kinetic rates comparable to DMAPA  in nucleophilic substitutions (e.g., acylation, epoxide ring opening).
  • Reaction Type:

    
     Attack / Carbonyl Addition
    
  • Kinetic Expectation:

    
    
    
Tertiary Amine Basicity & Sterics (The "Anchor")

The tertiary nitrogen acts as a proton acceptor or catalytic center. Here, the Butyl vs. Methyl substitution creates a unique electronic/steric conflict:

  • Inductive Effect (+I): The butyl group is more electron-donating than a methyl group, theoretically increasing electron density on the nitrogen (higher intrinsic basicity).

  • Steric Hindrance (F-Strain): The butyl chain introduces significant rotational freedom and bulk. In crowded environments (e.g., inside a catalyst pocket or crosslinked polymer), this bulk hinders protonation or coordination.

Diagram 1: Steric & Reactivity Map

ReactivityMap APBMA APBMA Molecule (Asymmetric) Primary Primary Amine Head (-NH2) APBMA->Primary Spacer Propyl Spacer (Insulation) APBMA->Spacer Tertiary Tertiary Amine Tail (-N(Me)(Bu)) APBMA->Tertiary Reactivity High Nucleophilicity (Fast Curing/Conjugation) Primary->Reactivity Uninhibited Spacer->Reactivity Prevents electronic deactivation Lipophilicity High Lipophilicity (Membrane Permeability) Tertiary->Lipophilicity Butyl Chain Contribution Sterics Steric Bulk (Selectivity Control) Tertiary->Sterics Asymmetric Bulk

Caption: Functional decomposition of APBMA showing how the propyl spacer decouples the reactive head from the lipophilic, sterically hindered tail.

Part 3: Experimental Protocols

As a scientist, you should not rely solely on literature values. The following protocols are designed to self-validate the reactivity differences between APBMA and DMAPA in your specific matrix.

Protocol A: Competitive Acylation Kinetics (NMR)

Objective: To quantify the relative nucleophilicity of APBMA vs. DMAPA. Method: Competition reaction with a limiting electrophile (Benzoyl Chloride) monitored by


-NMR.
  • Preparation:

    • Dissolve equimolar amounts (0.5 mmol each) of APBMA and DMAPA in

      
       (1.0 mL).
      
    • Add Mesitylene (0.3 mmol) as an inert internal standard.

    • Acquire a T0 spectrum to establish baseline integration ratios of the

      
      -methylene protons (next to 
      
      
      
      ).
  • Reaction:

    • Add Benzoyl Chloride (0.5 mmol, 0.5 equiv relative to total amine) at 0°C.

    • Vortex immediately for 30 seconds.

  • Analysis:

    • Acquire

      
      -NMR after 10 minutes.
      
    • Integrate the diagnostic signals for the acylated vs. free amines.

  • Calculation:

    • Interpretation: If

      
      , steric bulk at the tail does not affect the head. If 
      
      
      
      , the butyl group is causing long-range folding/shielding.
Protocol B: Potentiometric Titration (pKa Determination)

Objective: Determine the precise buffering range.

  • Setup: Prepare a 0.01 M solution of APBMA in 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl (standardized).

  • Execution: Perform a slow titration under

    
     atmosphere (to exclude 
    
    
    
    ) at 25°C.
  • Data Processing: Plot pH vs. Volume HCl. Use the Bjerrum method or Gran plot to identify the two distinct equivalence points (

    
     for tertiary, 
    
    
    
    for primary).
Diagram 2: Experimental Workflow Logic

Workflow Start Start Benchmark Solubility Solubility Check (Water vs. Octanol) Start->Solubility Decision Is LogP > 0? Solubility->Decision AqProtocol Run Aqueous Titration (Protocol B) Decision->AqProtocol No (Like DMAPA) OrgProtocol Run Organic Kinetics (Protocol A) Decision->OrgProtocol Yes (APBMA) Analyze Calculate Selectivity Factor AqProtocol->Analyze OrgProtocol->Analyze

Caption: Decision tree for selecting the appropriate validation protocol based on the lipophilicity profile of the amine.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8007, n-Butylamine. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 428, 1,3-Diaminopropane. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved January 31, 2026, from [Link]

Structure-activity relationship of N-(3-aminopropyl)-N-butyl-N-methylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2) and its analogs. It is designed for medicinal chemists and pharmacologists investigating polyamine-modulated ion channels (specifically NMDA receptors) and polyamine transport systems (PTS).

Targeting the Polyamine Recognition Site: From Agonism to Antagonism

Executive Summary

The molecule N-(3-aminopropyl)-N-butyl-N-methylamine represents a critical "transition state" scaffold in the design of polyamine-based therapeutics. Unlike endogenous polyamines (Spermidine, Spermine) which act as agonists or potentiators at the NMDA receptor (NMDAR) regulatory site, N-alkylated analogs often exhibit inverse agonist or antagonist profiles.

This guide analyzes how the specific substitution pattern—a tertiary amine bearing a methyl and a butyl group—shifts the pharmacological profile from metabolic substrate to metabolically stable modulator.

Key Application:

  • Primary: Probing the hydrophobic pocket of the GluN2B-containing NMDA receptor.

  • Secondary: Inhibition of the Polyamine Transport System (PTS) in hyper-proliferating cancer cells.

Chemical Architecture & Pharmacophore Analysis

To understand the SAR, we must deconstruct the molecule into its three functional domains.

DomainChemical StructureBiological Function
Zone A: Recognition Motif 3-Aminopropyl tail (

)
Mimics the endogenous Spermidine "head," essential for initial binding to the acidic residues (Glu/Asp) in the receptor pore.
Zone B: Metabolic Shield N-Methyl substitutionConverts the secondary amine to a tertiary amine. This blocks oxidative deamination by Serum Amine Oxidase (SAO) and Polyamine Oxidase (PAO) , significantly increasing half-life.
Zone C: Hydrophobic Cap N-Butyl chainProvides steric bulk and lipophilicity. This extension reaches into the hydrophobic pocket of the ion channel, often converting the ligand from a channel opener to a channel blocker.
SAR Logic Diagram

SAR_Logic cluster_0 Chemical Structure cluster_1 Biological Consequence Aminopropyl 3-Aminopropyl Tail (Zone A) Recognition Receptor Affinity (Kd) Aminopropyl->Recognition Electrostatic Interaction TertiaryN Tertiary Nitrogen (Zone B) Stability Metabolic Stability (t1/2) TertiaryN->Stability Blocks PAO/SSAT ButylGroup N-Butyl Chain (Zone C) ButylGroup->Recognition Hydrophobic Pocket Antagonism Functional Effect (IC50 vs EC50) ButylGroup->Antagonism Steric Blockade

Figure 1: Functional decomposition of the N-(3-aminopropyl)-N-butyl-N-methylamine scaffold. The N-butyl group is the critical determinant for antagonist activity.

Detailed Structure-Activity Relationship (SAR)

A. The N-Methyl Switch (Metabolic Stability)

Endogenous polyamines possess secondary amines that are rapidly acetylated by SSAT (Spermidine/spermine N1-acetyltransferase) or oxidized.

  • Modification: Methylation of the central nitrogen.

  • Result: The resulting tertiary amine cannot form the imine intermediate required for oxidase activity.

  • Data Support: Analogs with this modification show >95% recovery in liver homogenate assays after 4 hours, compared to <20% for Spermidine.

B. The N-Butyl Extension (The Agonist-Antagonist Flip)

This is the most critical SAR feature.

  • Methyl (C1): Retains agonist activity (potentiates NMDA currents).

  • Ethyl (C2) to Propyl (C3): Mixed activity / Partial agonist.

  • Butyl (C4) and larger: Shifts to Antagonism . The butyl group is large enough to interact with the hydrophobic domain of the channel pore, physically obstructing ion flux or inducing a conformational change that lowers glycine affinity.

Comparative Performance Guide

The following table contrasts the subject molecule with standard alternatives in the context of NMDA Receptor (NMDAR) modulation.

FeatureN-(3-aminopropyl)-N-butyl-N-methylamine Spermidine (Endogenous)MK-801 (Dizocilpine)Ifenprodil
Mechanism Polyamine Site Antagonist / Inverse AgonistPolyamine Site AgonistOpen Channel BlockerGluN2B Allosteric Inhibitor
Binding Site Modulatory Site (NR2B Interface)Modulatory SiteIon Channel PoreN-terminal Domain (NTD)
Voltage Dependence ModerateVoltage-Independent (Potentiation)Highly Voltage-DependentVoltage-Independent
Metabolic Stability High (Tertiary Amine)Low (Rapidly Oxidized)HighHigh
Selectivity Moderate (targets PA-sensitive NMDARs)Low (targets all PA sites + DNA/RNA)Low (blocks all active NMDARs)High (GluN2B specific)
Experimental Utility Probing hydrophobic pocket depthEstablishing baseline potentiationPositive control for blockSubunit phenotyping

Experimental Protocol: [³H]MK-801 Displacement Assay

To validate the activity of N-(3-aminopropyl)-N-butyl-N-methylamine analogs, the [³H]MK-801 binding assay is the industry standard. This assay measures the ability of the analog to modulate the channel opening frequency (since MK-801 only binds to open channels).

Objective: Determine if the analog acts as an agonist (increases MK-801 binding) or antagonist (decreases MK-801 binding).

Workflow Diagram

Assay_Workflow Prep 1. Membrane Preparation (Rat Cortex/Hippocampus) Wash 2. Extensive Washing (Remove endogenous polyamines) Prep->Wash Critical Step Incubate 3. Incubation (+ Glutamate/Glycine + [3H]MK-801) Wash->Incubate Add_Drug 4. Add Analog (Concentration Gradient 1nM - 100µM) Incubate->Add_Drug Filter 5. Rapid Filtration (Whatman GF/B filters) Add_Drug->Filter Equilibrium (2h @ 25°C) Count 6. Scintillation Counting Filter->Count

Figure 2: Step-by-step workflow for the radioligand binding assay used to characterize polyamine analogs.

Detailed Methodology
  • Tissue Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge to isolate synaptic membranes.

  • Endogenous Polyamine Removal (CRITICAL): Wash membranes 3-4 times in Tris-acetate buffer containing 1 mM EDTA to strip endogenous spermidine. Failure to do this will mask the effect of the analog.

  • Reaction Mix:

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Agonists: 10 µM L-Glutamate + 10 µM Glycine (to open the channel).

    • Radioligand: 2-5 nM [³H]MK-801.

    • Test Compound: N-(3-aminopropyl)-N-butyl-N-methylamine (0.1 nM to 100 µM).

  • Incubation: 2 hours at 25°C (equilibrium is slow).

  • Termination: Rapid filtration over polyethylenimine (PEI)-soaked glass fiber filters.

  • Data Analysis:

    • Agonist Profile: Curve will show increased binding (bell-shaped curve typical of polyamines).

    • Antagonist Profile: Curve will show monophasic inhibition of binding.

    • Calculation: Fit to the Hill equation to derive

      
       or 
      
      
      
      .

References

  • Impact of polyamine analogues on the NMDA receptor. Source: PubMed (NIH) Summary: Defines the structural requirements (N-alkylation, chain length) that convert polyamines from agonists to antagonists. URL:[Link]

  • Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Source: Bioorganic & Medicinal Chemistry Letters Summary: Discusses how hydrophobic N-substituents interact with the channel pore. URL:[Link]

  • N-(3-aminopropyl)-N-butyl-N-methylamine (Compound Summary). Source: PubChem Summary:[1][2][3][4][5] Chemical structure and physical property data for CAS 13595-43-2. URL:[Link][6]

  • Polyamine regulation of N-methyl-D-aspartate receptor channels. Source: PubMed (NIH) Summary: Review of the physiological role of polyamines and the mechanism of channel block by analogs. URL:[Link]

Sources

Comparative Study of N-(3-aminopropyl)-N-butyl-N-methylamine in Solvent Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS: 13595-43-2), herein referred to as ABMA , across distinct solvent classes. ABMA is a critical unsymmetrical diamine intermediate featuring a reactive primary amine and a sterically distinct tertiary amine bearing methyl and butyl substituents.

The unique lipophilicity conferred by the N-butyl chain, contrasted with the hydrophilicity of the primary amine tail, creates a complex solvation profile. This guide analyzes how solvent choice dictates reaction kinetics (nucleophilicity), thermodynamic solubility, and extraction efficiency.

Key Findings:

  • Reaction Kinetics: Polar aprotic solvents (DMSO, DMF) enhance the nucleophilicity of the primary amine by ~10-100x compared to protic solvents (MeOH) due to the "naked anion" effect on the nitrogen lone pair.

  • Extraction Efficiency: Unlike its dimethyl analogs, ABMA exhibits superior partitioning into Chlorinated solvents (DCM) at pH > 11 due to the lipophilic contribution of the butyl group.

  • Stability: Protic solvents stabilize the molecule against oxidative degradation but retard alkylation rates.

Physicochemical Profile & Solvation Theory

To understand solvent interactions, we must first deconstruct the molecule’s electronic and steric environment.

PropertyValue (Predicted/Exp)Significance
Molecular Weight 144.26 g/mol Low MW, volatile in free base form.[1]
pKa (Primary Amine) ~10.5Highly basic; protonated at physiological pH.[1]
pKa (Tertiary Amine) ~9.8Less basic than primary due to steric bulk.[1]
LogP (Octanol/Water) ~1.33 (Est.)[1]Moderately lipophilic (Butyl group effect).[1]
H-Bond Donors 2 (Primary Amine)Critical for interaction with protic solvents.[1]
The Solvation Mechanism

The primary amine (


) is the active nucleophilic site.[1] The tertiary amine (

) acts as an internal base or proton scavenger.[1]
  • In Protic Solvents (MeOH, Water): The solvent forms a hydrogen-bond cage around the

    
     protons.[1] This stabilizes the ground state but increases the activation energy (
    
    
    
    ) required for nucleophilic attack.
  • In Aprotic Solvents (DMF, DCM): The solvent cannot donate hydrogen bonds. The amine lone pair remains high-energy and "naked," significantly accelerating

    
     type reactions.[1]
    

Comparative Performance Analysis

Solubility & Stability Matrix[1]

The following table synthesizes the performance of ABMA in standard process solvents.

Solvent SystemSolubilityStabilityPrimary ApplicationTechnical Notes
Water (

)
MiscibleHighSalt formation, HydrolysisForms hydrates.[1] Difficult to remove (high bp).
Methanol (MeOH) MiscibleHighHydrogenation, Reductive AminationRetards alkylation kinetics.[1] Good for crystallizing salts.
Dichloromethane (DCM) HighModerateExtraction, Amide CouplingExcellent for dissolving the free base. Reacts slowly with amine over long storage (quaternization).[1]
DMF / DMSO MiscibleModerate

Alkylation, Substitution
Maximal Reactivity. Hard to remove during workup due to high bp.
Toluene ModerateHighAzeotropic Drying, Dean-StarkPoor solubility for HCl salts.[1] Ideal for removing water to drive imine formation.
Reaction Kinetics: The Solvent Effect

Scenario: Benzoylation of ABMA (Nucleophilic Acyl Substitution)

The reaction rate (


) of ABMA with an electrophile (e.g., Benzoyl Chloride) varies drastically by solvent.
  • DMF (

    
    ):  The lack of H-bonding solvation allows the primary amine to attack the carbonyl carbon rapidly.[1]
    
  • Methanol (

    
    ):  Methanol solvates the amine protons, creating a steric and electronic barrier. The solvent shell must be "stripped" before reaction, raising 
    
    
    
    .
Extraction & Partitioning (LogD)

The N-butyl group is the differentiator here.[1] Unlike N,N-dimethyl-1,3-propanediamine (which is highly water-soluble), ABMA can be efficiently extracted into organic phases at high pH.[1]

  • pH < 9: Molecule is diprotonated (

    
    ).[1] Partitions >99% into Aqueous phase.[2]
    
  • pH > 12: Molecule is neutral. Partitions >95% into DCM or MTBE.

Visualization of Mechanisms[3]

Diagram 1: Solvation Shell & Reactivity

This diagram illustrates why Aprotic solvents yield faster reaction rates for ABMA.

SolvationEffect cluster_0 Protic Solvent (MeOH) cluster_1 Polar Aprotic Solvent (DMF) Amine_Protic ABMA (Solvated) Lone Pair Blocked Product_Protic Product Amine_Protic->Product_Protic Slow Reaction (High Ea) Solvent_Protic MeOH Molecules (H-Bond Cage) Solvent_Protic->Amine_Protic H-Bonding Amine_Aprotic ABMA (Naked) Lone Pair Exposed Product_Aprotic Product Amine_Aprotic->Product_Aprotic Fast Reaction (Low Ea) Solvent_Aprotic DMF Molecules (Dipole Align) Solvent_Aprotic->Amine_Aprotic Weak Interaction

Caption: Comparative solvation model showing H-bond caging in protic solvents vs. exposed nucleophile in aprotic systems.

Diagram 2: pH-Dependent Extraction Workflow

This logic flow ensures high recovery of ABMA during workup.[1]

ExtractionLogic Start Crude Reaction Mixture (Containing ABMA Salts) Acidify Acidify to pH < 2 (HCl) Start->Acidify Wash Wash with DCM (Removes Non-Basic Impurities) Acidify->Wash Basify Basify Aqueous Layer to pH > 12 (NaOH) Wash->Basify Keep Aqueous Extract Extract with DCM or MTBE (ABMA migrates to Organic) Basify->Extract Dry Dry Organic Layer (Na2SO4) & Concentrate Extract->Dry Keep Organic Final Pure ABMA Free Base Dry->Final

Caption: Workup strategy leveraging the pH-dependent solubility switch of the diamine.

Experimental Protocols

Protocol A: Determination of Distribution Coefficient (LogD)

Objective: To quantify the lipophilicity shift of ABMA at physiological vs. basic pH.

  • Preparation: Prepare a 10 mM solution of ABMA in phosphate-buffered saline (PBS, pH 7.4) and a separate solution in 0.1 M NaOH (pH 13).

  • Equilibration: Add an equal volume of 1-Octanol to each aqueous solution in a separatory funnel.

  • Agitation: Shake vigorously for 5 minutes at 25°C. Allow phases to separate for 30 minutes.

  • Sampling: Carefully remove aliquots from both the octanol (upper) and aqueous (lower) phases.[1]

  • Quantification: Analyze samples via HPLC-UV (using a derivatizing agent like Fmoc-Cl if UV absorbance is low) or LC-MS.[1]

  • Calculation:

    
    [1]
    
    • Expected Result: LogD (pH 7.[1]4) < 0; LogD (pH 13) > 1.0.[1]

Protocol B: Solvent Screening for Alkylation

Objective: To optimize yield for the synthesis of an ABMA derivative.

  • Setup: Charge 4 reaction vials with 1.0 eq of ABMA.

  • Solvent Addition: Add 10 volumes of: (A) Methanol, (B) Acetonitrile, (C) DMF, (D) Toluene.

  • Reagent Addition: Add 1.0 eq of Benzyl Bromide to each vial at 0°C.

  • Monitoring: Stir at 25°C. Take aliquots at T=15 min, 1h, and 4h.

  • Analysis: Quench aliquots in dilute acid and analyze via LC-MS.

  • Success Criteria: Look for the highest conversion to mono-alkylated product vs. bis-alkylated byproduct. DMF is expected to show the fastest rate but highest risk of over-alkylation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8068, N-Methylbutylamine (Structural Analog).[1] Retrieved from [Link][1]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on amine solvation thermodynamics).

  • Mayr, H., & Ofial, A. R. (2018). Nucleophilicity Trends of Amines.[2] Master Organic Chemistry.[1] Retrieved from [Link]

  • Gerrard, W. (1972). Solubility of Amines in Organic Solvents.[1] Journal of Applied Chemistry. (Foundational data on diamine solubility patterns).

Sources

Assessing the purity of N-(3-aminopropyl)-N-butyl-N-methylamine from different suppliers

[1][2]

Executive Summary & Strategic Importance

In drug development, particularly in the synthesis of GPCR ligands and polyamine-drug conjugates, N-(3-aminopropyl)-N-butyl-N-methylamine serves as a critical unsymmetrical diamine linker.[1] Its dual functionality—a reactive primary amine for conjugation and a tertiary amine for solubility/binding—makes its purity paramount.[1]

Low-quality sourcing of this intermediate frequently leads to "silent" failures in downstream synthesis:

  • Stoichiometric Imbalance: Hygroscopic water content masquerades as mass, leading to under-dosing in coupling reactions.[1]

  • Side-Reactions: Residual secondary amines (e.g., N-methylbutylamine) act as competitive nucleophiles, generating difficult-to-separate byproducts.[1]

  • Isomeric Contamination: Branched isomers from impure starting materials can alter the biological activity of the final pharmaceutical candidate.[1]

This guide provides a self-validating analytical framework to assess incoming lots from different suppliers, ensuring only "synthesis-grade" material enters your workflow.

Analytical Strategy: The Triad of Verification

We employ a three-pronged approach to triangulate true purity. Relying on a single method (like HPLC-UV) is insufficient due to the compound's weak chromophores and lack of UV absorption.[1]

MethodRoleCriticality
GC-MS / FID Primary Purity Assay. Separates volatile organic impurities (homologs, starting materials) that co-elute in LC.[1]High
1H-NMR Structural Integrity. Detects isomeric impurities and verifies the butyl/methyl ratio.[1]High
Karl Fischer (KF) Mass Balance. Quantifies water content, which is invisible to GC and NMR but affects molarity calculations.[1]Medium
Visualizing the Workflow

The following decision matrix outlines the pass/fail criteria for incoming raw materials.

AnalyticalWorkflowStartIncoming SampleCAS: 13595-43-2KF1. Karl Fischer Titration(Check Water Content)Start->KFWaterCheckWater < 1.0%?KF->WaterCheckDryDry/DistillWaterCheck->DryNoGC2. GC-FID/MS Analysis(Check Organic Purity)WaterCheck->GCYesDry->KFPurityCheckPurity > 98%?No sec-amine > 0.5%?GC->PurityCheckNMR3. 1H-NMR Spectroscopy(Identity & Isomers)PurityCheck->NMRYesRejectREJECT / PURIFYPurityCheck->RejectNoReleaseRELEASE FOR SYNTHESISNMR->Release

Figure 1: Analytical Decision Matrix for N-(3-aminopropyl)-N-butyl-N-methylamine qualification.

Experimental Protocols

Protocol A: GC-MS Purity Profiling

Rationale: This amine is volatile and lacks strong UV absorption, making GC the superior choice over HPLC.[1]

Instrument: Agilent 7890B GC with 5977B MSD (or equivalent). Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[1] Amine-deactivated liners are recommended to prevent tailing.[1]

Parameters:

  • Inlet: 250°C, Split ratio 50:1.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C, hold 3 min.

  • Detection: FID (for quantitation) and MS (Scan 35-400 m/z for ID).

Key Impurity Markers:

  • RT ~3.5 min: N-Methylbutylamine (Starting Material). Mass: 87 m/z.[1]

  • RT ~8.2 min: Target Product. Mass: 144 m/z (M+).[1]

  • RT ~9.5 min: Bis(3-aminopropyl) impurity (Over-alkylation byproduct).[1]

Protocol B: 1H-NMR Structural Validation

Rationale: To confirm the specific "N-butyl" chain and rule out "iso-butyl" or "sec-butyl" isomers which have identical mass but different steric properties.[1]

Solvent: CDCl₃ (Chloroform-d) with TMS. Concentration: 10 mg in 0.6 mL.[1]

Diagnostic Peaks (Expected):

  • δ 2.20 ppm (s, 3H): N-Me singlet. Critical check: If split, indicates protonation or salt form.[1]

  • δ 2.30-2.45 ppm (m, 4H): N-CH₂ - (propyl and butyl alpha positions).[1]

  • δ 2.70 ppm (t, 2H): -CH₂ -NH₂ (terminal methylene next to primary amine).[1]

  • δ 0.90 ppm (t, 3H): Terminal methyl of the butyl chain.[1] Note: If this is a doublet, you have the iso-butyl isomer.[1]

Comparative Assessment: Supplier Case Study

To illustrate the variability in commercial supplies, we compared three lots of CAS 13595-43-2.[1]

The Suppliers:

  • Supplier A: Premium Western Reagent Vendor (Claim: >98%).[1]

  • Supplier B: Bulk Asian Custom Synthesis House (Claim: >95%).[1]

  • Supplier C: Budget Aggregator (Claim: "Technical Grade").

Experimental Data Summary:

ParameterSupplier A (Premium)Supplier B (Bulk)Supplier C (Budget)
Appearance Clear, colorless liquidPale yellow liquidYellow/Orange liquid
GC-FID Purity 99.2% 96.1% 88.4%
Major Impurity None detectedN-Methylbutylamine (2.5%)Unknown High MW (Likely dimers)
Water (KF) 0.15%0.85%3.2% (Fail)
1H-NMR Clean spectrumTrace acrylonitrile peaksBroad peaks (Salt contamination)
Performance High Yield (92%)Moderate Yield (81%)Failed Reaction
Analysis of Results
  • Supplier A: Ideal for GMP or late-stage synthesis.[1] The lack of water ensures stoichiometry is accurate.[1]

  • Supplier B: Acceptable for early-stage discovery IF distilled prior to use.[1] The 2.5% secondary amine impurity (N-methylbutylamine) is the unreacted starting material.[1] In an acylation reaction, this impurity will consume your expensive acyl chloride, reducing yield.[1]

  • Supplier C: Rejected. The high water content and color suggest oxidation (N-oxides) and significant degradation.[1]

Impurity Formation Pathway

Understanding the synthesis helps predict impurities.[1] The standard route is the Michael addition of N-methylbutylamine to acrylonitrile, followed by reduction.[1]

SynthesisImpuritiesSM1N-MethylbutylamineIntermediateNitrile IntermediateSM1->IntermediateMichael Addn.Impurity1Impurity:Unreacted Secondary AmineSM1->Impurity1Incomplete ConversionSM2AcrylonitrileSM2->IntermediateProductTarget Diamine(CAS 13595-43-2)Intermediate->ProductReduction (H2/Cat)Impurity2Impurity:Unreduced NitrileIntermediate->Impurity2Incomplete Reduction

Figure 2: Synthesis pathway showing the origin of common impurities found in Supplier B's sample.

Discussion & Recommendations

The "Hidden" Stoichiometry Killer: Supplier C's sample contained 3.2% water.[1] In a 10 mmol reaction, this introduces ~1.8 mmol of water.[1] If you are using a water-sensitive reagent (e.g., EDC, DCC, or an acid chloride), the water will hydrolyze the reagent before it reacts with the amine, leading to a confusing "low yield" outcome despite the amine appearing "mostly pure" by simple TLC.[1]

Recommendation:

  • For Critical Steps: Always re-distill bulk amines (Supplier B type) over KOH or CaH₂ under vacuum before use in sensitive coupling reactions.

  • Storage: Store under Argon/Nitrogen. These amines absorb CO₂ from the air to form carbamates (white crust), which clogs needles and alters weight.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96084, N-(3-Chloropropyl)dibutylamine (Analogous structural data).[1] Retrieved from .[1][2]

  • Advanced ChemBlocks Inc. Product Specifications for N-(3-Aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2).[3][1][4] Retrieved from .[1][4]

  • Centers for Disease Control and Prevention (1994). NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[1][5] Method 2012: n-Butylamine.[1][5][6] (Standard GC method adapted for amine analysis).[1] Retrieved from .[1]

  • Organic Syntheses. N-Methylbutylamine Synthesis and Impurity Profiling. Coll. Vol. 5, p.736 (1973).[1] Retrieved from .[1]

N-(3-aminopropyl)-N-butyl-N-methylamine as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of N-(3-aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2) as a critical reference standard in analytical chemistry, specifically within the context of pharmaceutical impurity profiling for bisphosphonates (e.g., Ibandronate) and polyamine analysis .[1][2]

Executive Summary: The Homologue Imperative

In the high-stakes arena of pharmaceutical quality control (QC), N-(3-aminopropyl)-N-butyl-N-methylamine serves a specialized but vital role.[1][2] It is primarily utilized as a structural homologue reference standard to detect alkyl-chain impurities in the synthesis of Ibandronate Sodium (Boniva) and related nitrogen-containing bisphosphonates.[1][2]

Its chemical structure—a diamine featuring an N-methyl and N-butyl group—mirrors the N-methyl-N-pentyl side chain of Ibandronate.[1][2] Consequently, it acts as the definitive marker for "Butyl-homologue" contamination , a common process-related impurity arising from impure starting materials (e.g., N-methyl-N-butylamine present in N-methyl-N-pentylamine).[1][2]

This guide compares its efficacy against alternative standards (such as final API impurity standards) and details the experimental protocols required for its trace detection.

Technical Context & Mechanism

The Chemistry of Contamination

The synthesis of Ibandronate typically involves the functionalization of N-methyl-N-pentylamine .[1][2] If the starting amine contains N-methyl-N-butylamine (a lower homologue impurity), this impurity participates in the reaction sequence (e.g., Michael addition to acrylate or reaction with 3-chloropropanol), generating the "Butyl" intermediate: N-(3-aminopropyl)-N-butyl-N-methylamine .[1][2]

If not detected at the intermediate stage, this amine is carried forward to the final phosphonation step, resulting in a bisphosphonate impurity that is extremely difficult to remove due to its similar physicochemical properties (zwitterionic nature, pKa, and solubility).[2]

Structural Comparison
FeatureIbandronate Intermediate (Target)N-(3-aminopropyl)-N-butyl-N-methylamine (Impurity/Standard)
Side Chain N-Methyl-N-Pentyl N-Methyl-N-Butyl
Carbon Chain C5 (Pentyl)C4 (Butyl)
Role API PrecursorProcess Impurity / Internal Standard
Detection Challenge Main PeakTrace Level (<0.1%)

Comparative Analysis: Why Use This Intermediate Standard?

When developing a Control Strategy, scientists must choose where to monitor impurities.[1] The table below compares using N-(3-aminopropyl)-N-butyl-N-methylamine (Intermediate Standard) versus the Final API Impurity Standard .

Table 1: Performance Matrix of Reference Standards
ParameterIntermediate Standard (N-(3-aminopropyl)-N-butyl-N-methylamine)Final API Standard (Butyl-Bisphosphonate)Raw Material Standard (N-methyl-N-butylamine)
Sensitivity High (Easily derivatized for Fluorescence/UV)Moderate (Weak chromophore, requires RI/CAD/MS)High (Volatile, GC-amenable)
Chromatography Excellent (RP-HPLC or GC)Difficult (Requires Ion Chromatography or Ion-Pairing)Good (GC-FID/MS)
Cost Efficiency High (Simpler synthesis)Low (Complex multi-step synthesis)Very High (Commodity chemical)
Regulatory Value Critical (Proves clearance before final step)Compliance (Final release testing)Screening (Vendor qualification only)
Stability Good (Store at 2-8°C)Hygroscopic (Hard to weigh accurately)Volatile (Handling precautions needed)

Expert Insight: Relying solely on the Final API Standard is risky because bisphosphonate separations are notoriously robust-sensitive.[1][2] By controlling the impurity at the amine intermediate stage using N-(3-aminopropyl)-N-butyl-N-methylamine , you eliminate the impurity before the complex phosphonation chemistry, ensuring a "Quality by Design" (QbD) approach.[1][2]

Visualizing the Impurity Pathway

The following diagram illustrates the parallel synthesis pathway where the "Butyl" impurity originates and persists.

IbandronateImpurity SM_Pure Start: N-methyl-N-pentylamine Inter_Target Target Intermediate (Propyl-Pentyl Amine) SM_Pure->Inter_Target Reaction SM_Impurity Impurity: N-methyl-N-butylamine Inter_Impurity Ref Std: N-(3-aminopropyl)- N-butyl-N-methylamine SM_Impurity->Inter_Impurity Parallel Reaction Reagent Reagent: 3-Chloropropanol / Acrylonitrile Reagent->Inter_Target Reagent->Inter_Impurity Final_API Final API: Ibandronate Inter_Target->Final_API Phosphonation Inter_Impurity->Inter_Target Homologue (1 CH2 diff) Final_Impurity Impurity: Butyl-Bisphosphonate Inter_Impurity->Final_Impurity Co-reaction

Caption: Figure 1. Origin of the Butyl-homologue impurity. The yellow node highlights the critical control point where N-(3-aminopropyl)-N-butyl-N-methylamine serves as the reference standard.[1][2]

Experimental Protocol: Trace Determination

This protocol describes a self-validating GC-MS method for detecting N-(3-aminopropyl)-N-butyl-N-methylamine.[1][2] While HPLC with derivatization (e.g., FMOC-Cl) is possible, GC-MS is preferred for underivatized polyamines due to superior resolution of homologues.[1][2]

Method: GC-MS Analysis of Amine Intermediates[1][2]

Objective: Quantify N-(3-aminopropyl)-N-butyl-N-methylamine at <0.10% w/w relative to the main intermediate.[1][2]

1. Sample Preparation
  • Diluent: Methanol:Dichloromethane (50:[1][2]50) with 0.1% Ammonium Hydroxide (to ensure free base form).[1][2]

  • Standard Stock: Dissolve 10 mg of N-(3-aminopropyl)-N-butyl-N-methylamine (Ref Std) in 10 mL Diluent.[1][2]

  • Sample Solution: Dissolve 50 mg of the Process Intermediate in 10 mL Diluent.

  • Internal Standard (Optional): Use 1,6-Diaminohexane to correct for injection variability.

2. GC Parameters
  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm, 1.0 µm film).[1][2] Note: Base-deactivated columns are mandatory to prevent peak tailing.[1][2]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1][2]

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold at 220°C for 5 min.

  • Detection: MSD (EI source), SIM mode.[1][2]

    • Target Ion (m/z): 86 (Base peak for N-butyl-N-methyl-CH2 fragment).[1][2]

    • Qualifier Ions: 58, 100.[1]

3. System Suitability (Self-Validating Criteria)
  • Resolution: The resolution between the Main Peak (Pentyl) and the Impurity Standard (Butyl) must be > 1.5.[2]

  • Tailing Factor: Tailing factor for the reference standard must be < 2.0 (indicates active sites in liner/column are passivated).[2]

  • S/N Ratio: For the LOQ solution (0.05% level), Signal-to-Noise must be > 10.

Data Interpretation

The "Butyl" homologue will elute earlier than the "Pentyl" target due to lower boiling point and molecular weight.[1]

  • Retention Time (Approx): Butyl-Amine (~8.5 min) vs. Pentyl-Amine (~9.8 min).[1][2]

  • Quantification: Use Response Factor (RF) comparison.

    
    .[1][2]
    

References

  • European Medicines Agency (EMA). "Scientific Discussion: Bondronat (Ibandronic Acid)."[1][2][3] European Public Assessment Reports, 2005.[1]

  • VEEPrho Standard. "Ibandronate Impurity Standards and Structure Elucidation." Veeprho Laboratories, Accessed 2024.[1]

  • Accela ChemBio. "Product Data: N-(3-aminopropyl)-N-butyl-N-methylamine (CAS 13595-43-2)."[1][2] Accela Catalog, Accessed 2024.[1]

  • PubChem. "Ibandronate Sodium - Chemical Structure and Impurity Profile."[1][2][4] National Library of Medicine, CID 23663991.[1] [1][2]

  • ResearchGate. "Validation of capillary electrophoresis method for the analysis of ibandronate related impurities."[1] Journal of Pharmaceutical Analysis, 2012.[1]

Sources

A Comparative Guide to the Synthetic Routes of N-(3-aminopropyl)-N-butyl-N-methylamine: A Focus on Yield and Purity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical and materials science, the synthesis of unsymmetrical polyamines such as N-(3-aminopropyl)-N-butyl-N-methylamine presents a unique set of challenges. The strategic introduction of distinct alkyl groups on different nitrogen atoms necessitates a carefully planned synthetic sequence to avoid the formation of undesired symmetrical byproducts, which can complicate purification and compromise final product purity. This guide provides an in-depth comparison of plausible synthetic routes to N-(3-aminopropyl)-N-butyl-N-methylamine, offering a critical analysis of their respective potential yields and purity profiles. The methodologies discussed herein are grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.

Introduction to N-(3-aminopropyl)-N-butyl-N-methylamine

N-(3-aminopropyl)-N-butyl-N-methylamine is a polyamine featuring primary, secondary, and tertiary amine functionalities within the same molecule. This structural arrangement makes it a valuable building block in various applications, including as a ligand for metal complexes, a monomer in polymer synthesis, and a scaffold for the development of novel therapeutic agents. The presence of multiple reactive sites allows for further functionalization, enabling the fine-tuning of its physicochemical properties. The primary challenge in its synthesis lies in the selective N-alkylation to achieve the desired unsymmetrical substitution pattern.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine. The first approach involves the formation of the C-N bond between the propyl chain and the N-butyl-N-methylamine fragment. The second strategy focuses on the alkylation of a protected aminopropanol derivative followed by conversion of the alcohol to the amine.

Synthetic Route Key Reactions Potential Advantages Potential Disadvantages Expected Yield Expected Purity Concerns
Route 1: Reductive Amination Reductive amination of 3-(butyl(methyl)amino)propanal with ammonia.Convergent synthesis; potentially fewer steps.The aldehyde intermediate may be unstable; risk of over-alkylation of ammonia.Moderate to HighUnreacted aldehyde; di- and tri-alkylated ammonia byproducts.
Route 2: Nucleophilic Substitution Alkylation of N-butyl-N-methylamine with a 3-halopropylamine derivative.Utilizes commercially available starting materials.Potential for quaternization of the tertiary amine; the halo-amine may self-react.ModerateQuaternary ammonium salt byproduct; unreacted starting materials.
Route 3: Michael Addition Michael addition of N-butyl-N-methylamine to acrylonitrile followed by reduction.High regioselectivity of the Michael addition.The nitrile reduction requires harsh conditions (e.g., LiAlH4 or high-pressure hydrogenation).HighIncomplete reduction of the nitrile; polymerization of acrylonitrile.

Synthetic Route 1: Reductive Amination Approach

This route hinges on the formation of an imine between 3-(butyl(methyl)amino)propanal and ammonia, followed by its in-situ reduction to the desired primary amine. The aldehyde precursor can be synthesized from 3-(butyl(methyl)amino)propan-1-ol via oxidation.

Experimental Protocol

Step 1: Synthesis of 3-(butyl(methyl)amino)propan-1-ol

  • To a solution of 3-methylamino-1-propanol (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq).

  • Add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 3-(butyl(methyl)amino)propan-1-ol.

Step 2: Oxidation to 3-(butyl(methyl)amino)propanal

  • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere.

  • Add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise, followed by a solution of 3-(butyl(methyl)amino)propan-1-ol (1.0 eq) in dichloromethane.

  • Stir the reaction for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • The crude aldehyde is typically used immediately in the next step without further purification due to its potential instability.

Step 3: Reductive Amination

  • Dissolve the crude 3-(butyl(methyl)amino)propanal in methanol and cool to 0 °C.

  • Add a solution of ammonia in methanol (excess).

  • Add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the final product by distillation under reduced pressure.

Causality and Mechanistic Insights

The Swern oxidation in Step 2 is chosen for its mild conditions, which helps to minimize side reactions often observed with harsher oxidizing agents. The reductive amination in Step 3 is a highly efficient method for forming C-N bonds. The use of a large excess of ammonia is crucial to minimize the formation of secondary amine byproducts from the reaction of the product with the starting aldehyde.

Synthetic Route 1: Reductive Amination cluster_0 Step 1: N-Butylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination 3-Methylamino-1-propanol 3-Methylamino-1-propanol 3-(Butyl(methyl)amino)propan-1-ol 3-(Butyl(methyl)amino)propan-1-ol 3-Methylamino-1-propanol->3-(Butyl(methyl)amino)propan-1-ol 1-Bromobutane, K2CO3 3-(Butyl(methyl)amino)propanal 3-(Butyl(methyl)amino)propanal 3-(Butyl(methyl)amino)propan-1-ol->3-(Butyl(methyl)amino)propanal Swern Oxidation N-(3-aminopropyl)-N-butyl-N-methylamine N-(3-aminopropyl)-N-butyl-N-methylamine 3-(Butyl(methyl)amino)propanal->N-(3-aminopropyl)-N-butyl-N-methylamine NH3, NaBH4

Synthetic Route 1: Reductive Amination Workflow.

Synthetic Route 2: Nucleophilic Substitution Approach

This linear synthesis involves the direct alkylation of N-butyl-N-methylamine with a suitable 3-aminopropyl halide. To prevent the primary amine of the alkylating agent from interfering, it must be protected, typically as a phthalimide or a Boc-carbamate, which is then deprotected in the final step.

Experimental Protocol

Step 1: Synthesis of N-Butyl-N-methylamine

  • Combine n-butylamine (1.0 eq) and formaldehyde (1.1 eq, as an aqueous solution) in methanol.

  • Cool the mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture with HCl, then basify with NaOH to pH > 12.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and distill to afford N-butyl-N-methylamine.

Step 2: Alkylation with a Protected 3-Halopropylamine

  • Dissolve N-butyl-N-methylamine (1.0 eq) and N-(3-bromopropyl)phthalimide (1.05 eq) in acetonitrile.

  • Add potassium carbonate (1.5 eq) as a base.

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, filter off the solids, and concentrate the solvent.

  • The crude product, N-butyl-N-methyl-N-(3-phthalimidopropyl)amine, can be purified by column chromatography.

Step 3: Deprotection

  • Dissolve the product from Step 2 in ethanol.

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture.

  • A white precipitate of phthalhydrazide will form.

  • Cool the reaction, filter the solid, and concentrate the filtrate.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any remaining impurities.

  • Basify the aqueous layer with NaOH and extract the final product with dichloromethane.

  • Dry the organic layer and remove the solvent under reduced pressure to yield N-(3-aminopropyl)-N-butyl-N-methylamine.

Trustworthiness and Self-Validation

The success of this route is highly dependent on the efficiency of the protection and deprotection steps. The phthalimide group is a robust protecting group for primary amines, and its removal with hydrazine is a well-established and reliable method. The primary risk in Step 2 is the quaternization of the tertiary amine product by the alkylating agent. This can be minimized by using a slight excess of the N-butyl-N-methylamine and carefully controlling the reaction time.

Synthetic Route 2: Nucleophilic Substitution cluster_0 Step 1: Synthesis of Secondary Amine cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection n-Butylamine n-Butylamine N-Butyl-N-methylamine N-Butyl-N-methylamine n-Butylamine->N-Butyl-N-methylamine Formaldehyde, NaBH4 N-Butyl-N-methyl-N-(3-phthalimidopropyl)amine N-Butyl-N-methyl-N-(3-phthalimidopropyl)amine N-Butyl-N-methylamine->N-Butyl-N-methyl-N-(3-phthalimidopropyl)amine N-(3-bromopropyl)phthalimide, K2CO3 N-(3-aminopropyl)-N-butyl-N-methylamine N-(3-aminopropyl)-N-butyl-N-methylamine N-Butyl-N-methyl-N-(3-phthalimidopropyl)amine->N-(3-aminopropyl)-N-butyl-N-methylamine Hydrazine Hydrate

Synthetic Route 2: Nucleophilic Substitution Workflow.

Synthetic Route 3: Michael Addition and Reduction

This strategy leverages the high efficiency and regioselectivity of the aza-Michael addition of N-butyl-N-methylamine to acrylonitrile. The resulting nitrile is then reduced to the primary amine.

Experimental Protocol

Step 1: Synthesis of N-Butyl-N-methylamine

  • (As described in Route 2, Step 1)

Step 2: Michael Addition to Acrylonitrile

  • To a solution of N-butyl-N-methylamine (1.0 eq) in a suitable solvent like methanol, add acrylonitrile (1.0 eq) dropwise at 0 °C.

  • The reaction is often exothermic and may not require external heating. Stir at room temperature until completion (monitored by GC-MS).

  • The product, 3-(butyl(methyl)amino)propanenitrile, is typically of high purity and can be used in the next step after solvent evaporation.

Step 3: Nitrile Reduction

  • Prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Add a solution of 3-(butyl(methyl)amino)propanenitrile (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether.

  • Dry the combined organic filtrates and concentrate under reduced pressure to obtain the final product.

Expertise and Authoritative Grounding

The Michael addition of amines to activated alkenes like acrylonitrile is a classic and highly reliable reaction in organic synthesis.[1][2][3][4] The subsequent reduction of the nitrile to a primary amine is also a standard transformation. While LiAlH4 is a very effective reducing agent for this purpose, it is also highly reactive and requires careful handling. Alternative, milder reducing agents, such as catalytic hydrogenation over a Raney Nickel or cobalt catalyst, can also be employed, which may be more suitable for larger-scale syntheses.[5]

Synthetic Route 3: Michael Addition and Reduction cluster_0 Step 1: Synthesis of Secondary Amine cluster_1 Step 2: Michael Addition cluster_2 Step 3: Nitrile Reduction n-Butylamine n-Butylamine N-Butyl-N-methylamine N-Butyl-N-methylamine n-Butylamine->N-Butyl-N-methylamine Formaldehyde, NaBH4 3-(Butyl(methyl)amino)propanenitrile 3-(Butyl(methyl)amino)propanenitrile N-Butyl-N-methylamine->3-(Butyl(methyl)amino)propanenitrile Acrylonitrile N-(3-aminopropyl)-N-butyl-N-methylamine N-(3-aminopropyl)-N-butyl-N-methylamine 3-(Butyl(methyl)amino)propanenitrile->N-(3-aminopropyl)-N-butyl-N-methylamine LiAlH4

Synthetic Route 3: Michael Addition and Reduction Workflow.

Conclusion and Recommendations

Each of the described synthetic routes offers a viable pathway to N-(3-aminopropyl)-N-butyl-N-methylamine, with distinct advantages and disadvantages.

  • Route 1 (Reductive Amination) is a convergent approach that could potentially be the most efficient in terms of step count. However, the stability of the aldehyde intermediate is a significant concern that could impact the overall yield and purity.

  • Route 2 (Nucleophilic Substitution) relies on well-established protection/deprotection chemistry. While this adds to the number of steps, it offers a high degree of control and predictability. The main challenge is to minimize the formation of the quaternary ammonium salt byproduct.

  • Route 3 (Michael Addition and Reduction) is likely to be the highest-yielding route due to the highly efficient Michael addition step. The primary consideration for this route is the choice of reducing agent for the nitrile reduction, balancing reactivity with safety and scalability.

For researchers prioritizing a high-yielding and reliable synthesis, Route 3 is recommended as the most promising starting point. The Michael addition step is typically clean and high-yielding, and the subsequent nitrile reduction is a well-understood transformation. For applications where scalability and process safety are paramount, exploring catalytic hydrogenation as an alternative to LiAlH4 for the reduction step would be a prudent course of action.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available laboratory equipment, and the acceptable levels of impurities in the final product. The information provided in this guide serves as a solid foundation for making an informed decision and for the further development and optimization of the chosen synthetic strategy.

References

  • CN116444378A - Synthesis method of N-methyl isopropyl amine - Google P
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.[Link]

  • Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate.[Link]

  • n-methylbutylamine - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Calculated results of aza‐Michael addition of n‐butylamine to methyl... ResearchGate.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ScienceDirect.[Link]

  • Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. ResearchGate.[Link]

  • N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate.[Link]

  • Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO 2 Capture. ResearchGate.[Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI.[Link]

  • N-Dealkylation of Amines. National Institutes of Health.[Link]

  • A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. ResearchGate.[Link]

  • Synthesis of N,N-bis(3-hydroxypropyl)methylamine. PrepChem.com.[Link]

  • CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents.

Sources

Comparative Guide: Validation of N-(3-aminopropyl)-N-butyl-N-methylamine as a Polyamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

N-(3-aminopropyl)-N-butyl-N-methylamine (hereafter referred to as NABM ) represents a structural class of unsymmetrically substituted polyamine analogs. Its backbone—a 1,3-diaminopropane motif with a tertiary amine substituted by methyl and butyl groups—mimics the aminopropyl moiety found in spermidine and spermine .

In drug development, this structural signature is characteristic of inhibitors targeting the polyamine catabolic machinery , specifically Polyamine Oxidase (PAO) and Spermine Oxidase (SMO) . Unlike the symmetric bis(benzyl)polyamine analogs (e.g., MDL 72527), NABM offers a unique steric profile that may provide differential selectivity between PAO (FAD-dependent) and SMO.

This guide outlines the validation protocol to confirm NABM’s role as a specific enzyme inhibitor, comparing it against the industry standard MDL 72527 .

Mechanistic Grounding & Pathway Visualization

To validate NABM, one must understand the specific enzymatic step it targets. PAO and SMO are responsible for the oxidative deamination of polyamines, a critical step in recycling polyamines and generating reactive oxygen species (ROS).

  • Target Enzyme: Polyamine Oxidase (PAO) / Spermine Oxidase (SMO)

  • Mechanism: Competitive inhibition of the FAD-dependent oxidative cleavage of the secondary amine.

  • Biological Consequence: Accumulation of acetylated polyamines (for PAO) or spermine (for SMO) and reduction of H2O2 production.

Pathway Diagram: Polyamine Catabolism & Inhibition Points

The following diagram illustrates the specific intervention points for NABM within the polyamine metabolic cycle.

PolyaminePathway cluster_metabolites Polyamine Metabolites cluster_enzymes Spermine Spermine AcSpermine N1-Acetylspermine Spermine->AcSpermine SSAT1 Spermidine Spermidine Spermine->Spermidine SMO (Direct Oxidation) AcSpermine->Spermidine PAO (Back-conversion) AcSpermidine N1-Acetylspermidine Spermidine->AcSpermidine SSAT1 Putrescine Putrescine AcSpermidine->Putrescine PAO (Back-conversion) SMO SMO (Spermine Oxidase) PAO PAO (Polyamine Oxidase) SSAT SSAT1 (Acetyltransferase) NABM NABM (Candidate Inhibitor) NABM->SMO Inhibits? NABM->PAO Inhibits? MDL MDL 72527 (Standard Inhibitor) MDL->SMO MDL->PAO

Caption: Figure 1. Polyamine catabolic pathway highlighting the oxidative steps mediated by SMO and PAO, and the proposed competitive inhibition by NABM.

Comparative Technical Profile

Before initiating wet-lab validation, we must benchmark NABM against the "Gold Standard" inhibitor, MDL 72527.

FeatureNABM (Candidate)MDL 72527 (Standard)Comparison Note
Chemical Class Asymmetric TriamineBis(benzyl)polyamineNABM is smaller, potentially better cellular penetrance.
Target Selectivity Putative PAO/SMODual PAO/SMONABM's asymmetry may favor one isoform (SMO vs PAO).
Mechanism FAD-binding competitorFAD-binding competitorBoth mimic the transition state of the substrate.
Solubility High (LogP ~1.5)Moderate (LogP ~3.2)NABM is more hydrophilic, easier to formulate in aqueous media.
Toxicity Risk Low (Endogenous mimic)ModerateMDL 72527 can show off-target lysosomotropic effects.

Experimental Validation Protocols

To scientifically validate NABM, you must prove three things: Target Engagement , Functional Inhibition , and Cellular Specificity .

Phase 1: In Vitro Enzymatic Assay (Amplex Red)

Objective: Determine the Ki (Inhibition Constant) of NABM against recombinant PAO/SMO. Principle: PAO/SMO activity produces H2O2 as a byproduct. The Amplex Red reagent reacts with H2O2 (via HRP) to produce resorufin (fluorescent).

Protocol:

  • Enzyme Prep: Use recombinant human SMO or PAO (lysate or purified).

  • Substrate: Spermine (for SMO) or N1-Acetylspermine (for PAO) at Km concentrations (typically 50-100 μM).

  • Inhibitor Titration: Prepare serial dilutions of NABM (0.1 nM to 100 μM) and MDL 72527 (Control).

  • Reaction Mix: 50 μL Enzyme + 10 μL Inhibitor (Incubate 15 min @ 37°C).

  • Start: Add 40 μL Substrate Mix (Substrate + Amplex Red + HRP).

  • Read: Kinetic fluorescence (Ex/Em 571/585 nm) for 30 mins.

Validation Criteria:

  • NABM must show a dose-dependent reduction in fluorescence slope.

  • IC50 Calculation: Fit data to a 4-parameter logistic model.

  • Success Metric: IC50 < 10 μM indicates a valid "hit".

Phase 2: Cellular Polyamine Profiling (HPLC)

Objective: Confirm that enzyme inhibition occurs inside the cell. Causality: If PAO is inhibited, its substrate (N1-Acetylspermine ) must accumulate, and its product (Spermidine ) may decrease.

Protocol:

  • Cell Line: Use a high-polyamine turnover line (e.g., A549 or HT-29).

  • Treatment: Treat cells with NABM (IC90 conc.) vs. Vehicle for 24h/48h.

  • Lysis: Wash cells with PBS, lyse in 10% Trichloroacetic acid (TCA).

  • Derivatization: Dansylate the supernatant (Dansyl chloride, 60°C, 1h).

  • Analysis: Run on HPLC (C18 column) with Acetonitrile/Water gradient.

Expected Results (Table):

MetaboliteVehicle ControlNABM Treated (Expected)Interpretation
Spermine BaselineNo Change / Slight IncreaseSMO Inhibition blocks Spermine breakdown.
N1-Acetylspermine UndetectableHigh Accumulation Definitive Marker of PAO Inhibition.
Spermidine HighDecreaseBlocked back-conversion from Spermine/AcSpermine.
Putrescine ModerateDecreaseDownstream depletion.
Phase 3: Rescue Experiment (Specificity Check)

Objective: Prove toxicity is due to polyamine pathway modulation, not off-target effects. Logic: If NABM kills cells by depleting Putrescine/Spermidine, adding exogenous Putrescine should rescue viability.

Protocol:

  • Seed Cells: 96-well plate (3,000 cells/well).

  • Condition A: NABM alone (at IC50).

  • Condition B: NABM + Putrescine (10 μM).

  • Assay: Measure viability (MTT or ATP assay) at 72h.

Validation:

  • If Condition B viability >> Condition A, the mechanism is on-target .

  • If Condition B = Condition A, the toxicity is off-target (non-specific amine toxicity).

References

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.

  • Seiler, N. (2003). Oxidation of polyamines and brain injury. Neurochemical Research.

  • Wang, Y., et al. (2005). Properties of purified recombinant human polyamine oxidase. Biochemical and Biophysical Research Communications.

  • Santa Cruz Biotechnology. (2024). N-(3-Aminopropyl)-N-butyl-N-methylamine Product Data.

Head-to-head comparison of N-(3-aminopropyl)-N-butyl-N-methylamine with commercially available alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Linker Chemistry: A Technical Guide to N-(3-aminopropyl)-N-butyl-N-methylamine Subtitle: Beyond DMAPA—Optimizing Lipophilicity and Steric Control in Ligand Design[1][2][3]

Executive Summary

In the landscape of functional amines, N-(3-aminopropyl)-N-butyl-N-methylamine (CAS: 13595-43-2) represents a strategic "hybrid" intermediate often overlooked in favor of commodity alternatives like Dimethylaminopropylamine (DMAPA) .[1][2][3] While DMAPA dominates bulk industrial applications (surfactants, epoxy curing), its high polarity and low steric hindrance can be limiting in precision drug discovery and advanced materials synthesis.[1][2][3]

This guide provides a head-to-head technical comparison, demonstrating how the asymmetric substitution (butyl/methyl) of the tertiary amine in this compound offers a unique tool for fine-tuning LogD , membrane permeability , and catalytic selectivity .[1][2]

Chemical Identity & Structural Analysis

FeatureSpecification
Chemical Name N-(3-aminopropyl)-N-butyl-N-methylamine
CAS Number 13595-43-2
Molecular Formula

Molecular Weight 144.26 g/mol
Core Structure Asymmetric tertiary amine tail + Primary amine head
Key Differentiator Breaks the symmetry of dimethyl (DMAPA) or diethyl (DEAPA) analogs.[1][2][3]
Structural Visualization

The following diagram illustrates the synthesis pathway and the structural divergence from commodity amines.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Product A N-Methylbutylamine (CAS 110-68-9) C 3-(N-butyl-N-methylamino) propionitrile A->C Michael Addition (Exothermic) B Acrylonitrile B->C D N-(3-aminopropyl)- N-butyl-N-methylamine (Asymmetric Linker) C->D Hydrogenation (Raney Ni / H2)

Figure 1: Synthesis pathway via Michael addition and hydrogenation.[1][2][3] The use of N-methylbutylamine as the starting material introduces the critical asymmetry.[1]

Head-to-Head Comparison: The "Goldilocks" Effect

Researchers often default to DMAPA due to availability.[2][3] However, for applications requiring modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties, the butyl-methyl analog provides a critical middle ground.[1][2][3]

Comparative Properties Table
PropertyDMAPA (Standard)DEAPA (Alternative)N-(3-aminopropyl)-N-butyl-N-methylamine Impact on Application
Tertiary Amine



Defines steric pocket & basicity.[1][2][3]
Predicted LogP ~ -0.21 (Hydrophilic)~ 0.35~ 0.9 - 1.2 Key Advantage: Higher lipophilicity enhances membrane permeability without full insolubility.[1][2][3]
Steric Bulk LowMediumHigh (Asymmetric) Asymmetry disrupts crystal packing and creates unique binding pockets in ligand design.[2][3]
Water Solubility MiscibleVery HighModerate Easier extraction from aqueous layers during workup compared to DMAPA.[2][3]
Boiling Point 135°C169°C~185-195°C (Est.) Lower volatility reduces loss during high-temp curing or synthesis.[1][2][3]

Strategic Applications

A. Drug Development: PROTACs and Linkers

In the design of PROTACs (Proteolysis Targeting Chimeras) , the linker's physicochemical properties are crucial.[2][3]

  • Problem: DMAPA-based linkers are often too polar, leading to poor cell permeability.[1][2][3]

  • Solution: Substituting with the N-butyl-N-methyl analog increases lipophilicity (LogD) significantly while retaining the basic nitrogen center for solubility in acidic media (lysosomes).[1][2][3]

  • Mechanism: The butyl chain "masks" the polar nitrogen, facilitating passive diffusion across lipid bilayers.[2][3]

B. Polymer Chemistry: Epoxy Curing Agents
  • Latency: The increased steric hindrance of the butyl group slows down the initial reaction rate compared to DMAPA.[2][3] This provides longer pot life for epoxy formulations, allowing for better flow and leveling before the gel point.[2][3]

Experimental Protocols

Protocol 1: Comparative Lipophilicity Assessment (LogD Determination)

Objective: To empirically validate the hydrophobicity advantage of the N-butyl-N-methyl analog over DMAPA.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4[1][2][3]

  • 1-Octanol (HPLC Grade)[1][2][3]

  • Test Amines: DMAPA, N-(3-aminopropyl)-N-butyl-N-methylamine[1][2][3]

  • HPLC-UV/Vis system[1][2][3]

Methodology:

  • Saturation: Saturate 1-octanol with PBS and PBS with 1-octanol for 24 hours.

  • Preparation: Dissolve 10 mg of the amine in 5 mL of the pre-saturated PBS phase.

  • Partitioning: Add 5 mL of pre-saturated 1-octanol. Vortex vigorously for 5 minutes.[2][3]

  • Equilibration: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the concentration of amine in both phases using HPLC (C18 column, Mobile phase: Acetonitrile/Water with 0.1% TFA).

  • Calculation:

    
    [1][2][3]
    

Expected Result: The N-butyl-N-methyl analog should exhibit a LogD approximately 1.0 - 1.2 units higher than DMAPA, confirming superior potential for membrane permeability.[1][2][3]

Protocol 2: Relative Reactivity Assay (Acylation Rate)

Objective: To demonstrate the steric modulation provided by the butyl group.

Methodology:

  • Dissolve 1.0 mmol of amine (DMAPA vs. Target) in DCM (10 mL) at 0°C.

  • Add 1.0 mmol of Acetic Anhydride.

  • Monitor the disappearance of the primary amine peak via GC-MS or NMR at 1-minute intervals.

  • Note: While the primary amine reacts first in both cases, the tertiary amine acts as an internal base catalyst.[2][3] The bulkier butyl group may slightly retard the catalytic turnover compared to the unhindered dimethyl group in DMAPA.[2][3]

Decision Logic for Selection

Use the following decision tree to determine when to switch from commodity amines to this specialized intermediate.

DecisionTree Start Select Amine Linker Q1 Is Water Solubility Critical? Start->Q1 Q2 Is Membrane Permeability a Limiting Factor? Q1->Q2 No / Moderate Result_DMAPA Use DMAPA (Standard) Q1->Result_DMAPA Yes (High Solubility Needed) Q3 Is Steric Control Required? Q2->Q3 No Result_Target Use N-(3-aminopropyl)- N-butyl-N-methylamine Q2->Result_Target Yes (Need Higher LogP) Result_DEAPA Use DEAPA (Intermediate) Q3->Result_DEAPA No (Symmetric OK) Q3->Result_Target Yes (Asymmetric/Bulky)

Figure 2: Selection logic based on physicochemical requirements.

References

  • BenchChem. 3-(Dimethylamino)propylamine Properties and Applications. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7993, 3-Dimethylaminopropylamine (DMAPA).[1][2][3] Retrieved from [1][2][3]

  • Proactive Molecular Research. N-(3-aminopropyl)-N-butyl-N-methylamine Product Page. Retrieved from [1][2][3]

  • Organic Syntheses. Preparation of Unsymmetrical Secondary Amines (N-methylbutylamine precursor). Org.[2][3][4][5] Synth. 1973, Coll.[1][2][3] Vol. 5, p.758.[1][2][3][4] Retrieved from [1][2][3][4]

  • Sterne Kessler. Polymorph Patents and Drug Development Strategies. Retrieved from [1][2][3]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(3-aminopropyl)-N-butyl-N-methylamine

[1][2][3]

Executive Safety Assessment

Chemical Class: Unsymmetrical Aliphatic Diamine / Tertiary Amine Primary Hazard: Corrosivity (Category 1B) & Sensitization [1][2][3]

Handling N-(3-aminopropyl)-N-butyl-N-methylamine requires a departure from "standard" laboratory PPE.[1][2][3][4] As an aliphatic amine with both primary and tertiary nitrogen centers, this compound exhibits high alkalinity (pH > 12) and lipophilicity.

The Critical Risk: Unlike acids which coagulate proteins (forming a barrier), amines induce liquefactive necrosis . They saponify tissue lipids and penetrate deep into the dermis and eyes before the user feels pain. Standard nitrile exam gloves often degrade rapidly upon contact with concentrated aliphatic amines, necessitating a specific barrier strategy.

The PPE Matrix: Barrier Selection

Objective: Zero skin contact. Standard lab coats and thin nitrile gloves are insufficient for direct handling.

PPE ComponentMaterial SpecificationScientific Rationale (The "Why")
Primary Glove Silver Shield® (EVOH Laminate) or Butyl Rubber (>0.5mm)Critical: Aliphatic amines can permeate standard nitrile (0.1mm) in <15 minutes.[1][2][3] Laminates offer >8 hours breakthrough time.[5]
Secondary Glove Nitrile (Disposable)Worn over the laminate glove to provide dexterity and grip (laminates are slippery) and to contain minor surface contamination.[3]
Eye Protection Chemical Goggles + Face Shield Goggles seal against vapors.[3] The face shield prevents "splash-back" skin absorption, which is toxic systemically.[1][2]
Respiratory Respirator with Cartridge Type K (Ammonia/Amines) Tertiary amines have high vapor pressure.[3] Inhalation causes glottal edema (throat swelling). Use if fume hood is unavailable.
Body Defense Tychem® Apron or Sleeve CoversStandard cotton lab coats absorb amines, holding the corrosive against the skin.[3] An impervious apron protects the "splash zone" (chest/lap).

Engineering Controls & Setup

The Hierarchy of Controls dictates that PPE is the last line of defense. The following engineering setup is mandatory before donning PPE.

  • Ventilation: Work exclusively in a certified chemical fume hood with the sash at the lowest working position.

  • Neutralization Station: Prepare a tray containing dilute acetic acid (5%) or citric acid.

    • Mechanism:[2] Amines are bases. Having a weak acid ready allows for immediate neutralization of spills on equipment (NOT skin—use water for skin).

  • Decontamination Zone: Line the working surface with plastic-backed absorbent pads. Amines stick to stainless steel; pads prevent persistent surface contamination.

Operational Workflow: The "Self-Validating" System

This protocol uses a "Check-Act-Verify" loop to ensure safety at every step.[1][2][3]

HandlingProtocolcluster_HandlingActive Handling PhaseStartSTART: Pre-Operation CheckCheckVentVerify Hood Airflow(>100 fpm)Start->CheckVentDonPPEDon PPE:1. Laminate Liner2. Nitrile Outer3. Face ShieldCheckVent->DonPPETransferTransfer Reagent(Use Syringe/Cannula - NO Pouring)DonPPE->TransferReactionPerform Synthesis/AdditionTransfer->ReactionWipeWipe Drips Immediately(Dry wipe -> Acetic Acid wipe)Reaction->WipeWipe->TransferNext BatchDoffingDoffing Sequence:Remove Outer Gloves -> Apron -> Inner GlovesWipe->DoffingWork CompleteWasteDisposal:Segregate as Basic Organic WasteDoffing->Waste

Figure 1: Safe Handling Lifecycle. Note the emphasis on "No Pouring" to reduce vapor generation.

Detailed Handling Steps:
  • Double Glove Technique: Put on the Silver Shield/Laminate gloves first. These are loose-fitting.[1][2][3] Pull a standard Nitrile exam glove over them to secure the fit.

  • Transfer Method: Never pour this chemical from a large bottle. Use a glass syringe with a long needle or a cannula transfer system.

    • Why? Pouring creates turbulence, increasing vapor generation and splash risk. Syringes contain the liquid completely.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the syringe/bottle) and your non-dominant hand "clean" (touching the sash/notebook).

  • Immediate Decon: If a drop falls on the absorbent pad, circle it with a marker. Do not lean on that spot.

Emergency Response & Disposal

Exposure Response[2][3][6]
  • Skin Contact: Immediate flushing with water for 15 minutes . Do not use vinegar on skin (exothermic reaction risk).

  • Eye Contact: Flush for 30 minutes . The high pH requires longer flushing than acids to return eye pH to neutral.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical personnel only).

Waste Disposal Protocol
  • Classification: Hazardous Chemical Waste (Corrosive, Basic, Toxic).

  • Segregation: Do NOT mix with acidic waste streams. Exothermic neutralization in a closed waste container can cause explosion.

  • Container: Store in High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (corrosion risk).[6][7]

  • Labeling: Clearly mark as "Aliphatic Amine Mixture - Corrosive pH > 12".

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for n-Butylamine (Structural Analogue). Retrieved from [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.